molecular formula C32H52O2 B15611717 Euphol acetate

Euphol acetate

Numéro de catalogue: B15611717
Poids moléculaire: 468.8 g/mol
Clé InChI: BQPPJGMMIYJVBR-KMDRULEYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has been reported in Marshallia obovata and Oedera calycina with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24+,27+,28+,30-,31+,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPPJGMMIYJVBR-KMDRULEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Euphol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sourcing, isolation, and quantification of euphol (B7945317) acetate (B1210297), a tetracyclic triterpenoid (B12794562) with promising pharmacological potential. This document provides a comprehensive overview of its primary botanical origins, detailed experimental protocols for its extraction and analysis, and insights into its molecular interactions.

Natural Occurrences of Euphol Acetate

This compound is predominantly found within the plant kingdom, with its primary and most commercially viable sources being concentrated in the genus Euphorbia. The latex, a milky sap produced by these plants, is a particularly rich reservoir of this compound.

The Euphorbia Genus: A Primary Source

The Euphorbia genus, one of the largest genera of flowering plants, is the most significant natural source of this compound. Various species within this genus have been identified as containing this triterpene. The latex of these plants, a complex emulsion of polymers, secondary metabolites, and proteins, serves as a defense mechanism and is the principal material for extraction.

Table 1: Quantitative Analysis of this compound and Related Triterpenoids in Natural Sources

Plant SpeciesFamilyPlant PartCompoundReported Yield/ConcentrationReference(s)
Euphorbia tirucalliEuphorbiaceaeLatex/SapThis compound3.5 g from butanol fraction (initial sap volume not specified)[1][2]
Euphorbia tirucalliEuphorbiaceaeLatexEupholIdentified as a major triterpene
Euphorbia broteriEuphorbiaceaeLatexThis compoundIsolated from latex[3]
Euphorbia nicaeensisEuphorbiaceaeLatexTriterpenoidsTirucallene and lanostane (B1242432) types isolated[4]
Euphorbia caducifoliaEuphorbiaceaeLatexTriterpenoidsTwo major terpenoid derivatives identified by HPLC[5]
Tapinanthus sp.LoranthaceaeWhole PlantEupholIsolated from whole plant extract[6][7]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from its natural sources.

Extraction and Isolation of this compound from Euphorbia Latex

The following protocol is a generalized procedure based on methodologies reported in the scientific literature.

2.1.1 Materials and Reagents

  • Fresh latex from Euphorbia species

  • Hexane (B92381)

  • n-Butanol or Methanol

  • Silica (B1680970) gel (60-120 mesh for column chromatography)

  • Silver nitrate (B79036) (for argentation chromatography, optional)

  • Ethyl acetate

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel)

2.1.2 Extraction Procedure

  • Latex Collection: Carefully collect fresh latex from the plant material into a suitable container.

  • Initial Solvent Extraction: Extract the fresh latex with a non-polar solvent such as hexane to remove lipids and other non-polar constituents. The ratio of latex to solvent should be optimized, but a 1:5 (v/v) ratio is a common starting point.

  • Partitioning: Separate the hexane layer. The remaining residue is then partitioned with a more polar solvent like n-butanol or methanol. This step aims to concentrate the triterpenoids in the polar solvent fraction.

  • Concentration: Evaporate the polar solvent fraction to dryness under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

2.1.3 Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest based on their TLC profiles.

  • Argentation Chromatography (Optional): For separating structurally similar triterpenoids, silver nitrate-impregnated silica gel chromatography can be employed. The silver ions interact with the double bonds of the triterpenoids, allowing for finer separation.[8]

2.1.4 Recrystallization

Further purify the fractions containing this compound by recrystallization from a suitable solvent system, such as butanol or ethanol, to obtain high-purity crystals.

experimental_workflow start Fresh Euphorbia Latex extraction Hexane Extraction (to remove non-polar compounds) start->extraction partitioning Partitioning with n-Butanol or Methanol extraction->partitioning concentration Evaporation to Dryness (Crude Extract) partitioning->concentration column_chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) concentration->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization final_product Pure this compound recrystallization->final_product

Figure 1. General experimental workflow for the isolation of this compound.
Quantitative Analysis

2.2.1 High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method is suitable for the quantification of this compound.[9]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C8 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic mode. A common starting point is an isocratic mixture of acetonitrile:water (92:8 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 210 nm.[9]

  • Quantification: Based on a calibration curve generated using a certified reference standard of this compound.

2.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of this compound, typically after derivatization.[10]

  • Derivatization: The hydroxyl group of euphol (if analyzing the deacetylated form) or any co-eluting triterpenoids needs to be derivatized to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

  • GC Column: A non-polar capillary column (e.g., 5% phenyl methyl polysiloxane).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is required to separate the components. A typical program starts at a lower temperature and ramps up to a higher temperature to elute the compounds.

  • MS Detector: Operated in electron ionization (EI) mode.

  • Quantification: Based on the peak area of the characteristic ions of the derivatized this compound, using an internal or external standard method.

Biological Activity and Signaling Pathways

Euphol, the deacetylated form of this compound, has been shown to exert cytotoxic effects on various cancer cell lines.[6][11][12][13] Its mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Modulation of MAP Kinase/ERK1/2 and PI3K/Akt Signaling Pathways

In several cancer cell models, euphol has been demonstrated to inhibit the MAP Kinase/ERK1/2 and PI3K/Akt signaling pathways.[6][11][12] These pathways are often hyperactivated in cancer, promoting cell growth and survival. Inhibition of these pathways by euphol can lead to the induction of apoptosis (programmed cell death).

signaling_pathway euphol Euphol pi3k PI3K euphol->pi3k inhibits erk ERK1/2 euphol->erk inhibits akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation promotes apoptosis Apoptosis akt->apoptosis inhibits erk->proliferation promotes erk->apoptosis inhibits

Figure 2. Inhibition of PI3K/Akt and ERK1/2 signaling pathways by euphol.

The inhibition of these critical pro-survival pathways by euphol underscores its potential as a scaffold for the development of novel anticancer agents. Further research into the specific molecular targets of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

The Biosynthesis Pathway of Euphol Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biosynthetic pathway of euphol (B7945317) acetate (B1210297), a tetracyclic triterpenoid (B12794562) of significant interest for its pharmacological properties. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the enzymatic steps from primary metabolites to the final acetylated compound, presents quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the key pathways and workflows.

The Biosynthesis of Euphol

Euphol is synthesized in plants, particularly in the latex of Euphorbia species, via the mevalonate (B85504) (MVA) pathway, which is localized in the cytoplasm.[1] This pathway provides the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Mevalonate (MVA) Pathway: Acetyl-CoA to FPP

The biosynthesis begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This is subsequently reduced to mevalonate by the enzyme HMG-CoA reductase, a key rate-limiting step. A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP, which is then isomerized to DMAPP.[1] One molecule of DMAPP is condensed with two molecules of IPP to form the C15 intermediate, farnesyl pyrophosphate (FPP).[1] The initial enzyme in this pathway, Acetyl-CoA acetyltransferase (AACT), has been identified and cloned from several Euphorbia species, including Euphorbia kansui (EkAACT) and Euphorbia helioscopia (EhAACT).[2][3]

Squalene (B77637) Formation and Epoxidation

Two molecules of FPP are joined in a head-to-head reductive condensation reaction catalyzed by squalene synthase (SQS) to produce the C30 linear hydrocarbon, squalene.[1] Squalene then undergoes epoxidation by squalene epoxidase (SE), which incorporates an oxygen atom to form (3S)-2,3-oxidosqualene.[1] This epoxide is the crucial cyclization precursor for the synthesis of all triterpenoids.

Cyclization of 2,3-Oxidosqualene (B107256) to Euphol

The final and defining step in euphol biosynthesis is the stereospecific cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely euphol synthase.[1][4] The enzyme protonates the epoxide ring, initiating a cascade of cation-pi cyclizations and rearrangements to form the characteristic tetracyclic euphane skeleton.[5] In Euphorbia tirucalli, two latex-specific OSCs, designated EtOSC5 and EtOSC6, have been functionally characterized. EtOSC5 is the primary euphol synthase, producing euphol and its 20S-isomer, tirucallol (B1683181), as its major products.[6][7] Transcriptome analysis of E. tirucalli and E. grantii has also identified genes encoding euphol/tirucallol synthase (EutTTS4) and tirucallol synthase (EutTTS5).[8]

Euphol Biosynthesis Pathway acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa AACT, HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR ipp IPP mevalonate->ipp Multiple Steps dmapp DMAPP ipp->dmapp IDI fpp Farnesyl-PP (FPP) dmapp->fpp FPPS (+2 IPP) squalene Squalene fpp->squalene SQS (+FPP) oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene SE euphol Euphol oxidosqualene->euphol Euphol Synthase (OSC/EtOSC5)

Figure 1: Biosynthetic pathway of euphol from acetyl-CoA.

Putative Biosynthesis of Euphol Acetate

This compound is formed by the acetylation of the C-3 hydroxyl group of euphol. This reaction is catalyzed by an O-acetyltransferase, which transfers an acetyl group from a donor molecule, typically acetyl-CoA.

While this compound is a known constituent of Euphorbia latex, the specific enzyme responsible for its synthesis has not yet been definitively identified or characterized.[9] However, research on other terpenoids within the Euphorbiaceae family provides strong evidence for the class of enzyme involved. Studies on Euphorbia peplus have identified several BAHD-family acyltransferases responsible for the acetylation of ingenol (B1671944) diterpenoids.[1][10] It is therefore highly probable that a homologous BAHD-family acetyltransferase or a member of the membrane-bound O-acyltransferase (MBOAT) family is responsible for the conversion of euphol to this compound.[11][12]

The proposed reaction is: Euphol + Acetyl-CoA → this compound + CoA-SH

This compound Biosynthesis euphol Euphol enzyme Putative Euphol O-Acetyltransferase (BAHD/MBOAT family) euphol->enzyme acetyl_coa Acetyl-CoA acetyl_coa->enzyme euphol_acetate This compound coa CoA-SH enzyme->euphol_acetate enzyme->coa

Figure 2: Proposed enzymatic conversion of euphol to this compound.

Quantitative Data

The concentration of euphol varies significantly among different plant species and tissues. Biotechnological production in engineered microorganisms offers an alternative source.

Table 1: Euphol Content in Natural and Engineered Sources

SourcePlant Part / StrainMethodConcentration / YieldReference(s)
Euphorbia tirucalliLatexGC-MSIdentified as a major triterpene[13][14]
Euphorbia umbellataLatexNot SpecifiedIdentified as a major constituent[15][16]
Saccharomyces cerevisiaeEngineered Strain YS5E-1GC-MS1.84 ± 0.17 mg/L[6][7]

Table 2: Kinetic Parameters of Biosynthetic Enzymes

EnzymeSource OrganismSubstrateKmkcatSpecific ActivityReference(s)
Euphol SynthaseEuphorbia tirucalli2,3-OxidosqualeneData not availableData not availableData not available
Euphol O-AcetyltransferaseEuphorbia sp.Euphol, Acetyl-CoAData not availableData not availableData not available

Note: Kinetic data for euphol-specific biosynthetic enzymes are not currently available in the public literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, quantification, and enzymatic analysis of euphol and its biosynthetic enzymes.

Protocol for Extraction and Purification of Euphol from Euphorbia Latex

This protocol is adapted for the isolation of euphol from the latex of Euphorbia tirucalli.

  • Latex Collection and Extraction:

    • Carefully collect fresh latex from E. tirucalli stems.

    • Immediately dilute the collected latex with an equal volume of methanol (B129727) to prevent coagulation.

    • Transfer the methanolic solution to a separating funnel and extract three times with an equal volume of n-hexane.

    • Combine the n-hexane fractions and wash once with distilled water.

    • Dry the n-hexane layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.[1]

  • Column Chromatography Purification:

    • Prepare a silica (B1680970) gel (60-120 mesh) column using n-hexane as the slurry solvent.

    • Dissolve the crude extract in a minimal volume of n-hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually adding ethyl acetate (e.g., n-hexane:ethyl acetate 99:1, 98:2, 95:5).[1]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (9:1).

    • Visualize spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.

    • Pool fractions containing the compound with an Rf value matching a pure euphol standard.

    • Evaporate the solvent from the pooled fractions to obtain purified euphol.[1]

Protocol for Quantification of Euphol by HPLC
  • Instrumentation and Conditions:

    • HPLC System: Standard system with a UV detector.

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 20 µL.[1]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of pure euphol in methanol (1 mg/mL). Create a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock with the mobile phase.[1]

    • Sample Preparation: Accurately weigh the purified extract, dissolve in methanol, and filter through a 0.45 µm syringe filter. Dilute with the mobile phase to a concentration within the calibration range.[1]

    • Analysis: Inject the standard and sample solutions. Identify the euphol peak by comparing the retention time with the standard.

    • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the euphol concentration in the sample by interpolating its peak area on the curve.[1]

Protocol for In Vitro Assay of Euphol Synthase Activity

This protocol is adapted from methods used for other oxidosqualene cyclases.[14][17]

  • Enzyme Source: Microsomal fractions from yeast or E. coli heterologously expressing the euphol synthase gene (e.g., EtOSC5).

  • Reaction Mixture (1.5 mL total volume):

    • 50 mM Sodium Phosphate buffer, pH 7.4.

    • 10-15 µg of 2,3-oxidosqualene (dissolved in methanol or a detergent like Triton X-100).

    • 50-100 µg of microsomal protein (enzyme).

  • Procedure:

    • Add the buffer and enzyme solution to a reaction tube.

    • Initiate the reaction by adding the 2,3-oxidosqualene substrate.

    • Incubate at 25-30°C for 1-24 hours with gentle agitation.

    • Stop the reaction by adding an equal volume of 10% w/v KOH in methanol and vortexing.

    • Saponify the mixture at 60°C for 1 hour to hydrolyze lipids.

    • Extract the non-saponifiable lipids (containing euphol) three times with n-hexane.

    • Combine the hexane (B92381) extracts, evaporate to dryness under a stream of nitrogen.

    • Resuspend the residue in a suitable solvent for analysis by GC-MS or HPLC.

Protocol for In Vitro Assay of Putative Euphol O-Acetyltransferase

This protocol is based on methods for characterizing other triterpene acetyltransferases.[11]

  • Enzyme Source: Microsomal fractions from yeast or Nicotiana benthamiana transiently expressing a candidate acetyltransferase gene from Euphorbia.

  • Reaction Mixture (500 µL total volume):

    • 50 mM Tris-HCl buffer, pH 7.5.

    • 1 mM DTT.

    • 50 µM Euphol (dissolved in DMSO).

    • 50 µM Acetyl-CoA.

    • 50-100 µg of microsomal protein (enzyme).

  • Procedure:

    • Combine all components except acetyl-CoA and pre-incubate at 30°C for 5 minutes.

    • Start the reaction by adding acetyl-CoA.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction by adding 500 µL of ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Collect the upper ethyl acetate layer and evaporate to dryness.

    • Resuspend the residue in a suitable solvent for analysis.

    • Analyze for the formation of this compound by GC-MS or LC-MS, comparing with an authentic standard.

Visualizations of Workflows

The following diagrams, generated using DOT language, illustrate key experimental workflows.

Gene_Discovery_Workflow cluster_0 Bioinformatics cluster_1 Functional Characterization rna_seq RNA-Seq of Euphorbia latex transcriptome De novo Transcriptome Assembly rna_seq->transcriptome blast BLAST search using known BAHD/MBOAT sequences transcriptome->blast candidates Identify Candidate Acetyltransferase Genes blast->candidates cloning Clone Candidate Genes into Expression Vector candidates->cloning expression Heterologous Expression in N. benthamiana or Yeast cloning->expression assay In Vitro Enzyme Assay with Euphol & Acetyl-CoA expression->assay analysis LC-MS/GC-MS Analysis of Reaction Products assay->analysis validation Confirm this compound Production analysis->validation

Figure 3: Workflow for identifying the putative euphol O-acetyltransferase gene.

Enzyme_Assay_Workflow start Start: Enzyme Source (e.g., Microsomal Fraction) prepare_rxn Prepare Reaction Mixture (Buffer, Substrates) start->prepare_rxn incubate Incubate at Optimal Temperature/Time prepare_rxn->incubate stop_rxn Stop Reaction (e.g., add solvent/KOH) incubate->stop_rxn extract Solvent Extraction (e.g., Hexane, Ethyl Acetate) stop_rxn->extract concentrate Evaporate Solvent extract->concentrate analyze Analyze Products (GC-MS or HPLC) concentrate->analyze end End: Quantify Product Formation analyze->end

References

A Technical Deep Dive: Unraveling the Chemical and Biological Divergence of Euphol and Euphol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date]Euphol (B7945317), a tetracyclic triterpene alcohol, and its derivative, euphol acetate (B1210297), both found predominantly in the latex of Euphorbia species, present distinct chemical and biological profiles of significant interest to the scientific and drug development communities. This technical guide provides an in-depth comparison of these two compounds, summarizing their chemical properties, known biological activities, and underlying mechanisms of action, supported by experimental data and pathway visualizations.

Core Chemical Differences and Physicochemical Properties

The fundamental distinction between euphol and euphol acetate lies in the functional group at the C-3 position of the tetracyclic steroid backbone. Euphol possesses a hydroxyl (-OH) group, classifying it as a triterpene alcohol. In contrast, this compound is the acetylated form, featuring an acetate (-OCOCH₃) group at the same position. This seemingly minor chemical modification significantly alters the polarity and, consequently, the physicochemical properties of the molecule.

PropertyEupholThis compound
Molecular Formula C₃₀H₅₀OC₃₂H₅₂O₂[1]
Molecular Weight 426.7 g/mol 468.8 g/mol [1]
Appearance White amorphous solidCream solid
Solubility Soluble in chloroform, DMSO, methanol, ethanolSoluble in ethanol, methanol, DMF, DMSO[2]
Purity >95% (typical for commercial sources)≥95%[1]

Spectroscopic Data Summary

Spectroscopy Euphol This compound
¹H NMR (CDCl₃) Signals include an olefinic proton and an axial proton on an oxygen-bearing carbon.[3] Multiple singlets for tertiary methyl groups are also characteristic.[3]Data not extensively available in searched literature. Expected to show a characteristic singlet for the acetate methyl protons around 2.0 ppm.
¹³C NMR (CDCl₃) Characteristic signals for the euphane skeleton, including a carbon bearing a hydroxyl group.[3]Data not extensively available in searched literature. Expected to show a downfield shift for the C-3 carbon and the appearance of a carbonyl carbon signal from the acetate group.
Mass Spectrometry Positive ion mode shows a pseudo-molecular ion peak [M+H]⁺ at m/z 427.[4]Data not extensively available in searched literature. Expected to show a molecular ion peak corresponding to its higher molecular weight.

Comparative Biological Activities and Mechanisms of Action

While both compounds originate from the same natural sources, the majority of in-depth biological research has focused on euphol. The acetylation of the C-3 hydroxyl group in this compound can influence its interaction with biological targets, potentially altering its efficacy and mechanism of action.

Anti-inflammatory Activity

Euphol has demonstrated potent anti-inflammatory properties.[5] Its mechanism is attributed to the modulation of key inflammatory signaling pathways. Specifically, euphol has been shown to inhibit the activation of Protein Kinase C (PKC), which in turn suppresses the downstream Extracellular Signal-Regulated Kinase (ERK) pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators. Furthermore, euphol can inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[5]

Information on the direct anti-inflammatory activity of this compound is limited in the currently available literature. However, the acetylation may affect its ability to interact with the same targets as euphol, potentially leading to a different anti-inflammatory profile.

Anticancer Activity

Euphol has exhibited significant cytotoxic effects against a broad range of human cancer cell lines, with IC₅₀ values varying depending on the cell type.[6][7] Its anticancer mechanisms are multifaceted and include the induction of apoptosis and the modulation of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[4][8]

Direct comparative studies on the anticancer activity of this compound are scarce. One study noted that a fraction containing this compound was isolated, but the subsequent cytotoxic evaluations focused on euphol.[6] Another study reported that euphol and germanicol (B162048) acetate showed poor cytotoxic activity, suggesting that other compounds in the plant extract may be responsible for its anticancer properties.[9] This highlights a critical knowledge gap that warrants further investigation.

Other Reported Biological Activities

This compound:

  • Molluscicidal Activity: this compound has been reported to possess molluscicidal activity, suggesting its potential as a natural pesticide.

  • Inhibition of Organic Anion-Transporting Polypeptides (OATPs): Research has indicated that this compound can inhibit OATP1B1 and OATP1B3, which are transport proteins involved in drug uptake in the liver. This finding has implications for potential drug-drug interactions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of euphol and a general experimental workflow for its extraction and isolation.

euphol_signaling_pathway Euphol Euphol PKC PKC Euphol->PKC Inhibits NFkB NF-κB Euphol->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Euphol->PI3K_Akt Modulates ERK ERK PKC->ERK Activates Inflammation Inflammation ERK->Inflammation Promotes NFkB->Inflammation Promotes Apoptosis Apoptosis Cell_Proliferation Cell Proliferation PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Cell_Proliferation Promotes

Fig. 1: Simplified signaling pathway of euphol.

experimental_workflow Plant_Material Plant Material (e.g., Latex) Extraction Solvent Extraction (e.g., n-butanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Sephadex G75) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Recrystallization Recrystallization Fractions->Recrystallization Euphol_Acetate This compound Fraction Recrystallization->Euphol_Acetate Saponification Saponification (optional) Euphol_Acetate->Saponification Euphol Euphol Saponification->Euphol

Fig. 2: General workflow for extraction and isolation.

Detailed Experimental Protocols

Extraction and Isolation of Euphol and this compound

A common method for isolating euphol and this compound involves the following steps[6]:

  • Extraction: The sap of the plant is initially extracted with a non-polar solvent like hexane, followed by extraction of the resulting precipitate with a more polar solvent such as n-butanol.

  • Purification: The butanol fraction, which contains the more lipophilic compounds, is then subjected to purification using techniques like High-Performance Liquid Chromatography (HPLC).

  • Further Purification: Additional purification can be achieved using column chromatography, for example, with a Sephadex G75 column and a hexane-ethyl acetate solvent system.

  • Crystallization: The fraction containing this compound is recrystallized from a solvent like butanol to obtain crystals. Euphol can then be obtained from this fraction if desired, often after a saponification step to remove the acetate group.

In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of these compounds are often evaluated using an MTS assay[10]:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (euphol or this compound) for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: An MTS reagent is added to each well, and the plate is incubated.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) to determine the number of viable cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Molluscicidal Activity Assay

The molluscicidal activity can be assessed according to World Health Organization (WHO) guidelines[11]:

  • Test Organisms: A specific species of snail (e.g., Biomphalaria glabrata) is used.

  • Exposure: Snails are exposed to different concentrations of the test compound in an aqueous solution for a defined period (e.g., 24 hours).

  • Recovery: After exposure, the snails are transferred to fresh water for a recovery period.

  • Mortality Assessment: Mortality is assessed at specific time points. The LC₅₀ (lethal concentration for 50% of the population) is then determined.

OATP1B1/3 Inhibition Assay

Inhibition of OATP1B1 and OATP1B3 can be determined using transfected cell lines[12]:

  • Cell Culture: Cells overexpressing OATP1B1 or OATP1B3 are cultured.

  • Inhibitor Pre-incubation: The cells are pre-incubated with the test compound (this compound) for a specific duration.

  • Substrate Addition: A known fluorescent substrate of the transporter is added.

  • Uptake Measurement: The intracellular accumulation of the fluorescent substrate is measured. A decrease in fluorescence compared to a control indicates inhibition of the transporter.

Conclusion and Future Directions

Euphol has been the subject of extensive research, revealing its potential as an anti-inflammatory and anticancer agent through the modulation of multiple signaling pathways. In contrast, this compound remains comparatively understudied. While its distinct chemical structure suggests a potentially different biological activity profile, there is a clear need for direct, comparative studies to elucidate these differences. Future research should focus on a head-to-head comparison of the anti-inflammatory and cytotoxic activities of euphol and this compound, as well as a more thorough investigation into the effects of this compound on the signaling pathways known to be modulated by euphol. Such studies will be crucial for a comprehensive understanding of the structure-activity relationship and for guiding the potential development of either compound as a therapeutic agent.

References

The Discovery and History of Euphol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphol (B7945317) acetate (B1210297), a tetracyclic triterpene, has been a subject of scientific inquiry for decades, primarily owing to its presence in the latex of various Euphorbia species and its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into euphol acetate. It details the initial isolation and characterization, summarizes its physicochemical and biological properties, outlines experimental protocols for its study, and illustrates its known mechanisms of action through signaling pathway diagrams.

Discovery and Initial Isolation

This compound was first reported as a naturally occurring compound in the scientific literature in the mid-20th century, following the broader discovery of its parent compound, euphol. A pivotal and frequently cited early report on the isolation of this compound is from the work of De Pascual and colleagues in 1987, who identified it as a constituent of the latex of Euphorbia broteri.[1][2] Prior to this, the parent alcohol, euphol, was isolated from "euphorbium," the dried latex of Euphorbia resinifera, by Newbold and Spring in 1944. The acetylation of euphol to this compound was a common practice in early structural elucidation studies of these triterpenes.

The initial discovery and subsequent characterization of this compound were heavily reliant on the extraction of latex from plants of the Euphorbiaceae family, which remains a primary source of this compound for research purposes.[2][3]

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of this compound, along with its spectroscopic data, are crucial for its identification and characterization.

Table 1: Physicochemical Properties of Euphol and this compound

PropertyEupholThis compound
Molecular Formula C30H50OC32H52O2
Molecular Weight 426.7 g/mol [4]468.77 g/mol [1]
Melting Point 116 °C[4]Not consistently reported
Boiling Point Not availableNot available
Appearance Solid[4]Cream solid[2]
Solubility Soluble in chloroform, DMSO, methanol, ethanolSoluble in ethanol, methanol, DMF, DMSO[1][2]
Purity (typical) ≥95%>95% by HPLC[1]
CAS Number 514-47-6[4]13879-04-4[5]

Table 2: Spectroscopic Data for Euphol

Spectroscopic Method Key Data and Observations
¹H NMR The proton NMR spectrum of euphol typically shows characteristic signals for a triterpene structure, including multiple methyl singlets and a distinct signal for the olefinic proton.
¹³C NMR The carbon NMR spectrum of euphol displays 30 carbon signals, consistent with its molecular formula. The chemical shifts provide detailed information about the tetracyclic skeleton and functional groups.[6][7]
Mass Spectrometry Mass spectral analysis is used to confirm the molecular weight and fragmentation pattern of euphol, aiding in its structural identification.[8]

Note: While extensive spectroscopic data is available for euphol, specific and detailed published spectra for pure this compound are less common. However, the presence of the acetate group would result in predictable shifts in the NMR spectra, particularly for the protons and carbons near the C-3 position, and a characteristic carbonyl signal in the ¹³C NMR and infrared spectra.

Experimental Protocols

Extraction and Isolation of this compound from Euphorbia Latex

The following is a representative protocol synthesized from various reports on the isolation of triterpenoids from Euphorbia species.

Objective: To extract and isolate this compound from the latex of Euphorbia plants.

Materials:

  • Fresh or dried latex of an appropriate Euphorbia species (e.g., E. broteri, E. tirucalli)

  • Solvents: Hexane (B92381), ethyl acetate, methanol, n-butanol, chloroform

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chambers

  • Rotary evaporator

  • Glassware: Beakers, flasks, separatory funnel, chromatography column

Procedure:

  • Extraction of Crude Latex:

    • The collected latex is typically extracted with a non-polar solvent like hexane to remove lipids and other non-polar constituents.[8] The resulting precipitate is then often further extracted with a more polar solvent such as n-butanol.[8]

  • Solvent Partitioning (Optional):

    • The crude extract can be subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol/water) to achieve a preliminary separation of compounds based on their polarity.

  • Column Chromatography:

    • The crude extract or a concentrated fraction is adsorbed onto silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. For instance, a gradient of hexane:ethyl acetate from 95:5 to 80:20 is often effective.

    • Fractions are collected and monitored by TLC.

  • Thin Layer Chromatography (TLC) Monitoring:

    • The collected fractions are spotted on TLC plates and developed in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).

    • The spots are visualized under UV light or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

    • Fractions containing compounds with similar Rf values to a this compound standard are pooled.

  • Purification and Characterization:

    • The pooled fractions containing this compound are concentrated under reduced pressure.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., butanol) or by preparative HPLC.[8]

    • The identity and purity of the isolated this compound are confirmed by spectroscopic methods (NMR, MS) and by comparison with literature data.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K-562, B16F10, HRT-18)[9]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • MTT solution is added to each well and the plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement:

    • The absorbance is read at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

History of Synthesis

The total synthesis of euphol and its derivatives has been a long-standing challenge in organic chemistry.

  • Early Relay Synthesis (Johnson's work): A significant early contribution was the relay synthesis of euphol by W.S. Johnson and his group. In this approach, this compound was degraded to a key intermediate, which was then used to complete a relay-based synthesis of euphol.[10] This work was crucial in confirming the structure of euphol and demonstrating the feasibility of its synthesis.

  • Asymmetric Total Synthesis: More recently, the first de novo asymmetric total syntheses of euphol have been reported.[10] These modern synthetic routes employ advanced stereoselective transformations to construct the complex tetracyclic core and install the necessary stereocenters with high precision. These achievements provide access to enantiomerically pure euphol and its derivatives for further biological evaluation.

Biological Activities and Signaling Pathways

Euphol and this compound have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.

Table 3: Reported Biological Activities and IC50 Values for Euphol

Activity Cell Line/Model IC50 / Effect
Cytotoxicity Esophageal Squamous Cell Carcinoma11.08 µM[8]
Pancreatic Carcinoma6.84 µM[8]
Prostate Cancer (PC-3)IC50 of 70.8 µM[9]
Leukemia (K-562)Selective cytotoxicity observed[9]
Various Cancer Cell LinesIC50 range of 1.41–38.89 µM[8]
Anti-inflammatory TPA-induced skin inflammation in miceInhibition of edema and inflammatory markers
Inhibition of Hepatic Transporters OATP1B1 and OATP1B3Inhibition of uptake
Anti-Inflammatory Signaling Pathways

Euphol has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

anti_inflammatory_pathway TPA TPA PKC PKC TPA->PKC activates ERK1_2 ERK1/2 PKC->ERK1_2 activates NF_kB NF-κB PKC->NF_kB activates Inflammation Inflammatory Response (e.g., cytokine production) ERK1_2->Inflammation NF_kB->Inflammation Euphol_Acetate This compound Euphol_Acetate->PKC Euphol_Acetate->NF_kB inhibits

Anti-inflammatory signaling pathway of this compound.
Cytotoxicity Signaling Pathways

The cytotoxic effects of euphol against cancer cells are mediated through the modulation of cell survival and apoptosis pathways.

cytotoxicity_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K ERK1_2 ERK1/2 Receptor->ERK1_2 Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis inhibits ERK1_2->Cell_Survival Euphol_Acetate This compound Euphol_Acetate->PI3K Euphol_Acetate->ERK1_2 inhibits Euphol_Acetate->Apoptosis induces oatp_inhibition_workflow cluster_0 Sinusoidal Membrane Euphol_Acetate This compound OATP1B1_3 OATP1B1 / OATP1B3 (Hepatocyte) Euphol_Acetate->OATP1B1_3 inhibits Hepatocyte Hepatocyte Reduced_Uptake Reduced Hepatic Uptake of Substrate Substrate Substrate (e.g., drugs, bilirubin) Substrate->OATP1B1_3 uptake Bloodstream Bloodstream

References

An In-depth Technical Guide to Euphol Acetate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Euphol (B7945317) Acetate (B1210297), a tetracyclic triterpene with significant therapeutic potential. This document outlines its chemical properties, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols and quantitative data to facilitate further research and development.

Core Compound Identification

Euphol acetate is a naturally occurring triterpenoid (B12794562) found in various plant species, notably within the Euphorbia genus.

ParameterValueReference
CAS Number 13879-04-4[1][2][3][4]
Molecular Formula C₃₂H₅₂O₂[1]
Molecular Weight 468.8 g/mol [1][3][4][5]
Alternate Names Euphyl acetate[1]
Source Isolated from Euphorbia species[1]

Pharmacological Profile and Mechanism of Action

While much of the detailed mechanistic work has been published on euphol, the deacetylated form of this compound, the similar structures suggest analogous biological activities. Euphol has demonstrated potent anti-inflammatory and anti-cancer properties through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Euphol has been shown to mitigate inflammatory responses by inhibiting critical signaling cascades. The proposed mechanism involves the downregulation of pro-inflammatory mediators. Specifically, euphol inhibits the activation of Protein Kinase C (PKC), which in turn suppresses the downstream Extracellular Signal-Regulated Kinase (ERK1/2) pathway. This leads to reduced expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) that drive inflammation.[6] Furthermore, euphol has been observed to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][4]

Euphol_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA TPA PKC PKCα / PKCδ TPA->PKC Activates NFkB_complex IκB-NF-κB ERK ERK1/2 PKC->ERK Activates COX2 COX-2 Gene Transcription ERK->COX2 Promotes NFkB NF-κB NFkB_complex->NFkB Releases Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Promotes Euphol This compound (as Euphol) Euphol->PKC Inhibits Euphol->NFkB_complex Inhibits Activation

Euphol's Anti-inflammatory Mechanism.
Anti-cancer Activity

This compound's potential as an anti-cancer agent is supported by studies on euphol, which shows broad-spectrum cytotoxic activity against various human cancer cell lines.[5][7] The anti-cancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation and motility.[5] Key signaling pathways implicated include the PI3K/Akt and MAPK/Erk cascades, which are crucial for cell survival and proliferation.[5][8][9] Euphol has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[10]

Tumor TypeCell LineMean IC₅₀ (µM) of Euphol
Esophageal TE-11.41
Colon DLD12.56
Colon HCT155.47
Pancreatic Mia-Pa-Ca-25.86
Head and Neck SCC256.65
Pancreatic Panc-17.81
Breast BT208.96
Breast MDA-MB-2319.08
Prostate PC-312.01
Glioblastoma U87~15.0
Breast MCF-718.76
Non-cancerous 3T339.2

Note: IC₅₀ values represent the concentration of euphol required to inhibit the growth of 50% of the cell population after 72 hours of treatment. Data is compiled from multiple studies and variations may exist based on experimental conditions.[1]

Euphol_Anticancer_Pathway cluster_cellular_effects Cellular Effects Euphol This compound (as Euphol) PI3K_Akt PI3K/Akt Pathway Euphol->PI3K_Akt Inhibits MAPK_Erk MAPK/Erk Pathway Euphol->MAPK_Erk Inhibits Apoptosis Apoptosis Euphol->Apoptosis Induces Proliferation Cell Proliferation & Motility PI3K_Akt->Proliferation Promotes MAPK_Erk->Proliferation Promotes

Euphol's Anti-cancer Mechanism.

Experimental Protocols

The following are generalized methodologies for key experiments to assess the biological activity of this compound.

Protocol for Isolation and Purification

This protocol is based on methods for isolating euphol from Euphorbia species.

  • Plant Material Preparation : Air-dry and grind the plant material (e.g., latex, leaves) into a coarse powder.

  • Solvent Extraction : Perform exhaustive extraction using a non-polar solvent like n-hexane.

  • Chromatography :

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of increasing polarity, for instance, using mixtures of n-hexane and ethyl acetate.[1]

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

  • Acetylation : The isolated euphol can be acetylated to yield this compound.

  • Purification : Further purify the this compound fraction using High-Performance Liquid Chromatography (HPLC).

Isolation_Workflow start Dried Plant Material extraction Solvent Extraction (n-hexane) start->extraction column_chroma Silica Gel Column Chromatography extraction->column_chroma fractions Fraction Collection & TLC Analysis column_chroma->fractions hplc HPLC Purification fractions->hplc end Pure this compound hplc->end

General Isolation Workflow.
In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is adapted from studies evaluating the anti-cancer activity of euphol.[1]

  • Cell Culture : Culture human cancer cell lines in appropriate media (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding : Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment :

    • Prepare a stock solution of this compound in DMSO.

    • Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.

    • Add the this compound solutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO only).

  • MTS Reagent : Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

TPA-Induced Mouse Ear Edema Assay

This is a common in vivo model to assess anti-inflammatory activity.[3]

  • Animals : Use male ICR mice.

  • Treatment :

    • Dissolve this compound in a suitable vehicle (e.g., acetone).

    • Topically apply the this compound solution to the right ear of the mice.

    • Apply the vehicle alone to the left ear as a control.

  • Inflammation Induction : After 30 minutes, topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the right ear to induce inflammation.

  • Measurement : Measure the thickness of both ears with a digital micrometer before treatment and at set time points (e.g., 6 hours) after TPA application.

  • Data Analysis : The degree of edema is the difference in ear thickness before and after TPA application. The inhibitory effect is calculated as the percentage reduction in edema compared to the control group.

Conclusion

This compound, a triterpene derived from Euphorbia species, presents a promising scaffold for the development of novel anti-inflammatory and anti-cancer therapeutics. The data and protocols summarized in this guide offer a solid foundation for researchers to explore its pharmacological potential further. Future investigations should focus on detailed pharmacokinetic and toxicological profiling to advance this compound towards clinical applications.

References

Solubility of Euphol Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties and Biological Context of a Promising Triterpenoid (B12794562)

Introduction

Euphol (B7945317) acetate (B1210297), a tetracyclic triterpenoid acetate, is a derivative of euphol, a compound found in various plant species, notably from the genus Euphorbia.[1] While the parent compound, euphol, has been the subject of research for its anti-inflammatory and anti-tumor activities, euphol acetate is also gaining attention within the scientific community.[1][2] A fundamental understanding of its solubility in various solvents is critical for researchers in drug development and life sciences to facilitate in vitro and in vivo studies, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into relevant biological signaling pathways.

Core Data: Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative solubility information consistently indicates its solubility in several common organic solvents. To enhance solubility, particularly for the preparation of stock solutions, warming the solution to 37°C and employing sonication in an ultrasonic bath is a recommended practice.

For research purposes, this compound is typically supplied as a solid, often a cream-colored solid.[3] It is known to be soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3]

SolventQualitative SolubilityRecommended Practice for Enhancing Solubility
EthanolSoluble[3]N/A
MethanolSoluble[3]N/A
Dimethylformamide (DMF)Soluble[3]N/A
Dimethyl Sulfoxide (DMSO)Soluble[3]Warming to 37°C and sonication

Experimental Protocols

A standardized experimental protocol is crucial for the accurate and reproducible determination of solubility. The following sections detail the methodologies for determining the solubility of this compound and a typical workflow for its investigation in a cell-based assay.

Protocol for Determining the Solubility of this compound

This protocol describes a common method for determining the solubility of a compound like this compound in a given solvent.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (e.g., 0.22 µm filter) sep1->sep2 ana1 Quantify concentration (e.g., HPLC, UV-Vis) sep2->ana1

Workflow for Solubility Determination.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., ethanol, methanol, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is necessary to ensure that the solution becomes saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to pellet the remaining undissolved this compound.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in units such as mg/mL or g/100mL.

Workflow for a Cell-Based Assay with this compound

This diagram illustrates a typical workflow for investigating the biological activity of this compound in a cell-based assay, such as a cytotoxicity or anti-inflammatory assay.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay & Data Analysis prep1 Prepare stock solution of this compound (e.g., in DMSO) treat1 Treat cells with varying concentrations of this compound prep1->treat1 prep2 Culture and seed cells in multi-well plates prep2->treat1 treat2 Incubate for a defined period treat1->treat2 assay1 Perform specific assay (e.g., MTT, ELISA) treat2->assay1 data1 Measure endpoint (e.g., absorbance, fluorescence) assay1->data1 data2 Analyze and interpret results data1->data2 G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response stimulus e.g., TPA pkc PKC stimulus->pkc Activates raf Raf pkc->raf Phosphorylates mek MEK raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates response Inflammatory Gene Expression erk->response Induces euphol Euphol/ This compound euphol->pkc Inhibits

References

Potential Biological Activities of Euphol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Euphol (B7945317) acetate (B1210297), a tetracyclic triterpenoid (B12794562) acetate, is a natural product found in various plant species, notably within the Euphorbia genus. While research directly investigating euphol acetate is limited, a substantial body of evidence exists for its parent compound, euphol. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing primarily from the extensive research conducted on euphol. This document details the anti-inflammatory, anticancer, and antiviral properties of euphol, presenting quantitative data, in-depth experimental protocols, and visualizations of the key signaling pathways involved. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this class of compounds.

Introduction

Euphol (24-methyl-lanost-8-en-3β-ol) is a tetracyclic triterpene alcohol that is a major constituent of the latex of many Euphorbia species. This compound is the acetylated form of this alcohol. Triterpenoids from Euphorbia species have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, infections, and cancer.[1] Modern scientific investigation has begun to validate these traditional uses, with a focus on elucidating the molecular mechanisms underlying the observed pharmacological effects. This guide synthesizes the current understanding of the biological activities of euphol, which are presumed to be closely related to those of this compound, and provides the technical details necessary for furthering research in this area.

Anti-inflammatory Activity

Euphol has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of Euphol

The anti-inflammatory efficacy of euphol has been quantified in the widely used 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This model mimics acute inflammation, and the inhibitory dose 50% (ID50) is a common metric for potency.

Compound Model ID50 (mg/ear) Reference
EupholTPA-induced mouse ear edema0.2-1.0[2]
Signaling Pathways in Anti-inflammatory Action

Euphol exerts its anti-inflammatory effects by inhibiting several key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Protein Kinase C (PKC)/Extracellular Signal-Regulated Kinase (ERK) pathways.

The NF-κB pathway is a central regulator of inflammation. Euphol has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[3] In a mouse model of colitis, euphol treatment was found to prevent the phosphorylation of the p65 subunit of NF-κB.[3]

NF_kB_Inhibition cluster_inactive TPA TPA PKC PKC TPA->PKC Activates IKK IKK PKC->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IkBα Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activates Euphol Euphol Euphol->PKC Inhibits

Euphol's Inhibition of the NF-κB Pathway.

Topical application of euphol has been shown to significantly inhibit TPA-induced skin inflammation.[4] This effect is mediated through the inhibition of PKCα and PKCδ isozymes, which in turn prevents the activation of the ERK1/2 MAP kinase pathway and subsequent upregulation of cyclooxygenase-2 (COX-2).[4]

PKC_ERK_Inhibition TPA TPA PKC PKCα / PKCδ TPA->PKC Activates ERK ERK1/2 PKC->ERK Activates COX2 COX-2 Upregulation ERK->COX2 Inflammation Inflammation COX2->Inflammation Euphol Euphol Euphol->PKC Inhibits

Euphol's Modulation of the PKC/ERK Pathway.
Experimental Protocols

This is a standard in vivo model for assessing the anti-inflammatory activity of topically applied compounds.[2][5][6]

  • Animals: Male ICR mice are commonly used.

  • Inflammation Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) (e.g., 1.7 nmol in 20 µL) is applied to the inner and outer surfaces of the right ear. The left ear serves as a control and receives the vehicle only.

  • Test Compound Application: The test compound (e.g., euphol) is dissolved in a suitable vehicle (e.g., acetone-DMSO, 9:1) and applied topically to the right ear approximately 30 minutes before TPA application.

  • Measurement of Edema: After a set period (typically 6 hours), the mice are euthanized, and a circular section is removed from both ears using a biopsy punch. The edema is quantified by the difference in weight between the right and left ear punches.

  • Data Analysis: The percentage of inhibition of edema is calculated relative to the group treated with TPA alone. The ID50 value is determined from the dose-response curve.

TPA_Workflow Start Start Acclimatize Acclimatize Male ICR Mice Start->Acclimatize Group Divide into Treatment Groups Acclimatize->Group Apply_Compound Topically Apply This compound or Vehicle to Right Ear Group->Apply_Compound Wait1 Wait 30 min Apply_Compound->Wait1 Apply_TPA Topically Apply TPA to Right Ear of all (except vehicle control) Wait1->Apply_TPA Wait2 Wait 6 hours Apply_TPA->Wait2 Euthanize Euthanize Mice Wait2->Euthanize Punch Take Ear Punch Biopsies (Right and Left Ears) Euthanize->Punch Weigh Weigh Ear Punches Punch->Weigh Calculate Calculate Edema (Weight Difference) and % Inhibition Weigh->Calculate End End Calculate->End

Workflow for TPA-Induced Mouse Ear Edema Assay.

This model is used to induce experimental colitis in mice, which shares features with human ulcerative colitis.[3][7]

  • Animals: C57BL/6 mice are often used.

  • Induction of Colitis: Mice are given DSS (typically 3-5%) in their drinking water for a defined period (e.g., 5-7 days).

  • Treatment: Euphol is dissolved in a vehicle (e.g., 5% Tween 80 in saline) and administered orally by gavage. Treatment can be prophylactic (starting at the same time as DSS) or therapeutic (starting after the onset of colitis).

  • Assessment of Colitis: Disease activity index (DAI) is monitored daily, which includes body weight loss, stool consistency, and presence of blood in the stool. At the end of the experiment, colons are collected for measurement of length, macroscopic scoring of damage, histological analysis, and myeloperoxidase (MPO) activity (as a measure of neutrophil infiltration).

  • Data Analysis: The severity of colitis is compared between the euphol-treated group and the DSS-only group.

Anticancer Activity

Euphol has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines.[1][8] Its anticancer effects are mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[9][10][11]

Quantitative Data: In Vitro Cytotoxicity of Euphol

The half-maximal inhibitory concentration (IC50) of euphol has been determined in numerous cancer cell lines, indicating its potential as an anticancer agent.

Cell Line Cancer Type IC50 (µM) Reference(s)
Various15 Tumor Types1.41 - 38.89[1][8]
Pancreatic CarcinomaPancreatic Cancer6.84[1][8]
Esophageal Squamous CellEsophageal Cancer11.08[1]
PC-3Prostate Cancer21.33[9]
K-562Leukemia34.44[12]
C6Glioblastoma38.84[9]
3T3Fibrosarcoma39.2[13]
U87 MGGlioblastoma59.97[9]
HRT-18Colorectal Cancer70.8[13]
Signaling Pathways in Anticancer Action

Euphol's anticancer activity is linked to its ability to modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cancer cell survival and proliferation.[9][11]

In glioblastoma cells, euphol has been shown to induce apoptosis by inhibiting the PI3K/Akt and MAPK/ERK signaling pathways.[9][11] However, in some cancer cell lines, euphol can induce a sustained activation of ERK1/2, which can also lead to apoptosis.[9][14] This suggests that the effect of euphol on these pathways may be cell-type dependent.

Anticancer_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Euphol Euphol Euphol->Akt Inhibits Euphol->ERK Modulates MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Serial Dilutions of this compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT/MTS Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (if using MTT) Incubate3->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate % Viability and IC50 Value Read->Calculate End End Calculate->End

References

Methodological & Application

Application Notes and Protocols for the Extraction of Euphol Acetate from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphol (B7945317) acetate (B1210297), a tetracyclic triterpene, is a significant constituent found in the latex of various Euphorbia species, notably Euphorbia tirucalli. While its parent compound, euphol, has been extensively studied for its potent anti-inflammatory and cytotoxic properties, euphol acetate is often isolated as a primary component from the plant extract.[1] This document provides detailed application notes and protocols for the extraction, isolation, and characterization of this compound from Euphorbia species. Additionally, it summarizes the known biological activities of the closely related euphol, which is believed to be the active form, and the signaling pathways it modulates.

Data Presentation

Table 1: Cytotoxicity of Euphol against Various Human Cancer Cell Lines

Note: There is limited published data on the specific cytotoxic activity of this compound. The data presented below is for its deacetylated form, euphol, which is the subject of most biological studies. It is hypothesized that this compound may act as a prodrug, hydrolyzing to the active euphol form in vivo or under certain experimental conditions.

Cancer TypeCell LineIC50 (µM)Reference
Pancreatic CarcinomaMia-Pa-Ca-25.86[2]
Panc-17.81[2]
Esophageal Squamous Cell CarcinomaTE-11.41[2][3]
KYSE-51011.08[2][3]
Prostate CancerPC-312.01[2]
MelanomaSK-MEL-2810.36[2]
GlioblastomaU87-MG28.24[4]
U25123.32[4]
GAMG8.47[4]
Colon CarcinomaHCT-1162.56[2]
HT-2924.3[2]
LeukemiaJurkat13.2 µg/mL[5]
HL-6010.5 µg/mL[5]
K-5629.8 µg/mL[5]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Euphorbia tirucalli Latex

This protocol is a synthesized methodology based on literature describing the extraction of triterpenoids from Euphorbia latex.[3][6]

1. Latex Collection and Initial Extraction:

  • Carefully make incisions on the stems of Euphorbia tirucalli and collect the fresh latex in a beaker containing methanol (B129727) (1:1 v/v) to prevent coagulation.

  • The methanolic solution of the latex is then exhaustively extracted with n-hexane (3 x 500 mL for every 500 mL of latex solution) in a separatory funnel.

  • The combined n-hexane fractions are washed with distilled water to remove residual methanol.

  • The n-hexane extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude triterpenoid (B12794562) extract.

2. Solvent Partitioning and Fractionation:

  • The resulting crude extract is dissolved in n-butanol.

  • This butanol-soluble fraction contains a mixture of triterpenoids, including this compound.

3. Column Chromatography for Purification:

  • Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.

  • The concentrated butanol fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (e.g., from 1% to 20% ethyl acetate in n-hexane).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 9:1 v/v) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

  • Fractions containing the less polar this compound will elute first. Combine the fractions containing the compound of interest.

4. Crystallization:

  • Evaporate the solvent from the combined fractions containing this compound.

  • Recrystallize the residue from hot butanol. One study reported obtaining 3.5 g of this compound crystals from an initial "acetate fraction".[3][6]

  • Filter the crystals and wash with cold butanol, then dry under vacuum.

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]

1. Cell Culture and Seeding:

  • Culture human cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

  • Replace the culture medium in the wells with the medium containing different concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug).

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

This is a common in vivo model to assess the anti-inflammatory activity of topical agents.[7][8]

1. Animals:

  • Use male ICR mice (6-8 weeks old).

2. Treatment:

  • Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) to a concentration of 1 µg/10 µL.

  • Dissolve this compound in a suitable vehicle (e.g., acetone).

  • Apply the this compound solution (20 µL) topically to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.

  • After 30 minutes, apply the TPA solution (10 µL to the inner and 10 µL to the outer surface) to the right ear of all mice except the negative control group.

3. Measurement of Edema:

  • Measure the thickness of both ears using a digital micrometer before the initial treatment and 6 hours after TPA application.

  • The increase in ear thickness is an indicator of inflammation.

4. Data Analysis:

  • Calculate the percentage inhibition of edema for the this compound-treated group compared to the TPA-only treated group.

  • A dose-response study can be performed to determine the ID50 (the dose that causes 50% inhibition of edema).

Signaling Pathways and Experimental Workflows

This compound Extraction and Purification Workflow

Extraction_Workflow start Fresh Latex from Euphorbia species extraction Solvent Extraction (e.g., n-hexane) start->extraction partitioning Solvent Partitioning (e.g., n-butanol) extraction->partitioning chromatography Column Chromatography (Silica Gel, n-hexane:ethyl acetate gradient) partitioning->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions crystallization Recrystallization (e.g., from butanol) fractions->crystallization product Pure this compound crystallization->product NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus euphol Euphol IKK IKK Complex euphol->IKK inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) inflammatory_stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) MAPK_ERK_Pathway euphol Euphol Raf Raf euphol->Raf inhibits growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor Ras Ras receptor->Ras Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK transcription_factors Transcription Factors (e.g., AP-1) ERK->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation PI3K_Akt_Pathway euphol Euphol PI3K PI3K euphol->PI3K inhibits growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt cell_survival Cell Survival, Growth, Proliferation Akt->cell_survival

References

Application Notes and Protocols for the Isolation and Purification of Euphol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of euphol (B7945317) acetate (B1210297), a bioactive triterpenoid (B12794562) found in various plant species, particularly within the Euphorbia genus. The protocols outlined below cover extraction, chromatographic separation, and final purification steps, offering a comprehensive guide for obtaining high-purity euphol acetate for research and development purposes.

Introduction

This compound is a tetracyclic triterpene that has garnered interest for its potential pharmacological activities. It is often found alongside its precursor, euphol, in the latex and extracts of plants like Euphorbia tirucalli and Euphorbia broteri.[1][2][3] The isolation and purification of this compound are critical steps for its characterization, toxicological evaluation, and exploration of its therapeutic potential. The following protocols are designed to provide a reproducible workflow for obtaining this compound from natural sources.

Data Presentation

The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction and purification methods employed. The following table summarizes representative data on the yield of crystalline fractions containing this compound from Euphorbia tirucalli.

Plant SourceExtraction MethodPurification MethodYield of Crystalline Fraction (this compound)Reference
Euphorbia tirucalli latexHexane followed by n-butanol extractionHPLC and Recrystallization from butanol3.5 g (from an unspecified amount of starting material)[4][5]

Experimental Workflow

The overall workflow for the isolation and purification of this compound involves several key stages, from the initial extraction from the plant material to the final purification of the target compound.

experimental_workflow start Plant Material (e.g., Euphorbia latex) extraction Solvent Extraction (e.g., n-hexane) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of Fractions Containing this compound tlc->pooling Identify Fractions purified_fraction Purified Fraction pooling->purified_fraction recrystallization Recrystallization purified_fraction->recrystallization final_product High-Purity this compound recrystallization->final_product

Caption: Experimental workflow for this compound isolation.

Experimental Protocols

Extraction of Crude this compound from Euphorbia Latex

This protocol describes the initial extraction of a crude fraction containing this compound from the latex of Euphorbia species.

Materials:

  • Fresh latex from Euphorbia species

  • n-Hexane

  • n-Butanol

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Collect fresh latex from the plant material.

  • Perform an initial extraction with n-hexane to remove highly nonpolar compounds. The resulting precipitate is then extracted with n-butanol.[4][5]

  • The butanol fraction, which is enriched with more polar compounds including triterpenoids, is then concentrated.

  • Concentrate the n-butanol extract under reduced pressure using a rotary evaporator to obtain a crude extract containing this compound.[6]

Purification by Silica Gel Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Beakers and test tubes for fraction collection

  • TLC plates (silica gel 60 F254)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column, ensuring even packing without air bubbles.[6]

  • Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the prepared column.[6]

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate).[6]

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • TLC Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).[6] Visualize the spots under UV light or by staining with an appropriate reagent like anisaldehyde-sulfuric acid.

  • Pooling Fractions: Pool the fractions that show a spot corresponding to the Rf value of a this compound standard.

  • Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain a purified fraction of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol can be adapted for the analysis and further purification of this compound. The conditions provided are for euphol and may require optimization for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 20 µL.[6]

Procedure:

  • Sample Preparation: Dissolve a known weight of the purified this compound fraction in methanol and filter through a 0.45 µm syringe filter.

  • Injection: Inject the prepared sample solution into the HPLC system.

  • Analysis: Record the chromatogram and determine the retention time and peak area of this compound. For preparative HPLC, collect the fraction corresponding to the this compound peak.

Recrystallization of this compound

This final step is to obtain high-purity crystalline this compound.

Materials:

  • Purified this compound fraction

  • Butanol (or other suitable solvent system like n-hexane/ethyl acetate)[7]

  • Heating apparatus (e.g., hot plate)

  • Crystallization dish

Procedure:

  • Dissolve the purified this compound fraction in a minimal amount of hot butanol.[4][5]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain high-purity this compound.

Signaling Pathway

Euphol, the precursor to this compound, has been reported to exert anti-inflammatory effects by modulating the Protein Kinase C (PKC) / Extracellular signal-regulated kinase (ERK)1/2 signaling pathway.[1] This pathway is a critical regulator of cellular processes, including inflammation. The diagram below illustrates the proposed mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKC PKC Receptor->PKC Activates Raf Raf PKC->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, cytokines) Transcription_Factors->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Inflammatory_Stimulus Inflammatory Stimulus (e.g., TPA) Inflammatory_Stimulus->Receptor Euphol_Acetate This compound Euphol_Acetate->PKC Inhibits

Caption: Proposed anti-inflammatory signaling pathway of euphol.

References

Application Notes and Protocols for the Synthesis of Euphol Acetate from Euphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of euphol (B7945317) acetate (B1210297) from its precursor, euphol. This procedure is essential for researchers in natural product chemistry, pharmacology, and drug development who require a reliable method for obtaining euphol acetate for further studies. Euphol, a tetracyclic triterpene alcohol, and its acetylated derivative, this compound, have garnered interest for their potential biological activities, including anti-inflammatory and antitumor effects[1][2]. The following protocols are based on established methods for the acetylation of sterically hindered secondary alcohols.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

CategoryItem
Reagents Euphol (>95% purity)
Acetic anhydride (B1165640) (reagent grade)
Pyridine (B92270) (anhydrous)
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (EtOAc) (anhydrous)
Toluene (B28343)
Methanol (MeOH) (anhydrous)
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment Round-bottom flask
Magnetic stirrer and stir bar
Argon or nitrogen gas inlet
Ice bath
Rotary evaporator
Separatory funnel
Glassware for extraction and washing
Filtration apparatus
Thin-layer chromatography (TLC) plates (silica gel) and chamber
UV lamp for TLC visualization
Glass column for chromatography
Silica (B1680970) gel for column chromatography

Experimental Protocols

1. Acetylation of Euphol

This protocol describes the conversion of the hydroxyl group of euphol to an acetate ester using acetic anhydride and pyridine[3][4]. Pyridine acts as both a solvent and a basic catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct[4].

  • Step 1: Reaction Setup

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve euphol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of euphol) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C using an ice bath.

  • Step 2: Acetylation Reaction

    • Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Step 3: Reaction Quenching and Work-up

    • Once the reaction is complete, quench the reaction by the slow addition of anhydrous methanol.

    • Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine[3].

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

2. Purification of this compound

The crude product is purified by silica gel column chromatography to yield pure this compound.

  • Step 1: Column Preparation

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be determined based on TLC analysis of the crude product.

  • Step 2: Chromatography

    • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Step 3: Isolation of Pure Product

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.

3. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the presence of the acetyl group and the overall structure of the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the addition of the acetyl group.

  • Infrared (IR) Spectroscopy: Confirm the presence of the ester carbonyl group and the absence of the hydroxyl group from the starting material.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue/Range
Reactant Ratios
Euphol1.0 equivalent
Acetic Anhydride1.5 - 2.0 equivalents
Pyridine5 - 10 mL / mmol of euphol
Reaction Conditions
Initial Temperature0 °C
Reaction TemperatureRoom Temperature
Reaction TimeMonitored by TLC (typically a few hours)
Purification
Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate gradient
Product Characterization
Molecular FormulaC₃₂H₅₂O₂
Molecular Weight468.77 g/mol
Purity (Target)>95%

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of this compound

reaction_scheme euphol Euphol reagents + Acetic Anhydride (Pyridine) euphol->reagents euphol_acetate This compound reagents->euphol_acetate

Caption: Chemical transformation of euphol to this compound.

Diagram 2: Experimental Workflow for this compound Synthesis

workflow start Start: Dissolve Euphol in Pyridine add_reagent Add Acetic Anhydride at 0°C start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench with Methanol monitor->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end_node End: Pure this compound characterize->end_node

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Analytical Quantification of Euphol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of euphol (B7945317) acetate (B1210297) in various matrices, including plant extracts and pharmaceutical formulations, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This section details a robust HPLC-UV method for the quantification of euphol acetate. The method is adapted from established protocols for similar triterpenoids and is suitable for routine quality control and research applications.

Chromatographic Conditions

A reversed-phase HPLC method is recommended for the separation and quantification of this compound. Due to the addition of the acetate group, this compound is less polar than euphol and will therefore have a shorter retention time under the same reversed-phase conditions.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile (B52724):Water (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Method Validation Summary (Illustrative Data)

The following table summarizes the typical validation parameters for this method. This data is illustrative and should be verified in your laboratory.

Validation ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD) < 2.0%
Experimental Protocol: HPLC Quantification of this compound

1.3.1. Materials and Reagents

  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (Analytical grade)

  • 0.45 µm Syringe filters

1.3.2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.

1.3.3. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1.0 g of dried and powdered plant material. Add 50 mL of methanol and sonicate for 30 minutes. Filter the extract. Repeat the extraction on the residue with an additional 50 mL of methanol. Combine the filtrates.

  • Evaporation: Evaporate the combined filtrates to dryness under reduced pressure.

  • Reconstitution: Dissolve the dried extract in a known volume of mobile phase (e.g., 10 mL).

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.3.4. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and the sample solution.

  • Record the chromatograms and identify the this compound peak based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Peak_Integration Peak Integration & Identification Chromatography->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Workflow for HPLC quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This section outlines a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly suitable for complex matrices and low concentration levels.

Chromatographic and Mass Spectrometric Conditions

A rapid LC method coupled with a triple quadrupole mass spectrometer is proposed for this analysis.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Proposed) Precursor Ion (m/z): 469.4 [M+H]⁺Product Ion (m/z): 409.4 [M+H-CH₃COOH]⁺
Method Validation Summary (Illustrative Data)

The following table summarizes the typical validation parameters for this LC-MS/MS method. This data is illustrative and should be verified in your laboratory.

Validation ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (Recovery) 97.2% - 102.5%
Precision (RSD) < 5.0%
Experimental Protocol: LC-MS Quantification of this compound

2.3.1. Materials and Reagents

  • This compound reference standard (>95% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (Analytical grade)

  • Internal Standard (IS), e.g., a structurally similar triterpenoid (B12794562) acetate.

2.3.2. Preparation of Standard and QC Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into a blank matrix extract.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix extract.

2.3.3. Sample Preparation (from Biological Matrix, e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

2.3.4. LC-MS/MS Analysis

  • Equilibrate the LC-MS/MS system.

  • Inject 5 µL of the prepared standards, QCs, and samples.

  • Acquire data using the specified MRM transitions.

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow Diagram: LC-MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_QC_Prep Standard & QC Preparation LC_Separation LC Separation Standard_QC_Prep->LC_Separation Sample_Extraction Sample Extraction & Cleanup Sample_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Workflow for LC-MS/MS quantification of this compound.

Application Notes and Protocols: Euphol Acetate as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Euphol (B7945317) (24-methyl-lanost-8-en-3β-ol) is a tetracyclic triterpene alcohol with well-documented anti-inflammatory properties.[1][2] While there is a significant body of research on euphol, its derivative, euphol acetate (B1210297), is less extensively studied. It is plausible that euphol acetate may act as a prodrug, being hydrolyzed in vivo to release the active euphol molecule. This document provides a comprehensive overview of the anti-inflammatory activity of euphol, which is presumed to be the active metabolite of this compound, summarizing key quantitative data and detailing relevant experimental protocols. The information presented here is intended to serve as a foundational resource for researchers investigating the potential of this compound as a therapeutic agent for inflammatory disorders.

Mechanism of Action

Euphol exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

  • Inhibition of the NF-κB Pathway: Pro-inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3] Euphol has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[3]

  • Inhibition of the MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade in the inflammatory process. Upon stimulation by inflammatory agents like 12-O-tetradecanoylphorbol-13-acetate (TPA), Protein Kinase C (PKC) is activated. This activation initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) then translocates to the nucleus and activates transcription factors that promote the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2). Euphol has been demonstrated to reduce the TPA-induced activation of ERK, thus dampening this inflammatory signaling cascade.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of euphol from various in vivo and in vitro studies.

Table 1: In Vivo Anti-Inflammatory Activity of Euphol

ModelSpeciesTreatmentDosageEffectReference
TPA-Induced Ear EdemaMouseTopical Euphol0.2-1.0 mg/ear50% inhibitory dose (ID50)[5]
DSS-Induced ColitisMouseOral Euphol30 mg/kg95% inhibition of IL-1β mRNA expression[3]
DSS-Induced ColitisMouseOral Euphol30 mg/kg100% inhibition of CXCL1/KC mRNA expression[3]
DSS-Induced ColitisMouseOral Euphol30 mg/kg40% inhibition of TNF-α mRNA expression[3]
DSS-Induced ColitisMouseOral Euphol30 mg/kg75% inhibition of IL-6 mRNA expression[3]

Table 2: In Vitro Anti-Inflammatory and Cytotoxic Activity of Euphol

Cell Line/ModelTreatmentConcentrationEffectReference
LPS-stimulated primary bone marrow-derived macrophagesEuphol1 and 10 µMSignificant reduction of MCP-1, TNF-α, IL-6, and IFN-γ production[3]
LPS-stimulated primary bone marrow-derived macrophagesEuphol1 and 10 µMMarkedly increased IL-10 production[3]
Human gastric cancer cells (CS12)Euphol-Higher cytotoxicity compared to noncancerous cells[6]
Human cancer cell lines (various)Euphol1.41–38.89 µMIC50 range[7]

Mandatory Visualizations

G Euphol's Inhibition of the NF-κB Signaling Pathway cluster_0 Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Induces Euphol Euphol Euphol->IKK Inhibits

Caption: Euphol's inhibition of the NF-κB signaling pathway.

G Euphol's Inhibition of the MAPK/ERK Signaling Pathway TPA TPA PKC PKC TPA->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p-ERK p-ERK ERK->p-ERK Nucleus Nucleus p-ERK->Nucleus Translocates COX-2 Expression COX-2 Expression Nucleus->COX-2 Expression Induces Euphol Euphol Euphol->PKC Inhibits

Caption: Euphol's inhibition of the MAPK/ERK signaling pathway.

G Experimental Workflow for In Vivo Anti-Inflammatory Assays Animal Model Selection Animal Model Selection Induction of Inflammation Induction of Inflammation Animal Model Selection->Induction of Inflammation Treatment Treatment Induction of Inflammation->Treatment Data Collection Data Collection Treatment->Data Collection Analysis Analysis Data Collection->Analysis

Caption: Experimental workflow for in vivo anti-inflammatory assays.

Experimental Protocols

1. TPA-Induced Mouse Ear Edema Assay

This protocol is a standard in vivo model for screening the anti-inflammatory activity of topical agents.[5][8][9][10]

  • Animals: Male ICR or Swiss mice (20-25 g) are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Materials:

    • 12-O-tetradecanoylphorbol-13-acetate (TPA)

    • This compound/Euphol

    • Vehicle (e.g., acetone (B3395972), ethanol)

    • 7 mm biopsy punch

    • Analytical balance

  • Procedure:

    • Prepare a stock solution of TPA in acetone (e.g., 0.01 mg/mL).

    • Prepare solutions of this compound/euphol at various concentrations in the chosen vehicle.

    • Divide the mice into groups (n=5-8 per group): a negative control group (vehicle only), a positive control group (TPA + vehicle), and treatment groups (TPA + this compound/euphol at different doses).

    • Apply the test compound or vehicle topically to both the inner and outer surfaces of the right ear (e.g., 20 µL total).

    • After 30 minutes, apply a solution of TPA (e.g., 2.5 µg in 20 µL of acetone) to the right ear of all mice except the negative control group. The left ear serves as an internal control.

    • After a set time (typically 4-6 hours), sacrifice the mice by cervical dislocation.

    • Using a 7 mm biopsy punch, collect ear punches from both the right and left ears.

    • Weigh the ear punches immediately.

    • The edema is quantified as the difference in weight between the right and left ear punches.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group compared to the positive control group using the following formula:

      • % Inhibition = [1 - (Weight of treated ear punch - Weight of control ear punch) / (Weight of TPA-only ear punch - Weight of control ear punch)] * 100

    • Determine the ID50 (the dose that inhibits edema by 50%) by plotting a dose-response curve.

2. Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This is a widely used and reproducible model of inflammatory bowel disease (IBD).[11][12][13][14][15]

  • Animals: C57BL/6 mice are commonly used due to their susceptibility to DSS-induced colitis.

  • Materials:

    • Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)

    • This compound/Euphol

    • Vehicle (e.g., 5% Tween 80 in saline)

  • Procedure for Acute Colitis:

    • Prepare a 3-5% (w/v) solution of DSS in autoclaved drinking water. This solution should be prepared fresh.

    • House the mice in groups and provide them with the DSS solution as their sole source of drinking water for 5-7 consecutive days.[11][12]

    • For treatment, administer this compound/euphol orally (e.g., by gavage) at the desired doses (e.g., 3, 10, 30 mg/kg) daily, starting from day 0 (preventive) or day 3 (therapeutic). The control group receives the vehicle.

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • At the end of the treatment period (e.g., day 7), sacrifice the mice.

    • Collect the colon and measure its length.

    • Portions of the colon can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., cytokine mRNA expression by RT-qPCR).

  • Data Analysis:

    • Compare the DAI scores, colon length, and histological scores between the different treatment groups.

    • Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the colon tissue.

3. In Vitro Anti-Inflammatory Assay using LPS-Stimulated Macrophages

This assay is used to evaluate the direct anti-inflammatory effects of a compound on immune cells.[16][17][18][19][20]

  • Cell Line: RAW 264.7 murine macrophages or primary bone marrow-derived macrophages.

  • Materials:

    • Lipopolysaccharide (LPS)

    • This compound/Euphol

    • Cell culture medium (e.g., DMEM)

    • Reagents for quantifying inflammatory mediators (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide).

  • Procedure:

    • Seed the macrophages in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound/euphol for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control group (no LPS, no compound) and a positive control group (LPS only).

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide) in the supernatant using appropriate assays.

  • Data Analysis:

    • Calculate the percentage of inhibition of each inflammatory mediator by this compound/euphol at different concentrations compared to the LPS-only group.

    • Determine the IC50 value for the inhibition of each mediator.

    • A cell viability assay (e.g., MTT or MTS) should be performed in parallel to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

References

Unraveling the Molecular Intricacies of Euphol Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural world remains a profound source of inspiration. Euphol (B7945317) acetate (B1210297), a tetracyclic triterpene alcohol primarily isolated from plants of the Euphorbia genus, has garnered significant interest within the scientific community. While much of the detailed mechanistic work has been conducted on its deacetylated form, euphol, the findings provide a critical foundation for understanding the potential pharmacological activities of this class of compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanism of action, experimental protocols, and key signaling pathways associated with euphol.

Anti-Cancer and Anti-Inflammatory Potential

Euphol has demonstrated notable anti-cancer and anti-inflammatory properties in a variety of preclinical studies.[1] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways implicated in the pathogenesis of cancer and inflammation.[1]

A Multi-Faceted Anti-Cancer Mechanism

The anti-cancer effects of euphol are not attributed to a single mode of action but rather a coordinated influence on several cellular processes. These include the induction of programmed cell death (apoptosis), inhibition of cell proliferation and motility, and the modulation of critical signaling cascades that govern cancer cell survival and growth.[1][2]

Potent Anti-Inflammatory Activity

Euphol exhibits significant anti-inflammatory effects, which have been observed in various in vitro and in vivo models.[1] The primary mechanisms involve the inhibition of key inflammatory mediators and the modulation of the NF-κB signaling pathway.[3][4]

Data Presentation: Quantitative Insights into Euphol's Bioactivity

The following tables summarize key quantitative data from various studies, providing a comparative overview of euphol's efficacy.

Table 1: In Vitro Cytotoxicity of Euphol (IC50 Values)

The half-maximal inhibitory concentration (IC50) of euphol has been determined in a wide array of human cancer cell lines, showcasing its broad-spectrum cytotoxic activity.[5] The values presented below highlight the differential sensitivity of various cancer cell types to euphol treatment.[5]

Cell LineCancer TypeIC50 (µM)Reference
Esophageal Squamous Cell CarcinomaEsophageal Cancer11.08[5]
Pancreatic CarcinomaPancreatic Cancer6.84[5]
Various Cancer Cell LinesMultiple1.41–38.89[5]

Table 2: Anti-Inflammatory Activity of Euphol

The anti-inflammatory efficacy of euphol is often evaluated using in vivo models, such as the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice.

AssayMetricValueReference
TPA-induced mouse ear edemaID500.2-1.0 mg/ear[3]

Signaling Pathways Modulated by Euphol

Euphol's biological activities are intrinsically linked to its ability to modulate several critical intracellular signaling pathways.

Anti-Cancer Signaling Pathways

In the context of cancer, euphol has been shown to influence the ERK1/2 and PI3K/Akt signaling cascades, which are crucial for cell survival and proliferation.[2] Furthermore, it can trigger apoptosis by regulating the expression of pro- and anti-apoptotic proteins such as BAX and Bcl-2, and activating caspases.[2]

Euphol Euphol PI3K_Akt PI3K/Akt Pathway Euphol->PI3K_Akt Inhibits MAPK_Erk MAPK/Erk Pathway Euphol->MAPK_Erk Inhibits Apoptosis Apoptosis Euphol->Apoptosis Induces Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Cell_Proliferation Cell Proliferation MAPK_Erk->Cell_Proliferation Promotes

Euphol's anticancer effect via PI3K/Akt & MAPK/Erk pathways.

Anti-Inflammatory Signaling Pathway

A key mechanism underlying euphol's anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] By preventing the activation of NF-κB, euphol reduces the expression of numerous pro-inflammatory genes.

Euphol Euphol NFkB NF-κB Pathway Euphol->NFkB Inhibits Inflammatory_Mediators Pro-inflammatory Mediators NFkB->Inflammatory_Mediators Upregulates Inflammation Inflammation Inflammatory_Mediators->Inflammation Promotes

Euphol's anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable investigation and comparison of the biological activities of compounds like euphol.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for In Vitro Cytotoxicity (MTS Assay)

Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Treatment Treat with Euphol (various concentrations) Adherence->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTS_Addition Add MTS reagent Incubation->MTS_Addition Incubation_2 Incubate for 2-4 hours MTS_Addition->Incubation_2 Absorbance Measure absorbance at 490 nm Incubation_2->Absorbance Data_Analysis Calculate IC50 value Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Cytotoxicity (MTS Assay).

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Euphol Treatment: Prepare serial dilutions of euphol in the appropriate cell culture medium. Replace the existing medium with the euphol-containing medium and incubate for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

TPA-Induced Mouse Ear Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Use male ICR mice for the assay.

  • Compound Application: Apply the test compound (euphol) topically to the inner and outer surfaces of the right ear.

  • Inflammation Induction: After a set period (e.g., 30 minutes), apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the same ear to induce inflammation.

  • Measurement: After a specific duration (e.g., 6 hours), measure the thickness of both ears. The difference in thickness between the right (TPA-treated) and left (control) ears is a measure of the edema.

  • Data Analysis: Calculate the percentage of inhibition of edema for the euphol-treated groups compared to the vehicle control group. Determine the 50% inhibitory dose (ID50).

Conclusion

The available scientific evidence strongly suggests that euphol, a key component of various traditional medicines, possesses significant anti-cancer and anti-inflammatory properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK/Erk, makes it a compelling candidate for further investigation in drug discovery and development. While the biological activity of euphol acetate itself requires more direct investigation, the extensive research on euphol provides a robust framework for understanding its potential therapeutic applications. The protocols and data presented herein offer a valuable resource for researchers dedicated to exploring the full pharmacological potential of this promising natural product.

References

Euphol Acetate in Animal Models of Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphol (B7945317) acetate (B1210297) is a tetracyclic triterpene, though it is its de-acetylated form, euphol, that has been more extensively studied for its pharmacological properties. Euphol, a major constituent of the sap of plants from the Euphorbiaceae family, has demonstrated significant anti-inflammatory and anti-cancer activities in various preclinical animal models. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation.

This document provides a summary of the existing research on euphol in animal models of disease, with a focus on its application in inflammatory and cancer models. Detailed experimental protocols and quantitative data are presented to aid researchers in designing and conducting further studies. It is important to note that while the user's interest is in euphol acetate, the bulk of available scientific literature focuses on euphol. The biological activities of this compound in vivo remain largely unexplored.

I. Anti-inflammatory Applications of Euphol

Euphol has shown potent anti-inflammatory effects in models of skin inflammation and inflammatory bowel disease. Its mechanism of action primarily involves the inhibition of the Protein Kinase C (PKC)/Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Data Summary: Euphol in Animal Models of Inflammation
Disease ModelAnimal StrainEuphol Dose & RouteTreatment ScheduleKey Findings & Quantitative DataReference(s)
TPA-Induced Skin Inflammation ICR Mice100 µ g/ear , topical30 min before TPA application- Significant inhibition of ear edema. - Reduction of leukocyte influx. - Decreased levels of chemokines CXCL1/KC and MIP-2. - Inhibition of TPA-induced PKCα and PKCδ activation. - Reduced ERK activation and COX-2 upregulation.
DSS-Induced Colitis C57BL/6 Mice3, 10, 30 mg/kg, oral (p.o.)Twice daily for 7 days (preventive)- 30 mg/kg dose significantly reduced Disease Activity Index (DAI). - At 30 mg/kg, MPO activity was significantly reduced. - Significant reduction in colon levels of IL-1β, CXCL1/KC, MCP-1, and MIP-2. - Inhibition of NF-κB p65 phosphorylation.[1][2][3][4][5]
DSS-Induced Colitis C57BL/6 Mice30 mg/kg, oral (p.o.)Twice daily from day 3 to 7 (therapeutic)- Significant improvement in DAI score. - Reduced macroscopic colon damage. - Decreased MPO activity.[1][2][3]
TNBS-Induced Colitis CD-1 Mice30 mg/kg, oral (p.o.)Twice daily for 3 days, starting 24h after TNBS- Significantly reduced body weight loss. - Decreased macroscopic damage score. - Reduced colon shortening.[1][6]
Experimental Protocols

This model is used to evaluate the acute anti-inflammatory activity of topically applied compounds.

  • Animals: Male ICR mice.

  • Materials:

    • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (B3395972).

    • Euphol solution in a suitable vehicle (e.g., acetone).

    • Micrometer caliper.

  • Procedure:

    • Dissolve TPA in acetone to a final concentration that delivers 1.7 nmol (approximately 1.0 µg) in 20 µL.

    • Dissolve euphol in the vehicle to the desired concentration (e.g., to deliver 100 µg per ear).

    • Apply 20 µL of the euphol solution topically to the inner and outer surfaces of the right ear of each mouse.

    • After 30 minutes, apply 20 µL of the TPA solution to the same ear. The left ear can serve as a vehicle control.

    • Measure the thickness of both ears using a micrometer caliper before the application and at various time points after TPA application (e.g., 6 hours).

    • The degree of edema is calculated as the difference in ear thickness before and after TPA treatment. The inhibitory effect of euphol is expressed as the percentage reduction in edema compared to the TPA-only treated group.

This is a widely used model for inducing colitis that mimics aspects of human ulcerative colitis[7].

  • Animals: Male C57BL/6 mice (8-10 weeks old)[8].

  • Materials:

    • Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa.

    • Euphol suspension in a vehicle (e.g., 5% Tween 80 in saline)[1][8].

  • Procedure:

    • Induce colitis by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days[8].

    • Preventive Treatment: Administer euphol (e.g., 3, 10, or 30 mg/kg) orally by gavage twice a day, starting from day 0 (the first day of DSS administration) and continuing for the duration of the DSS treatment (e.g., 7 days)[1][2].

    • Therapeutic Treatment: Begin oral administration of euphol (e.g., 30 mg/kg) on day 3 after the start of DSS administration and continue until the end of the experiment[1][2].

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, sacrifice the mice and collect the colon. Measure colon length and collect tissue for histological analysis and measurement of biomarkers like myeloperoxidase (MPO) activity and cytokine levels (e.g., IL-1β, TNF-α)[1][3].

Signaling Pathway Diagrams

Euphol_PKC_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA TPA PKC PKCα / PKCδ TPA->PKC Activates RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK COX2 COX-2 (Pro-inflammatory) ERK->COX2 Upregulates Euphol Euphol Euphol->PKC Inhibits

Euphol's inhibition of the TPA-induced PKC/ERK/COX-2 pathway.

Euphol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., in Colitis) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65) NFkB_p p-p65 (Active) NFkB->NFkB_p Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_p->Pro_inflammatory_Genes Induces Transcription Euphol Euphol Euphol->IKK Inhibits

Euphol's inhibition of the NF-κB signaling pathway.

II. Anti-Cancer Applications of Euphol

Euphol has demonstrated cytotoxic effects against a range of cancer cell lines in vitro and has shown anti-tumor activity in animal models of colorectal cancer. Its mechanisms include the induction of apoptosis and modulation of cell survival signaling pathways.

Data Summary: Euphol in Animal Models of Cancer
Disease ModelAnimal StrainEuphol Dose & RouteTreatment ScheduleKey Findings & Quantitative DataReference(s)
Colorectal Cancer (AOM/DSS induced) ApcLoxP/+-Cdx2 miceNot specified8 weeks (preventive)- Reduced colonic polyposis compared to untreated mice.
Colorectal Cancer (Patient-Derived Xenograft - PDX) Not specifiedNot specified10 days (therapeutic)- Significant decrease in tumor volume. - Suppressed tumor growth.

Note: Specific dosages for in vivo cancer models were not detailed in the available search results.

Experimental Protocols

This model is used to assess the efficacy of a compound on human-derived tumors grown in immunocompromised mice.

  • Animals: Immunocompromised mice (e.g., nude or SCID).

  • Materials:

    • Human colorectal cancer cell line (e.g., HCT116, HT29) or patient-derived tumor tissue.

    • Matrigel (optional).

    • Euphol formulation for administration (e.g., oral gavage, intraperitoneal injection).

  • Procedure:

    • Subcutaneously inject a suspension of colorectal cancer cells (e.g., 1-5 x 106 cells) in sterile PBS, with or without Matrigel, into the flank of each mouse. For a PDX model, surgically implant a small fragment of patient tumor tissue.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

    • Randomize the mice into treatment and control groups.

    • Administer euphol at the desired dose and schedule. The control group should receive the vehicle.

    • Measure tumor dimensions with a caliper regularly (e.g., 2-3 times per week) and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histological analysis, and biomarker studies.

III. Data Gaps and Future Directions

  • This compound: There is a significant lack of published data on the in vivo efficacy of this compound in animal models of disease. Future studies should directly evaluate this compound to determine if it acts as a prodrug to euphol or possesses its own unique biological activities.

  • Neuroprotective and Metabolic Disease Models: The current body of literature on euphol primarily focuses on its anti-inflammatory and anti-cancer properties. There is a clear absence of studies investigating the potential of euphol or this compound in animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or metabolic disorders (e.g., diabetes, obesity). Research in these areas could uncover new therapeutic applications for this compound.

Conclusion

Euphol has demonstrated promising therapeutic potential in preclinical animal models of inflammation and cancer. The provided data and protocols serve as a foundation for researchers to further explore the mechanisms of action and therapeutic efficacy of euphol and to initiate much-needed investigations into its derivative, this compound. The significant data gaps in neuroprotection and metabolic diseases represent open avenues for future research.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Euphol Acetate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Euphol (B7945317) (C₃₀H₅₀O) is a tetracyclic triterpene alcohol predominantly found in the latex of plants from the Euphorbia genus.[1] While the user has requested information on euphol acetate (B1210297), the vast majority of published research focuses on the biological activities of its parent compound, euphol. Euphol acetate is often isolated alongside euphol, but euphol is the more extensively studied molecule for its therapeutic potential.[2][3] This document will, therefore, focus on the cell-based assays used to characterize the activities of euphol, which are directly applicable to its acetate form. Euphol has demonstrated a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, antiviral, and immunomodulatory properties, making it a compound of significant interest for drug development professionals.[1]

These application notes provide detailed protocols for various cell-based assays to enable researchers to investigate the multifaceted activities of euphol and its derivatives.

Application Note 1: Anti-Cancer and Cytotoxic Activity of Euphol

Euphol exhibits potent cytotoxic effects across a broad spectrum of human cancer cell lines, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways that control cell proliferation and survival.[4][5]

Quantitative Data: Cytotoxic Activity of Euphol

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying a compound's potency. Euphol has shown significant cytotoxicity against numerous cancer cell lines, with particular efficacy noted in pancreatic and esophageal cancer cells.[2][4]

Table 1: IC₅₀ Values of Euphol in Various Human Cancer Cell Lines

Tumor Type Cell Line IC₅₀ (µM) Reference
Pancreatic Carcinoma Panc-1 6.84 [2][6]
Mia-Pa-Ca-2 - [6]
Esophageal Squamous Cell Carcinoma - 11.08 [2][6]
Glioblastoma U87-MG 28.24 [7]
U373 30.48 [7]
U251 23.32 [7]
GAMG 8.47 [7]
SNB19 34.41 [7]
Leukemia K-562 34.44 [8]
Colorectal Carcinoma HRT-18 70.8 [9]

| Fibroblast (Non-cancerous) | 3T3 | 39.2 |[9] |

Note: The IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Signaling Pathways Modulated by Euphol in Cancer Cells

Euphol's anti-cancer activity is attributed to its ability to interfere with multiple signaling cascades.

  • Induction of Apoptosis: Euphol promotes programmed cell death in cancer cells by modulating the expression of Bcl-2 family proteins. It upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the activation of executioner caspases like caspase-3.[4][10]

Euphol_Apoptosis_Pathway Euphol Euphol Bcl2 Bcl-2 (Anti-apoptotic) Euphol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Euphol->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c release Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Euphol-induced apoptotic pathway.
  • Induction of G1 Cell Cycle Arrest: Euphol can halt cancer cell proliferation by arresting the cell cycle at the G1 phase.[4] This is achieved by downregulating the expression of cyclin D1 and upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[4]

Euphol_Cell_Cycle_Arrest Euphol Euphol CyclinD1 Cyclin D1 Euphol->CyclinD1 Inhibits p21_p27 p21 / p27 (CDK Inhibitors) Euphol->p21_p27 Activates CDK4_6 CDK4/6 CyclinD1->CDK4_6 p21_p27->CDK4_6 Inhibits Rb Rb Phosphorylation CDK4_6->Rb G1_S_Transition G1 to S Phase Transition Rb->G1_S_Transition Inhibits

Mechanism of euphol-induced G1 cell cycle arrest.
  • Modulation of PI3K/Akt and MAPK/ERK Pathways: These pathways are crucial for cell survival and proliferation. Euphol has been shown to inhibit the PI3K/Akt pathway in glioblastoma cells.[5][11] Its effect on the MAPK/ERK pathway appears to be cell-type specific, with inhibition observed in some cancer cells and activation in others.[5][11]

Euphol_Signaling_Modulation Euphol Euphol PI3K PI3K Euphol->PI3K Inhibits (Glioblastoma) ERK ERK1/2 Euphol->ERK Modulates (Cell-type specific) Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Euphol's modulation of key survival signaling pathways.
Experimental Protocols

A general workflow for screening the anti-cancer activity of euphol is depicted below.

Cytotoxicity_Screening_Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with serial dilutions of Euphol Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Viability Assay (e.g., MTS, MTT) Incubate->Assay Analyze Measure Absorbance/ Fluorescence/Luminescence Assay->Analyze Calculate Calculate % Viability and IC50 Value Analyze->Calculate

General workflow for in vitro cytotoxicity screening.

1. Cell Viability (MTS) Assay [2][10]

  • Objective: To determine the concentration of euphol that inhibits cell viability by 50% (IC₅₀).

  • Materials:

    • Human cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • Euphol stock solution (dissolved in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[10]

    • Incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of euphol in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium and add 100 µL of the euphol dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

2. Colony Formation (Clonogenic) Assay [2][6]

  • Objective: To assess the effect of euphol on the long-term proliferative potential of single cancer cells.

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of euphol for 24 hours.

    • Replace the drug-containing medium with fresh complete medium.

    • Incubate for 10-20 days, allowing colonies to form.[6]

    • Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

    • Count the number of colonies (typically >50 cells) in each well.

3. Apoptosis (Caspase-3/7 Activity) Assay [10]

  • Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases.

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with euphol as described for the viability assay.

    • After the treatment period, equilibrate the plate to room temperature.

    • Add 100 µL of a luminogenic caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.

    • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase activity.[10]

Application Note 2: Anti-Inflammatory Activity of Euphol

Euphol demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways, such as NF-κB and PKC/ERK.[12][13]

Signaling Pathways in Inflammation

Euphol exerts its anti-inflammatory effects by targeting upstream signaling molecules. It inhibits the activation of Protein Kinase C (PKC), which in turn prevents the downstream activation of the ERK pathway and the expression of pro-inflammatory enzymes like COX-2. This ultimately leads to a reduction in the production of inflammatory mediators.

Euphol_Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., TPA, LPS) PKC PKC Stimulus->PKC NFkB NF-κB Stimulus->NFkB Euphol Euphol Euphol->PKC Euphol->NFkB ERK ERK PKC->ERK COX2 COX-2 Expression ERK->COX2 Cytokines Pro-inflammatory Cytokines/Chemokines (TNF-α, IL-6, CXCL1) NFkB->Cytokines Inflammation Inflammatory Response COX2->Inflammation Cytokines->Inflammation

Anti-inflammatory signaling pathways inhibited by euphol.
Experimental Protocols

1. Neutrophil Chemotaxis Assay [9]

  • Objective: To evaluate the effect of euphol on the migration of neutrophils towards a chemoattractant.

  • Materials:

    • Freshly isolated human neutrophils

    • Boyden chamber apparatus with a polycarbonate membrane (e.g., 3-5 µm pore size)

    • Chemoattractant (e.g., fMLP, LTB₄)

    • Euphol

  • Protocol:

    • Pre-incubate isolated neutrophils with various concentrations of euphol or vehicle control.

    • Place the chemoattractant solution in the lower compartment of the Boyden chamber.

    • Place the polycarbonate membrane over the lower compartment.

    • Add the pre-treated neutrophil suspension to the upper compartment.

    • Incubate the chamber for 60-90 minutes at 37°C to allow for cell migration.

    • Remove the membrane, fix, and stain the cells that have migrated to the lower side.

    • Count the number of migrated cells in several high-power fields using a microscope.

    • Calculate the percentage inhibition of chemotaxis compared to the vehicle control. At a concentration of 292.9 µM, euphol was observed to inhibit 84% of neutrophil migration.[9]

2. Cytokine Measurement by ELISA [13]

  • Objective: To quantify the effect of euphol on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.

  • Protocol:

    • Culture immune cells (e.g., macrophages like RAW 264.7 or primary peritoneal macrophages) in 24-well plates.

    • Pre-treat the cells with different concentrations of euphol for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS).

    • Incubate for an appropriate time (e.g., 6-24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Application Note 3: Antiviral Activity of Euphol

Euphol has shown potential as an antiviral agent, with the most consistently reported activity being against Human Immunodeficiency Virus Type 1 (HIV-1).[14] The primary mechanism is believed to be the inhibition of the viral enzyme reverse transcriptase.[2][14]

Experimental Protocols

Antiviral_Screening_Workflow Start Seed Host Cells in multi-well plate Infect Infect cells with virus Start->Infect Treat Add serial dilutions of Euphol Infect->Treat Incubate Incubate for 48-72 hours to allow viral replication Treat->Incubate Assay Measure Viral Activity (e.g., Reporter Gene, RT activity, CPE) Incubate->Assay Calculate Calculate % Inhibition and EC50 Value Assay->Calculate

General workflow for an in vitro antiviral assay.

1. HIV-1 Replication Assay (TZM-bl Reporter Cell Line) [14]

  • Objective: To determine the 50% effective concentration (EC₅₀) of euphol required to inhibit HIV-1 replication in a cell-based model.

  • Materials:

    • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

    • HIV-1 viral stock

    • Euphol

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

    • Infect the cells with a known amount of HIV-1.

    • Immediately after infection, add serial dilutions of euphol to the cells.

    • Incubate the infected and treated cells for 48-72 hours.[14]

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

    • The luminescent signal is proportional to the level of viral replication. Calculate the EC₅₀ from the dose-response curve.

2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay [14]

  • Objective: To directly measure the inhibitory effect of euphol on the activity of the key viral enzyme, reverse transcriptase.

  • Protocol:

    • This is a cell-free, enzymatic assay.

    • Use a commercially available colorimetric or chemiluminescent RT assay kit.

    • In a reaction well, combine the recombinant HIV-1 RT enzyme with a template/primer substrate.

    • Add various concentrations of euphol or a known RT inhibitor (positive control).

    • Incubate to allow the reverse transcription reaction to proceed.

    • Detect the amount of newly synthesized DNA according to the kit's protocol.

    • Calculate the 50% inhibitory concentration (IC₅₀) of euphol against the enzyme.

References

Application Notes and Protocols for Dissolving Euphol Acetate in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Solubility Profile

Euphol (B7945317) acetate (B1210297) is a triterpene acetate known to be soluble in several organic solvents.[1][2] Due to its hydrophobic nature, it is practically insoluble in aqueous solutions. The appropriate choice of solvent and careful preparation of solutions are critical to avoid precipitation and ensure accurate and reproducible experimental results.

Table 1: Solubility of Euphol Acetate in Common Laboratory Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1][2]The most common solvent for preparing high-concentration stock solutions for in vitro assays.
EthanolSoluble[1][2]Suitable for preparing stock solutions.
MethanolSoluble[1][2]Can be used for stock solution preparation.
Dimethylformamide (DMF)Soluble[1][2]An alternative solvent for creating stock solutions.
WaterInsolubleThis compound will precipitate in aqueous media without a co-solvent or solubilizing agent.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be used to prepare working solutions for various experiments.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the this compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for in vitro experiments. The key consideration is to avoid precipitation of the hydrophobic this compound upon introduction to the aqueous environment.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Pre-warm Medium: Ensure the cell culture medium to be used for the working solution is pre-warmed to 37°C. This helps to increase the solubility and reduce the risk of precipitation.

  • Calculate Dilution: Determine the volume of the this compound stock solution required to achieve the desired final concentration in your experiment. Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5%, and not exceeding 1%, to prevent solvent-induced cytotoxicity.

  • Stepwise Dilution (Recommended): To minimize the solvent polarity shock that can cause precipitation, it is recommended to perform a serial or stepwise dilution.

    • Add the required volume of the DMSO stock solution to a small volume of pre-warmed medium and mix gently by pipetting or swirling.

    • Add this intermediate dilution to the final volume of pre-warmed cell culture medium.

  • Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution may be possible. Add the calculated volume of the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube/plate.

  • Final Mixing: Gently mix the final working solution to ensure homogeneity.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Data Presentation: Cytotoxicity of Euphol

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the related compound euphol against various human cancer cell lines, as determined by in vitro cytotoxicity assays.[3] This data can serve as a reference for designing experiments with this compound.

Table 2: IC50 Values of Euphol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)[3]
Pancreatic Carcinoma CellsPancreatic Cancer6.84
Esophageal Squamous CellEsophageal Cancer11.08
Various Cell Lines15 Tumor Types1.41 - 38.89

Mandatory Visualizations

Experimental Workflow for Preparing this compound Working Solutions

The following diagram illustrates the recommended workflow for preparing this compound working solutions for in vitro experiments, designed to minimize precipitation.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store dilute Stepwise Dilution of Stock Solution store->dilute Use Stock prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute mix Gently Mix dilute->mix use Use Immediately mix->use

Workflow for preparing this compound solutions.
Signaling Pathway Modulation by Euphol

Euphol has been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PKC/ERK1/2 and PI3K/Akt pathways.[2][4][5] It is anticipated that this compound will have similar effects. The following diagram illustrates a simplified overview of these pathways and the inhibitory role of euphol.

G PKC PKC ERK ERK1/2 PKC->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inflammation Inflammation ERK->Inflammation PI3K PI3K Akt Akt PI3K->Akt Akt->Proliferation Euphol Euphol / this compound Euphol->PKC Euphol->PI3K

Inhibitory effect of euphol on signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Euphol Acetate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of euphol (B7945317) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is euphol acetate and what are its primary sources?

A1: this compound is a tetracyclic triterpene acetate, a derivative of the triterpene alcohol euphol. It is found naturally in various plant species, particularly within the genus Euphorbia. The latex of plants like Euphorbia tirucalli (pencil cactus) and Euphorbia broteri are notable sources.[1]

Q2: Is it better to extract this compound directly or to extract euphol and then perform a chemical acetylation?

A2: Both approaches are viable and the choice depends on the starting material and the desired purity of the final product.

  • Direct extraction: This method isolates the naturally occurring this compound. It can be efficient if the plant source has a high native concentration of the acetate form. However, it often yields a mixture of euphol, this compound, and other triterpenoids, requiring extensive chromatographic purification.

  • Extraction followed by acetylation: This two-step process involves first extracting the more abundant euphol and then converting it to this compound semi-synthetically. This can lead to a higher overall yield of this compound and may simplify purification as the reaction can be driven to completion.

Q3: What is the biosynthetic pathway for this compound in plants?

A3: this compound is synthesized from its precursor, euphol. The biosynthesis of euphol begins with the mevalonate (B85504) (MVA) pathway, leading to the formation of 2,3-oxidosqualene. This precursor is then cyclized by the enzyme euphol synthase to form euphol. The final step is the acetylation of euphol at the C-3 hydroxyl group, a reaction catalyzed by a triterpene acetyltransferase enzyme, which uses acetyl-CoA as the acetyl donor.[2]

Q4: What are the key physical and chemical properties of this compound?

A4: Understanding the properties of this compound is crucial for its successful extraction and purification.

PropertyValue
Molecular Formula C₃₂H₅₂O₂
Molecular Weight 468.8 g/mol
Appearance Cream-colored solid
Solubility Soluble in ethanol (B145695), methanol, DMF, and DMSO.[1]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Low Extraction Yield

Problem: The final yield of this compound is lower than expected.

Possible Cause Troubleshooting Recommendation
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. For triterpenoids, a phased extraction can be effective. Start with a nonpolar solvent like n-hexane to extract euphol and this compound, followed by partitioning into a slightly more polar solvent like n-butanol.[3][4] A mixture of ethyl acetate and ethanol (e.g., 4:1 v/v) has also been shown to be effective for euphol extraction and would likely be suitable for its acetate as well.[5]
Insufficient Cell Lysis This compound is an intracellular metabolite. Inadequate grinding of the plant material will lead to poor extraction efficiency. For dried plant material, ensure it is ground to a fine powder. For fresh material, flash-freezing with liquid nitrogen before grinding can improve cell wall disruption.
Inadequate Extraction Time or Temperature The extraction process may not be long enough or at a sufficiently high temperature to allow for complete diffusion of this compound from the plant matrix. For ultrasound-assisted extraction of the parent compound euphol, an optimal temperature of around 60°C and a time of 75 minutes have been reported.[5] These parameters can serve as a starting point for optimizing this compound extraction.
Hydrolysis of the Acetate Group This compound can be hydrolyzed back to euphol under certain conditions, particularly in acidic or basic environments.[6] Ensure that the pH of your extraction solvent and any subsequent aqueous washes are near neutral. Avoid prolonged exposure to high temperatures, which can accelerate hydrolysis.[2][7]
Purification Challenges

Problem: Difficulty in separating this compound from other compounds.

Possible Cause Troubleshooting Recommendation
Co-elution with Structurally Similar Triterpenoids This compound often co-occurs with euphol and other triterpenoids (e.g., tirucallol), which have very similar polarities. To improve separation by column chromatography: • Optimize the Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., n-hexane). Start with a very low polarity mobile phase (e.g., 1-2% ethyl acetate in n-hexane) and increase the polarity in small increments (e.g., 0.5%).[8] • Use a Different Stationary Phase: Consider using silver nitrate-impregnated silica (B1680970) gel. The silver ions can interact differently with the double bonds in the triterpenoid (B12794562) structures, potentially improving separation.[8] • Employ Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC (RP-HPLC) with a C18 column is a powerful technique for separating closely related isomers.[8]
Presence of Pigments and Other Interfering Compounds Crude plant extracts often contain pigments (e.g., chlorophylls) that can interfere with purification. A preliminary liquid-liquid extraction can be effective. Partition the initial extract between a non-polar solvent (like n-hexane) and a polar solvent (like aqueous methanol). Triterpenoids will preferentially move to the non-polar layer, leaving many pigments behind.[8]
Incorrect Mobile Phase Polarity in Column Chromatography If this compound is not eluting from the column, the mobile phase is not polar enough. Gradually increase the percentage of the polar solvent. If it elutes too quickly with poor separation, the mobile phase is too polar; decrease the percentage of the polar solvent.[8]

Experimental Protocols & Data

Protocol 1: Direct Extraction and Purification of this compound from Euphorbia tirucalli Latex

This protocol is adapted from methods described for the isolation of triterpenoid acetates from Euphorbia latex.[3][4]

1. Latex Collection and Initial Extraction:

  • Collect fresh latex from E. tirucalli.

  • Immediately extract the sap with n-hexane.

  • Filter the hexane (B92381) extract to remove insoluble material.

2. Liquid-Liquid Partitioning:

  • Concentrate the hexane extract under reduced pressure.

  • Extract the resulting precipitate with n-butanol. This step helps to separate the more lipophilic compounds, including this compound, from more polar impurities.[3][4]

3. Chromatographic Purification:

  • Concentrate the n-butanol fraction to dryness.

  • Subject the residue to column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in n-hexane, starting with a low polarity.

  • Monitor the collected fractions by Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound.

4. Final Purification:

  • Further purify the combined fractions using a Sephadex G75 column with a hexane-ethyl acetate mixture as the eluent.[3][4]

  • Recrystallize the purified this compound fraction from butanol to obtain high-purity crystals.[3][4]

Protocol 2: Semi-Synthetic Preparation of this compound from Euphol

This protocol provides a general method for the acetylation of triterpene alcohols.[9][10][11]

1. Reaction Setup:

  • Dissolve the purified euphol (1.0 equivalent) in anhydrous pyridine (B92270) in a flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

2. Acetylation Reaction:

  • Add acetic anhydride (B1165640) (1.5-2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

3. Work-up and Purification:

  • Quench the reaction by adding a small amount of dry methanol.

  • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography on silica gel if necessary.

Quantitative Data on Triterpenoid Extraction

While specific comparative data for this compound extraction is limited, the following table, based on the extraction of the parent compound euphol and other triterpenoids from Euphorbia species, provides valuable insights into the influence of different solvents.

Plant SpeciesSolvent(s)Extraction MethodYield/ObservationReference
Euphorbia tirucalliEthyl acetate:Ethanol (4:1, v/v)Ultrasound-Assisted4.06 mg euphol / g fresh leaf[5]
Euphorbia hirtaEthanol (70%)Maceration21.5% extract yield[12]
Euphorbia hirtaEthyl acetateMaceration3.9% extract yield[12]
Euphorbia hirtan-hexaneMaceration2.4% extract yield[12]

Note: The data for E. hirta refers to the total extract yield, not specifically the triterpenoid content, but it illustrates the significant impact of solvent polarity on extraction efficiency.

Visualizations

Biosynthetic Pathway of this compound

cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid Synthesis Acetyl-CoA Acetyl-CoA 2,3-Oxidosqualene 2,3-Oxidosqualene Acetyl-CoA->2,3-Oxidosqualene Multiple Steps Euphol Euphol 2,3-Oxidosqualene->Euphol Euphol Synthase This compound This compound Euphol->this compound Triterpene Acetyltransferase Acetyl-CoA_donor Acetyl-CoA Acetyl-CoA_donor->this compound

Caption: Biosynthetic pathway of this compound from acetyl-CoA.

General Workflow for this compound Extraction and Purification

start Plant Material (e.g., Euphorbia latex) extraction Solvent Extraction (e.g., n-hexane) start->extraction partitioning Liquid-Liquid Partitioning (e.g., with n-butanol) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_analysis TLC Analysis of Fractions column_chromatography->fraction_analysis purification Further Purification (e.g., Sephadex column) fraction_analysis->purification crystallization Recrystallization purification->crystallization end Pure this compound crystallization->end

Caption: General workflow for the direct extraction of this compound.

Logical Troubleshooting for Low Yield

low_yield Low this compound Yield check_extraction Review Extraction Parameters low_yield->check_extraction check_hydrolysis Investigate Acetate Hydrolysis low_yield->check_hydrolysis check_purification Assess Purification Losses low_yield->check_purification solvent Suboptimal Solvent? check_extraction->solvent conditions Time/Temp Insufficient? check_extraction->conditions ph_temp pH or Temp Extremes? check_hydrolysis->ph_temp coelution Co-elution with Euphol? check_purification->coelution

Caption: Troubleshooting flowchart for low this compound yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of euphol (B7945317) acetate (B1210297) from structurally similar triterpenoids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of euphol acetate and related compounds in a question-and-answer format.

Q1: I am seeing poor resolution or co-elution of my this compound peak with other triterpenoid (B12794562) isomers (e.g., lupeol (B1675499) acetate, tirucallol (B1683181) acetate). How can I improve separation?

A1: Co-elution of structurally similar triterpenoids is a frequent challenge due to their similar polarities.[1] To enhance resolution, consider the following strategies:

  • Optimize the Mobile Phase:

    • Solvent Strength: If using a reversed-phase (RP) C18 or C8 column, subtly decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention times and may improve separation.

    • Solvent Type: Incorporating methanol (B129727) into an acetonitrile-water mobile phase can alter selectivity due to different solvent-analyte interactions.

    • Additives: The addition of a small percentage of an acid, such as formic acid or acetic acid, can improve peak shape and influence selectivity, especially for triterpenoids with acidic functionalities.

  • Change the Stationary Phase:

    • C30 Column: For separating hydrophobic, structurally similar isomers, a C30 column can offer better shape selectivity compared to a standard C18 column.

    • Phenyl Column: A phenyl-based stationary phase can provide alternative selectivity through π-π interactions with aromatic rings, if present in any of the interfering compounds.

    • Silver Nitrate-Impregnated Silica (B1680970) Gel: For preparative or specialized analytical separations, silica gel impregnated with silver nitrate (B79036) can differentiate compounds based on the number and position of double bonds.[1]

  • Adjust the Temperature: Lowering the column temperature can sometimes enhance separation between closely eluting peaks by increasing the differences in their interaction with the stationary phase.

Q2: My this compound peak is broad and/or tailing. What are the likely causes and solutions?

A2: Peak broadening and tailing can obscure closely eluting impurities and affect quantification. Common causes and solutions include:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or tailing. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent). If the problem persists, the column may need to be replaced.

  • High Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to extra-column band broadening. Ensure connections are made with minimal tubing length and appropriate inner diameter.

Q3: I am not detecting my this compound peak, or the sensitivity is very low. What should I do?

A3: Triterpenoids like this compound lack strong chromophores, making UV detection challenging.

  • Lower the Detection Wavelength: Detection at lower UV wavelengths, such as 205-210 nm, can significantly improve the signal for triterpenoids.[2]

  • Alternative Detectors: If available, consider using a more universal detector:

    • Charged Aerosol Detector (CAD): Provides a more uniform response for non-volatile analytes, irrespective of their optical properties.

    • Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile compounds.

    • Mass Spectrometry (MS): Offers high sensitivity and selectivity, and provides structural information.

  • Derivatization: While more complex, derivatizing the triterpenoids to introduce a UV-active or fluorescent tag can dramatically increase sensitivity.

Q4: My retention times are drifting between injections. What could be the cause?

A4: Fluctuating retention times can indicate instability in the HPLC system.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when using a gradient.

  • Pump Issues: Check for leaks in the pump seals or fittings. Inconsistent flow from the pump will lead to variable retention times.

  • Mobile Phase Composition: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurements. Evaporation of the organic component of the mobile phase can also cause drift.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.

Frequently Asked Questions (FAQs)

Q: What are some common triterpenoids that might co-elute with this compound?

A: Euphol is a tetracyclic triterpenoid alcohol found in plants of the Euphorbiaceae family.[3] Depending on the plant source and extraction method, this compound may be found alongside other structurally similar triterpenoids, including:

  • Isomers of this compound: Tirucallol acetate (an isomer of this compound).

  • Other Triterpene Acetates: Lupeol acetate, α-amyrin acetate, β-amyrin acetate.

  • Free Triterpenoid Alcohols: Euphol, tirucallol, lupeol, cycloartenol.[1]

Q: What is a good starting point for an HPLC method for this compound?

A: A good starting point for developing a reversed-phase HPLC method for this compound would be:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A starting point could be 85-95% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25-30 °C.

Q: How can I prepare a plant extract sample for HPLC analysis of this compound?

A: A general procedure for sample preparation from plant material involves:

  • Extraction: Macerate or sonicate the dried and powdered plant material with a suitable solvent like methanol or an ethyl acetate/ethanol mixture.[1][3]

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification (Optional): For complex extracts, a preliminary purification by column chromatography on silica gel may be necessary to remove interfering substances like pigments.[1][3]

  • Final Preparation: Dissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.[3]

Data Presentation

The following tables provide illustrative quantitative data for the separation of triterpenoids analogous to this compound under different HPLC conditions.

Table 1: Representative HPLC Data for Separation of Triterpenoid Acetate Isomers

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
α-Amyrin AcetateC18Methanol:Water (94:6)1.014.5-
β-Amyrin AcetateC18Methanol:Water (94:6)1.015.81.8
Lupeol AcetateC18Methanol:Water (94:6)1.017.22.1

Data is illustrative and based on similar triterpenoid separations.

Table 2: Comparison of HPLC Conditions for Triterpenoid Separation

ParameterMethod 1Method 2
Column C8 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (95:5 v/v)Methanol
Flow Rate 0.7 mL/min0.9 mL/min
Temperature 40°CAmbient
Detection 210 nm210 nm
Analyte 1 (Lupeol) 10.86 min~15 min
Analyte 2 (β-Amyrin) 12.13 min~21 min
Resolution (Rs) 2.72Not specified

Data compiled from analogous separations of lupeol and β-amyrin.[2]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Triterpenoid Analysis

  • Objective: To achieve baseline separation of this compound from other related triterpenoids.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or PDA detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional).

  • Chromatographic Conditions:

    • Mobile Phase A: Water (with 0.1% formic acid, optional).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 85% B

      • 2-20 min: Linear gradient from 85% to 100% B

      • 20-25 min: 100% B

      • 25.1-30 min: 85% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare standard solutions of available triterpenoids and the sample extract in the initial mobile phase composition.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standards and samples.

    • Identify peaks based on retention times of the standards.

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor Separation of This compound check_peaks Assess Peak Shape: Broad or Tailing? start->check_peaks broad_peaks Troubleshoot Peak Shape: - Check for column overload - Use mobile phase as sample solvent - Flush or replace column check_peaks->broad_peaks Yes good_peaks Peak shape is acceptable check_peaks->good_peaks No broad_peaks->good_peaks Resolved optimize_method Optimize Method for Selectivity good_peaks->optimize_method mobile_phase Adjust Mobile Phase: - Decrease organic solvent % - Try ACN/MeOH/H2O mixture - Add formic acid optimize_method->mobile_phase stationary_phase Change Stationary Phase: - C30 for shape selectivity - Phenyl for π-π interactions optimize_method->stationary_phase temperature Adjust Temperature: - Try lower temperature (e.g., 25°C) optimize_method->temperature end End: Improved Separation mobile_phase->end stationary_phase->end temperature->end

Caption: Troubleshooting workflow for poor HPLC separation.

HPLCParameters cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_other Other Parameters center HPLC Separation Optimization solvent_strength Solvent Strength (% Organic) center->solvent_strength affects retention solvent_type Solvent Type (ACN vs. MeOH) center->solvent_type affects selectivity additives Additives (e.g., Formic Acid) center->additives improves peak shape column_type Column Chemistry (C18, C30, Phenyl) center->column_type primary selectivity particle_size Particle Size (e.g., 5µm, 3µm) center->particle_size affects efficiency temperature Temperature center->temperature affects selectivity flow_rate Flow Rate center->flow_rate affects resolution & analysis time

References

Preventing degradation of euphol acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for euphol (B7945317) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of euphol acetate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to suboptimal pH conditions (both acidic and basic), elevated temperatures, and light. Protic solvents, such as methanol (B129727) and ethanol, can also accelerate degradation through solvolysis.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light.[1] For short-term storage, refrigeration at 2-8°C may be sufficient, provided the compound is protected from moisture and light. It is crucial to handle the compound in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway for this compound is hydrolysis of the acetate ester group, which would yield euphol and acetic acid. Under more severe conditions, such as high heat or strong oxidative stress, further degradation of the triterpenoid (B12794562) backbone may occur. One study on a similar triterpenoid acetate, alisol A 24-acetate, showed it can inter-transform with its 23-acetate isomer and also deacetylate to alisol A in methanol over time.[2]

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective method for quantifying this compound and its degradation products.[3][4] A stability-indicating HPLC method should be developed and validated to ensure that the peaks for this compound and its degradants are well-resolved.

Q5: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

A5: While specific compatibility studies on this compound are not widely published, general knowledge of ester-containing compounds suggests potential incompatibilities with acidic or basic excipients, as these could catalyze hydrolysis.[5] Excipients with high moisture content can also accelerate degradation.[6] It is highly recommended to perform compatibility studies with your specific formulation excipients.

Troubleshooting Guides

Issue 1: Unexpected loss of this compound potency in a stored solid sample.
Possible Cause Troubleshooting Step Recommended Action
Improper Storage Temperature Verify the storage temperature.Store at -20°C for long-term stability.
Exposure to Light Check if the storage container is amber or otherwise light-protective.Always store in a light-resistant container.
Exposure to Moisture/Humidity Assess the seal of the container and the humidity of the storage environment.Use a tightly sealed container, consider storing in a desiccator.
Oxidation Determine if the sample was stored under an inert atmosphere.Repackage the sample under an inert gas like argon or nitrogen.
Issue 2: Degradation of this compound observed in a solution-based experiment.
Possible Cause Troubleshooting Step Recommended Action
Solvent-Induced Degradation Identify the solvent used. Protic solvents can cause solvolysis.[2]If possible, use aprotic solvents like acetonitrile (B52724), DMSO, or DMF. If a protic solvent is necessary, prepare solutions fresh and use them immediately.
pH of the Solution Measure the pH of the solution. Acidic or basic conditions can catalyze hydrolysis.[7][8]Adjust the pH to a neutral range (if compatible with the experiment) using a suitable buffer system.
Exposure to Light Note if the experiment was conducted under ambient light.Protect the solution from light by using amber glassware or covering the container with aluminum foil.
Elevated Temperature Check the temperature at which the experiment was conducted.If the experimental conditions allow, perform the experiment at a lower temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified time. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified time. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution and solid powder to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw a sample and analyze it using a developed and validated HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

4. Data Presentation:

Stress Condition Time (hours) This compound Remaining (%) Number of Degradation Products
0.1 N HCl, 60°C2
8
0.1 N NaOH, RT2
8
3% H₂O₂, RT2
8
80°C (Solid)24
UV Light (Solution)24
Protocol 2: Excipient Compatibility Study

This protocol is designed to assess the compatibility of this compound with common pharmaceutical excipients.

1. Sample Preparation:

  • Prepare binary mixtures of this compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or 1:10 ratio (w/w).

  • Prepare a control sample of pure this compound.

  • Add a small amount of water (e.g., 5% w/w) to a separate set of samples to simulate high humidity conditions.

2. Storage Conditions:

  • Store the samples in sealed vials at accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).

3. Analysis:

  • At each time point, analyze the samples by HPLC to quantify the amount of this compound remaining.

  • Use techniques like Differential Scanning Calorimetry (DSC) to detect any physical interactions.

4. Data Presentation:

Excipient Condition Time (weeks) This compound Remaining (%) Appearance Change
None (Control)40°C/75% RH2
4
Lactose40°C/75% RH2
4
Magnesium Stearate40°C/75% RH2
4

Visualizations

Degradation_Pathway EA This compound E Euphol EA->E Hydrolysis (Acid/Base/Enzyme) AA Acetic Acid EA->AA Hydrolysis (Acid/Base/Enzyme) DP Other Degradation Products E->DP Oxidation/Heat

Caption: Potential degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions stock This compound Stock acid Acidic stock->acid base Basic stock->base light Photolytic stock->light oxidative Oxidative stock->oxidative solid Solid this compound heat Thermal solid->heat solid->light analysis HPLC Analysis acid->analysis base->analysis heat->analysis light->analysis oxidative->analysis report Stability Report analysis->report Troubleshooting_Logic start Degradation Observed q1 Is the sample solid or in solution? start->q1 solid_check Check Storage: - Temperature - Light - Moisture q1->solid_check Solid solution_check Check Solution: - Solvent Type - pH - Temperature - Light q1->solution_check Solution action Implement Corrective Actions solid_check->action solution_check->action

References

Technical Support Center: Euphol Acetate Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity of euphol (B7945317) acetate (B1210297) in various assays. Given that much of the published research focuses on its deacetylated form, euphol, this guide extrapolates from the known biological activities of euphol and general principles of handling hydrophobic compounds in experimental settings.

Troubleshooting Guide: Low Bioactivity of Euphol Acetate

Low or inconsistent bioactivity of this compound can often be traced back to its physicochemical properties, particularly its hydrophobicity, which can affect its solubility and stability in aqueous assay environments. The following table outlines potential causes and recommended solutions.

Potential Cause Description Recommended Solutions
Poor Solubility This compound is a highly hydrophobic molecule and may precipitate out of aqueous cell culture media or assay buffers, leading to a lower effective concentration.[1][2]- Optimize Solvent Concentration: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO, ethanol, or methanol.[1] Ensure the final solvent concentration in the assay is minimal (typically <0.5%) to avoid solvent-induced toxicity.[2] - Serial Dilution Technique: When diluting the stock solution into aqueous media, perform serial dilutions with vigorous mixing or vortexing to facilitate dispersion and prevent immediate precipitation.[2] - Use of Co-solvents or Surfactants: For particularly challenging solubility issues, consider the use of co-solvents such as polyethylene (B3416737) glycol (PEG) or non-ionic surfactants like Tween 80, though their potential effects on the assay should be validated.[3]
Compound Instability The acetate group of this compound may be susceptible to hydrolysis in aqueous solutions, especially under non-neutral pH conditions or prolonged incubation, converting it to euphol. This could lead to variability in results if the two forms have different potencies.- Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to minimize degradation.[2] - pH Control: Ensure the pH of your assay buffer is stable and within a neutral range. - Minimize Incubation Times: Where possible, minimize the pre-incubation time of this compound in aqueous solutions before adding it to the cells or target molecules.[2]
Cell-Based Assay Issues Several factors in cell-based assays can contribute to apparent low bioactivity.- Cell Density: Inconsistent cell seeding can lead to variability in results. Ensure a homogenous cell suspension and consistent seeding density.[2][4] - Cell Line Sensitivity: The bioactivity of euphol has been shown to vary significantly across different cancer cell lines.[5][6] It is crucial to use a cell line known to be responsive to euphol or to perform initial screening to determine sensitivity. - Assay Timing: The optimal incubation time for observing an effect can vary. Perform time-course experiments to determine the ideal endpoint.[7]
Compound Quality The purity of the this compound can impact its activity.- Purity Verification: Use high-purity this compound (≥95%).[8] If possible, verify the purity and identity of your compound using analytical techniques like HPLC or NMR.

Frequently Asked Questions (FAQs)

Q1: What is the expected bioactivity of this compound?

While there is limited direct data on this compound, its deacetylated form, euphol, exhibits a range of biological activities, including anti-inflammatory, anticancer, and antinociceptive effects.[5][9] It is plausible that this compound may serve as a prodrug, being hydrolyzed to euphol within the cell, or it may have its own distinct activities. The observed bioactivity will likely depend on the specific assay and cell type used.

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1]

Q3: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What should I do?

Precipitation is a common issue with hydrophobic compounds. To address this, ensure the final concentration of your solvent (e.g., DMSO) is low (ideally under 0.5%) and does not cause cellular toxicity on its own.[2] You can also try serially diluting the stock solution directly into the medium with vigorous mixing. If precipitation persists, consider preparing a lower concentration stock solution.[2][3]

Q4: My this compound is not showing activity in a cell line that was reported to be sensitive to euphol. Why might this be?

Several factors could be at play:

  • Different Potency: this compound and euphol may have different potencies.

  • Cellular Uptake: The acetate group may affect the rate of cellular uptake.

  • Metabolism: The cell line may lack the necessary enzymes to efficiently hydrolyze this compound to the more active euphol.

  • Experimental Conditions: Differences in experimental protocols, such as incubation time and cell density, can significantly impact the outcome.

Q5: What are the known signaling pathways affected by euphol?

Euphol has been shown to modulate several key signaling pathways:

  • Anti-inflammatory Effects: Inhibition of the NF-κB pathway is a key mechanism.[9][10] Euphol can also reduce the activation of the PKC/ERK signaling pathway.[1][11]

  • Anticancer Effects: Euphol can induce apoptosis by regulating Bcl-2 family proteins (upregulating BAX and down-regulating Bcl-2).[12][13] It also affects the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[14][15][16]

It is hypothesized that this compound may influence these same pathways, potentially after being converted to euphol.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and is often used to determine the cytotoxic potential of compounds.[17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect specific proteins and assess the activation state of signaling pathways.[17]

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, cleaved caspase-3, Bcl-2, BAX, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Bioactivity cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare High-Concentration This compound Stock (in DMSO) dilution Serially Dilute in Cell Culture Medium stock->dilution treatment Treat Cells with This compound Dilutions dilution->treatment seeding Seed Cells in Multi-well Plate seeding->treatment incubation Incubate for Defined Period (e.g., 24-72h) treatment->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability western Analyze Protein Expression (e.g., Western Blot) incubation->western

Caption: Workflow for assessing this compound bioactivity.

signaling_pathway Postulated Signaling Pathways Modulated by Euphol/Euphol Acetate cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anticancer Pathway euphol Euphol / this compound pkc PKC euphol->pkc inhibits nfkb NF-κB euphol->nfkb inhibits pi3k_akt PI3K/Akt Pathway euphol->pi3k_akt inhibits bcl2 Bcl-2 euphol->bcl2 inhibits bax BAX euphol->bax activates erk ERK pkc->erk inflammation Inflammatory Response erk->inflammation nfkb->inflammation pi3k_akt->bcl2 apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Key signaling pathways modulated by euphol.

troubleshooting_logic Troubleshooting Logic for Low Bioactivity cluster_solubility Check Solubility cluster_assay_conditions Check Assay Conditions cluster_compound Check Compound start Low Bioactivity Observed? precipitation Precipitation in Media? start->precipitation Yes optimize_sol Optimize Solvent Conc. & Dilution Technique precipitation->optimize_sol Yes cell_line Cell Line Appropriate? precipitation->cell_line No controls Controls Working? cell_line->controls Yes optimize_assay Optimize Cell Density & Incubation Time cell_line->optimize_assay No controls->optimize_assay No purity Purity Verified? controls->purity Yes fresh_prep Using Fresh Dilutions? purity->fresh_prep Yes verify_compound Verify Compound Integrity purity->verify_compound No fresh_prep->optimize_assay Yes fresh_prep->verify_compound No

Caption: Troubleshooting decision tree for low bioactivity.

References

Technical Support Center: Scaling Up Euphol Acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the purification of euphol (B7945317) acetate (B1210297) for larger studies. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to streamline your workflow and address common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the extraction, purification, and scaling-up of euphol acetate.

Extraction Issues

  • Q1: My yield of crude this compound from the initial extraction is significantly lower than expected. What are the common causes and solutions?

    • A1: Low yields can stem from several factors. Firstly, ensure your plant material is adequately prepared; for dried material, fine grinding is essential, while flash-freezing fresh material with liquid nitrogen can improve cell wall disruption[1]. The choice of solvent is also critical. While non-polar solvents like n-hexane are used, a subsequent extraction with a more polar solvent or using a solvent mixture, such as ethyl acetate and ethanol (B145695) (e.g., 4:1 v/v), can be more effective for euphol[1]. Extraction time and temperature may also be insufficient. For instance, optimal conditions for ultrasound-assisted extraction have been reported around 60°C for 75 minutes[1][2]. Finally, consider potential degradation of the target compound during extraction[1].

  • Q2: I suspect my this compound is degrading during extraction. What are the signs and how can I prevent this?

    • A2: Signs of degradation include unexpected spots on a Thin Layer Chromatography (TLC) plate or additional peaks in HPLC/GC-MS chromatograms[1]. Euphol is known to be unstable in acidic conditions and in the presence of oxidizing agents[1]. To prevent degradation, avoid strongly acidic conditions during your work-up. Prolonged exposure to high temperatures can also cause thermal degradation, so concentrate extracts using a rotary evaporator with a water bath set no higher than 45-50°C[1]. Adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent can also help prevent oxidative degradation[1].

Purification & Chromatography Issues

  • Q3: I'm having difficulty separating this compound from structurally similar triterpenoids using silica (B1680970) gel column chromatography. What can I do to improve separation?

    • A3: Co-elution of similar triterpenoids is a common challenge[3]. To improve separation, optimize your mobile phase by using a very shallow gradient. Start with a low polarity mobile phase (e.g., 1-2% ethyl acetate in n-hexane) and increase the polarity in very small increments (e.g., 0.5%)[3]. Alternatively, consider using a different stationary phase, such as silver nitrate-impregnated silica gel, which can differentiate compounds based on interactions with double bonds[3]. For very difficult separations, preparative HPLC with a C18 column is a powerful option[3].

  • Q4: When scaling up my column chromatography, the resolution I achieved at a small scale has significantly worsened. Why is this happening?

    • A4: When scaling up chromatography, maintaining the packed bed height while increasing the column diameter is crucial for a linear scale-up[4]. However, as column diameter increases (e.g., beyond 30 cm), the support from the column wall decreases, which can make the packed bed more prone to collapse, especially at high flow rates[4]. The pressure resistance of the column also decreases as the diameter grows, posing hardware limitations[4]. Ensure your column is packed uniformly and consider using axial compression methods for larger columns to maintain bed integrity[4].

  • Q5: My compound is either stuck on the column or eluting too quickly with no separation.

    • A5: This is a classic issue related to mobile phase polarity[3].

      • No Elution: If this compound is not moving, your mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., n-hexane)[3].

      • Fast Elution: If all compounds are eluting together near the solvent front, your mobile phase is too polar. You must decrease the percentage of the polar solvent to allow for proper interaction with the stationary phase[3].

Crystallization & Final Product Issues

  • Q6: I have a purified fraction of this compound, but I am unable to induce crystallization. What techniques can I try?

    • A6: Crystallization requires finding a suitable solvent system. This compound is soluble in solvents like ethanol, methanol, DMSO, and DMF[5][6][7]. A common technique is to dissolve the compound in a minimal amount of a "good" solvent (like dichloromethane (B109758) or acetone) and then slowly add a "poor" solvent (like n-hexane or cold methanol) until the solution becomes slightly turbid. Let this solution stand undisturbed[3]. If you have a previous crystal, "seeding" the supersaturated solution with a tiny speck can initiate crystal growth[3].

Quantitative Data Summary

The following tables provide key quantitative data to assist in planning and executing the purification of this compound.

Table 1: Solubility of this compound

Solvent Solubility Reference
Ethanol Soluble [5][7]
Methanol Soluble [5][7]
Dimethylformamide (DMF) Soluble [5][6][7]

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |[5][6][7] |

Table 2: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Euphol from E. tirucalli

Parameter Optimal Value Reference
Solvent System Ethyl Acetate:Ethanol (4:1, v/v) [2]
Solvent-to-Sample Ratio 100:32 mL/g (fresh weight) [2]
Temperature 60°C [2]
Time 75 minutes [2]
Ultrasonic Power 60% (150W) [2]

| Resulting Yield | ~4.06 mg euphol / g fresh leaf |[2] |

Table 3: Typical Chromatographic Conditions for Triterpenoid Purification

Parameter Description Reference
Column Chromatography
Stationary Phase Silica Gel (60-120 mesh) [8]
Mobile Phase Gradient elution with n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing ethyl acetate from 1% to 20%) [3][8]
Thin Layer Chromatography
Stationary Phase Silica Gel TLC plates [8]
Mobile Phase n-hexane:ethyl acetate (e.g., 9:1 or 8:2 v/v) [3][8]
Visualization Anisaldehyde-sulfuric acid or vanillin-sulfuric acid reagent followed by heating [8][9]
Preparative HPLC
Stationary Phase C18 reverse-phase column [3][8]

| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 95:5 v/v) |[8] |

Experimental Protocols

Protocol 1: Scaled-Up Extraction of this compound from Euphorbia sp.

This protocol describes a method for large-scale extraction. The acetylation step is included as euphol is often isolated and then acetylated for stability or improved crystallizability.

  • Material Preparation: Air-dry and grind the plant material (e.g., 1 kg of Euphorbia sp. leaves and stems) to a coarse powder.

  • Solvent Extraction:

    • Perform an exhaustive extraction using a large-scale Soxhlet apparatus or maceration. For maceration, soak the powdered material in n-hexane (e.g., 5 L) for 48 hours with periodic agitation[9].

    • Filter the extract and repeat the process two more times with fresh solvent to ensure complete extraction.

    • Combine all n-hexane fractions.

  • Concentration: Concentrate the combined extract under reduced pressure using a large-scale rotary evaporator. Maintain a water bath temperature below 50°C to prevent degradation[1]. This will yield the crude extract.

  • Acetylation (if starting with euphol):

    • Dissolve the crude triterpene alcohol fraction in pyridine.

    • Add acetic anhydride (B1165640) and let the mixture stand overnight at room temperature.

    • Pour the reaction mixture into ice water and extract with an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate (B86663) and concentrate to yield the crude acetate fraction.

Protocol 2: Large-Scale Purification by Column Chromatography

  • Column Preparation:

    • Select a glass column with an appropriate diameter for the amount of crude extract (a general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight).

    • Pack the column with silica gel (e.g., 60-120 mesh) using a slurry method with n-hexane to ensure a uniform and air-free packing[10].

  • Sample Loading:

    • Dissolve the crude this compound extract (e.g., 50 g) in a minimal volume of a suitable solvent (like dichloromethane or the initial mobile phase).

    • Alternatively, pre-adsorb the crude extract onto a small amount of silica gel (dry-loading method), which is often preferred for larger scales to improve band resolution[9]. Load this onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane[8].

    • Gradually increase the mobile phase polarity by introducing ethyl acetate in a shallow gradient. For example:

      • n-hexane:ethyl acetate (99:1)

      • n-hexane:ethyl acetate (98:2)

      • Continue increasing the ethyl acetate percentage in small, stepwise increments[3].

    • Maintain a constant flow rate. The linear flow rate should be carefully managed to avoid bed collapse, especially in wide-diameter columns[4].

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 80:20) and a visualizing agent to identify the fractions containing this compound[3].

    • Pool the pure fractions together based on their TLC profiles.

  • Solvent Removal: Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Visualizations

Scale_Up_Workflow Start Start: Dried Plant Material (e.g., 1-5 kg) Extraction Large-Scale Extraction (Soxhlet or Maceration with n-hexane) Start->Extraction Concentration Concentration (Large-Scale Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Triterpenoid Extract Concentration->Crude_Extract Acetylation Acetylation Step (Pyridine/Acetic Anhydride) *If necessary Crude_Extract->Acetylation Column_Chrom Scale-Up Column Chromatography (Silica Gel, n-hexane/EtOAc gradient) Acetylation->Column_Chrom Fraction_Analysis Fraction Collection & TLC Analysis Column_Chrom->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Final_Concentration Solvent Evaporation Pooling->Final_Concentration Crystallization Crystallization (e.g., Dichloromethane/n-hexane) Final_Concentration->Crystallization Final_Product Purified this compound (>95%) Crystallization->Final_Product

Caption: Workflow for scaling up this compound purification.

Troubleshooting_Tree Problem Problem Encountered During Purification LowYield Low Crude Yield? Problem->LowYield Extraction PoorSep Poor Separation in Column? Problem->PoorSep Chromatography NoCrystals Failure to Crystallize? Problem->NoCrystals Final Step Sol_Yield 1. Check material grinding. 2. Use optimal solvent (e.g., EtOAc:EtOH). 3. Increase extraction time/temp. LowYield->Sol_Yield Yes Sol_Sep 1. Use shallower solvent gradient. 2. Check column packing integrity. 3. Try AgNO3-silica or Prep-HPLC. PoorSep->Sol_Sep Yes Sol_Crystals 1. Try different solvent/anti-solvent pairs. 2. Ensure high purity of fraction. 3. Use seeding. NoCrystals->Sol_Crystals Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Navigating the Complexities of Euphol Acetate NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate nature of euphol (B7945317) acetate's tetracyclic triterpenoid (B12794562) structure presents a significant challenge in the interpretation of its Nuclear Magnetic Resonance (NMR) spectra. The high degree of signal overlap in the ¹H NMR spectrum, coupled with the large number of carbon signals in the ¹³C NMR spectrum, necessitates a sophisticated approach to spectral assignment and troubleshooting. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in overcoming common hurdles encountered during the NMR analysis of euphol acetate (B1210297) and related compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of euphol acetate NMR data.

Question: The aliphatic region of my ¹H NMR spectrum (approx. 0.7-2.5 ppm) is a crowded mess of overlapping signals. How can I resolve individual proton resonances?

Answer: Signal crowding in the aliphatic region is the most common challenge for this compound. Several strategies can be employed to resolve these overlapping multiplets:

  • 2D NMR Spectroscopy: This is the most powerful tool for dissecting complex spectra.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing you to trace connections between adjacent protons. For instance, the correlation between H-3 and the protons on C-2 can be identified.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, effectively spreading the proton signals out along the carbon chemical shift axis. This is invaluable for resolving overlapping proton signals that are attached to carbons with different chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the carbon skeleton. For example, correlations from the methyl protons to adjacent carbons can confirm their positions.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or pyridine-d₅) can induce differential chemical shifts (aromatic solvent-induced shifts, ASIS), which may resolve some overlapping signals.[1]

  • Higher Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the dispersion of signals, often simplifying complex multiplets.

Question: I am having difficulty assigning the quaternary carbon signals in the ¹³C NMR spectrum.

Answer: Quaternary carbons do not have attached protons and therefore do not show up in DEPT-135 or HSQC spectra. The primary method for their assignment is the HMBC experiment. Look for long-range correlations from nearby methyl protons or other well-defined proton signals to the quaternary carbons. For example, the C-4, C-10, C-13, and C-14 quaternary carbons can be assigned by observing correlations from the numerous methyl group protons.

Question: My sample appears to be pure by other analytical methods (e.g., LC-MS), but the NMR spectrum shows broad peaks.

Answer: Peak broadening can arise from several factors:

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn can cause peak broadening.[1] Diluting the sample may resolve this issue.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Conformational Exchange: While the core of this compound is rigid, some conformational flexibility in the side chain might lead to exchange broadening at room temperature. Acquiring the spectrum at a different temperature (either higher or lower) may sharpen these signals.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the acetyl group protons and carbons in this compound?

A1: The acetate methyl protons typically appear as a sharp singlet around δ 2.05 ppm in the ¹H NMR spectrum. The carbonyl carbon of the acetate group is expected in the range of δ 170-171 ppm in the ¹³C NMR spectrum, and the methyl carbon around δ 21 ppm.

Q2: How can I confirm the stereochemistry at C-3?

A2: The coupling constant of the H-3 proton is indicative of its orientation. For a 3β-acetoxy group (equatorial proton), H-3 typically appears as a double doublet with coupling constants around 4-5 Hz and 9-11 Hz due to coupling with the C-2 protons. NOESY (Nuclear Overhauser Effect Spectroscopy) correlations between H-3 and nearby axial protons (e.g., one of the C-2 protons and one of the C-4 methyls) can further confirm the stereochemistry.

Q3: Are there any characteristic signals in the NMR spectra of this compound that can be used for quick identification?

A3: Yes, several signals are characteristic:

  • ¹H NMR: The singlet for the acetate methyl protons (~2.05 ppm), the olefinic proton on the side chain (H-24, ~5.1 ppm), and the numerous singlet signals for the tertiary methyl groups.

  • ¹³C NMR: The carbonyl carbon of the acetate group (~171 ppm), the oxygenated C-3 carbon (~81 ppm), and the two olefinic carbons of the side chain (C-24 and C-25).

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled based on data for euphol and related triterpenoid acetates and should be used as a guide for spectral assignment.[2][3] An IUPAC-based numbering scheme for the euphol skeleton is provided below the tables.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3~4.51dd4.5, 10.5
24~5.10t7.0
18~0.76s
19~0.98s
21~0.88d6.5
26~1.68s
27~1.60s
28~0.81s
29~0.88s
30~0.96s
OAc~2.05s

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Atom No.Chemical Shift (δ, ppm)Atom No.Chemical Shift (δ, ppm)
1~35.517~50.0
2~27.818~15.8
3~81.019~20.3
4~37.220~36.1
5~51.221~19.1
6~19.222~35.7
7~28.023~25.0
8~134.324~125.4
9~133.825~131.1
10~37.526~17.9
11~21.727~25.9
12~31.128~28.2
13~44.329~24.9
14~50.230~28.0
15~30.0OAc
16~28.3C=O~171.0
CH₃~21.3

Euphol Structure with IUPAC Numbering (Diagram of euphol structure with atoms numbered according to IUPAC nomenclature would be inserted here)

Experimental Protocols

1. Sample Preparation

  • Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent: Use 0.6-0.7 mL of high-purity deuterated chloroform (B151607) (CDCl₃). Other solvents like benzene-d₆ can be used to resolve signal overlap.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter.[4]

2. NMR Data Acquisition

  • 1D ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • 1D ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • COSY: Typically requires a short acquisition time.

    • HSQC: A very sensitive experiment; fewer scans are often needed compared to HMBC. An edited HSQC can distinguish between CH/CH₃ and CH₂ signals.

    • HMBC: Less sensitive and requires more scans. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe correlations to quaternary carbons.

Visualizations

troubleshooting_workflow start Start: Complex this compound Spectrum overlap Signal Overlap in ¹H Spectrum? start->overlap broad_peaks Broad Peaks Observed? overlap->broad_peaks No run_2d Run 2D NMR (COSY, HSQC) overlap->run_2d Yes change_solvent Change Solvent (e.g., Benzene-d₆) overlap->change_solvent Yes, after 2D quat_assign Difficulty Assigning Quaternary Carbons? broad_peaks->quat_assign No check_conc Check Sample Concentration broad_peaks->check_conc Yes run_hmbc Run HMBC Experiment quat_assign->run_hmbc Yes end Successful Interpretation quat_assign->end No run_2d->broad_peaks change_solvent->broad_peaks check_impurities Check for Paramagnetic Impurities check_conc->check_impurities check_impurities->quat_assign analyze_correlations Analyze Long-Range Correlations run_hmbc->analyze_correlations analyze_correlations->end

Caption: A troubleshooting workflow for common issues in this compound NMR spectral interpretation.

spectral_assignment_workflow start Start: Acquire 1D ¹H, ¹³C & 2D NMR Data assign_characteristic Assign Characteristic Signals (Acetate, Olefinic, Methyls) start->assign_characteristic hsqc_analysis HSQC: Correlate Protons to Attached Carbons assign_characteristic->hsqc_analysis cosy_analysis COSY: Establish Proton Spin Systems hsqc_analysis->cosy_analysis hmbc_analysis HMBC: Identify Long-Range H-C Correlations (Assign Quaternary Carbons) cosy_analysis->hmbc_analysis noesy_analysis NOESY (Optional): Confirm Stereochemistry hmbc_analysis->noesy_analysis structure_elucidation Assemble Fragments & Finalize Structure noesy_analysis->structure_elucidation end Complete Assignment structure_elucidation->end

Caption: A systematic workflow for the complete NMR spectral assignment of this compound.

References

Minimizing batch-to-batch variability of euphol acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for euphol (B7945317) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability and to offer troubleshooting support for experiments involving euphol acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a triterpenoid, specifically an acetate ester of the tetracyclic triterpene alcohol, euphol.[1] It is isolated from the latex of various plants, particularly those of the Euphorbia genus.[1][2] While much of the research has focused on its precursor, euphol, which exhibits anti-inflammatory, anti-cancer, and antiviral properties, this compound has been identified as an inhibitor of the hepatic organic anion-transporting polypeptides OATP1B1 and OATP1B3.[3][4][5]

Q2: What are the common solvents for dissolving this compound for in vitro experiments?

This compound is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.

Q3: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored as a solid at -20°C for long-term storage.[6] Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for each experiment to avoid potential degradation due to repeated freeze-thaw cycles.

Q4: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability of this compound can arise from several factors:

  • Purity: The presence of impurities, such as residual euphol, isomers, or byproducts from the extraction and acetylation process, can significantly alter the biological activity.[6][7]

  • Source Material: The concentration of euphol in the raw plant material can vary depending on the plant's growing conditions, age, and harvesting time.

  • Extraction and Purification Methods: Incomplete separation from structurally similar triterpenoids during purification can lead to inconsistent batch composition.

  • Acetylation Reaction Conditions: The efficiency and completeness of the acetylation of euphol to this compound can vary, leading to different ratios of the two compounds in the final product.

  • Storage and Handling: Improper storage can lead to degradation of this compound through hydrolysis back to euphol or through oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Biological Assays

Symptoms:

  • High variability in IC50 values between experiments.

  • Lower than expected potency.

  • Complete loss of activity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Precipitation This compound has low aqueous solubility. Ensure the final DMSO concentration is sufficient to keep the compound in solution. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a phase-contrast microscope to check for precipitates.
Inaccurate Compound Concentration Verify the concentration of your stock solution using an analytical method like HPLC.[8] Ensure accurate serial dilutions and proper mixing at each step.
Compound Degradation Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound and its solutions from light and elevated temperatures. Perform a stability study of this compound under your experimental conditions.
Batch Purity and Integrity Verify the purity of your this compound batch using HPLC or LC-MS. If possible, obtain a certificate of analysis from the supplier.[6] Consider that structurally related impurities may act as competitive inhibitors or have off-target effects.
Cell Line Health and Passage Number Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range for all experiments.

Experimental Protocols

Protocol 1: Acetylation of Euphol to Synthesize this compound

This protocol describes a general method for the acetylation of a triterpene alcohol like euphol.

Materials:

Procedure:

  • Dissolve the purified euphol in a minimal amount of anhydrous DCM and anhydrous pyridine in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing pure this compound (as determined by TLC or HPLC) and evaporate the solvent to yield the final product.

  • Confirm the identity and purity of the this compound using NMR, MS, and HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a framework for developing an HPLC method to assess the purity and stability of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile (B52724) and water. A typical starting point could be 95:5 (v/v) methanol:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[9]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in methanol. From this stock, prepare a series of calibration standards at known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound batch to be tested in methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Identify the this compound peak by comparing the retention time with the reference standard. Calculate the purity of the batch by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

  • Forced Degradation: To validate the stability-indicating nature of the method, subject the this compound solution to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[10][11] The method should be able to resolve the intact this compound peak from all degradation product peaks.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₂H₅₂O₂[7]
Molecular Weight 468.8 g/mol [7]
Appearance White to cream-colored solid[2]
Purity (typical) ≥95% (by HPLC)[6][7]
Solubility Soluble in ethanol, methanol, DMF, DMSO[1][2]
Storage -20°C[6]

Table 2: Troubleshooting Guide for this compound Synthesis and Purification

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of this compound Incomplete reaction; degradation of product during workup.Ensure anhydrous reaction conditions. Increase reaction time or temperature. Use a milder base for quenching.
Incomplete separation from euphol Insufficient resolution in column chromatography.Optimize the solvent system for column chromatography with a shallower gradient. Consider using a different stationary phase.
Presence of unknown impurities Side reactions during acetylation; impurities in starting material.Use highly purified euphol. Analyze byproducts by LC-MS to identify their structures and optimize reaction conditions to minimize their formation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_bioassay Biological Assay euphol Euphol acetylation Acetylation (Acetic Anhydride, Pyridine) euphol->acetylation crude_ea Crude this compound acetylation->crude_ea purification Column Chromatography crude_ea->purification pure_ea Pure this compound purification->pure_ea hplc Purity Analysis (HPLC) pure_ea->hplc nmr_ms Structure Confirmation (NMR, MS) pure_ea->nmr_ms stability Forced Degradation Study pure_ea->stability stock_sol Prepare Stock Solution (DMSO) pure_ea->stock_sol cell_treat Cell Treatment stock_sol->cell_treat data_acq Data Acquisition cell_treat->data_acq data_an Data Analysis data_acq->data_an

Caption: Experimental workflow for this compound from synthesis to biological assay.

troubleshooting_logic start Inconsistent Biological Results check_purity Check Batch Purity (HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_solubility Check for Precipitation is_pure->check_solubility Yes new_batch Source New Batch of Compound is_pure->new_batch No is_soluble Is Compound Soluble? check_solubility->is_soluble check_stability Assess Compound Stability is_soluble->check_stability Yes optimize_sol Optimize Solvent/Concentration is_soluble->optimize_sol No is_stable Is Compound Stable? check_stability->is_stable check_cells Verify Cell Health & Passage is_stable->check_cells Yes fresh_prep Use Freshly Prepared Solutions is_stable->fresh_prep No end Review Assay Protocol check_cells->end

Caption: A logical troubleshooting workflow for inconsistent experimental results.

signaling_pathway euphol_acetate This compound oatp1b1_3 OATP1B1/3 euphol_acetate->oatp1b1_3 Inhibits substrate_uptake Inhibition of Substrate Uptake oatp1b1_3->substrate_uptake euphol Euphol (Potential Impurity/ Degradation Product) erk ERK Signaling euphol->erk Modulates pi3k_akt PI3K/Akt Signaling euphol->pi3k_akt Modulates apoptosis Apoptosis erk->apoptosis cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation

References

Technical Support Center: Enhancing the Stability of Euphol Acetate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of euphol (B7945317) acetate (B1210297) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is euphol acetate and why is its stability in cell culture a concern?

This compound is a triterpenoid (B12794562) compound, a derivative of euphol, which is known for its potential anti-inflammatory and anti-cancer properties.[1] Like many lipophilic (fat-soluble) compounds, this compound has poor solubility in aqueous environments such as cell culture media.[2] This can lead to several issues during in vitro experiments:

  • Precipitation: The compound can fall out of solution, forming a precipitate. This reduces the actual concentration of this compound available to the cells, leading to inaccurate and irreproducible results.

  • Degradation: Although specific data on this compound is limited, related compounds like euphol have shown instability in aqueous solutions, particularly under acidic conditions.[3] While cell culture media is typically buffered to a physiological pH (around 7.4), the ester group in this compound could be susceptible to hydrolysis over time, especially in the presence of cellular enzymes or changes in local pH.

  • Non-specific Binding: Hydrophobic compounds can adhere to plasticware and interact with proteins in the serum, reducing their effective concentration.[4]

Q2: How can I prepare a stock solution of this compound?

Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[2][5]

Recommended Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder.

  • Dissolve it in a minimal amount of high-purity, sterile DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[5] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that researchers may encounter when working with this compound in cell culture.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Precipitation upon dilution of DMSO stock solution in aqueous media. Rapid change in solvent polarity from organic to aqueous. The final concentration of this compound exceeds its solubility limit in the media.1. Warm the Media: Gently warm the cell culture media to 37°C before adding the this compound stock solution.[5] 2. Step-wise Dilution: Instead of adding the stock directly to the final volume, perform serial dilutions in smaller volumes of pre-warmed media to gradually decrease the DMSO concentration. 3. Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[5] 4. Lower Final Concentration: The desired concentration of this compound may be too high for its solubility in the media. Try working with lower concentrations.
Precipitate forms over time in the incubator. Temperature fluctuations can affect solubility. Interaction with media components (e.g., salts, proteins) can lead to precipitation.[5] Potential degradation of the compound.1. Prepare Fresh Solutions: Prepare this compound working solutions immediately before each experiment.[5] 2. Test in Simpler Solutions: To determine if media components are the cause, test the stability of this compound in a simpler buffered solution like Phosphate-Buffered Saline (PBS).[5] 3. Consider Serum-Free Media: If serum proteins are suspected to contribute to precipitation, consider using serum-free or reduced-serum media for the duration of the treatment, if experimentally feasible.
Inconsistent or non-reproducible experimental results. Inconsistent concentrations of this compound due to precipitation or degradation. Variability in stock solution preparation.1. Visually Inspect for Precipitation: Before adding the media to your cells, always check for any visible precipitate. 2. Use a Stabilization Method: Employ one of the stabilization methods described in the "Advanced Stabilization Strategies" section below. 3. Quantify Concentration: If possible, use an analytical method like High-Performance Liquid Chromatography (HPLC) to verify the concentration of this compound in your working solution.[6]

Advanced Stabilization Strategies & Experimental Protocols

For experiments requiring higher concentrations or longer incubation times, advanced formulation strategies can significantly enhance the stability and solubility of this compound.

Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, increasing their solubility and stability in aqueous solutions.[7]

This protocol is adapted from a method for encapsulating a similar compound, ethyl acetate, in hydroxypropyl-β-cyclodextrin (HP-β-CD).[7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Ethanol (B145695)

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare HP-β-CD Solution: Dissolve a known amount of HP-β-CD in deionized water with stirring to create a solution (e.g., 10% w/v).

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.

  • Complexation: Slowly add the this compound solution to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Freeze-Drying: Freeze the resulting solution and lyophilize it using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD complex.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC).

  • Application: The resulting powder can be dissolved directly in cell culture medium for your experiments.

Liposomal Formulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it would be entrapped within the hydrophobic lipid bilayer.

This is a general protocol that can be adapted for this compound.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Ethanol (absolute)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in ethanol in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1. The amount of this compound can be varied (e.g., 1-10% of the total lipid weight).

  • Evaporation: Remove the ethanol using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and vortexing. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-20 passes).

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Application: The resulting liposomal suspension can be added to the cell culture medium.

Polymeric Nanoparticles

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound into nanoparticles, providing sustained release and improved stability.

This protocol is adapted from a method for encapsulating euphol-containing latex.[8]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, which leads to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water several times to remove excess PVA.

  • Resuspension/Lyophilization: Resuspend the nanoparticles in a suitable buffer or lyophilize them for long-term storage.

  • Application: The nanoparticle suspension can be added to the cell culture medium.

Data Summary

The following table summarizes the key characteristics of the different stabilization methods.

Method Principle Advantages Considerations
DMSO Stock Solution Solubilization in an organic solvent.Simple and quick to prepare.Limited by final DMSO concentration in media; risk of precipitation upon dilution.
Cyclodextrin Inclusion Complex Encapsulation of the hydrophobic molecule in the cyclodextrin cavity.Increases aqueous solubility and stability; can be prepared as a solid powder.May require optimization of the this compound to cyclodextrin ratio.
Liposomal Formulation Entrapment within a lipid bilayer.Biocompatible; can facilitate cellular uptake.More complex preparation; potential for leakage of the encapsulated compound.
Polymeric Nanoparticles Encapsulation within a polymer matrix.Provides controlled and sustained release; protects the compound from degradation.Requires specialized equipment (homogenizer/sonicator); potential for residual organic solvent.

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G start Start: this compound Experiment prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock dilution Dilute Stock in Pre-warmed (37°C) Media prep_stock->dilution observe_precipitate Observe for Immediate Precipitation dilution->observe_precipitate precipitate_yes Precipitate Forms observe_precipitate->precipitate_yes Yes precipitate_no No Immediate Precipitate observe_precipitate->precipitate_no No troubleshoot Troubleshooting Steps: - Lower Final Concentration - Slower, Dropwise Addition - Increased Mixing precipitate_yes->troubleshoot incubate Incubate with Cells precipitate_no->incubate troubleshoot->dilution stabilize Consider Advanced Stabilization Method troubleshoot->stabilize stabilize->dilution observe_later Observe for Precipitation Over Time incubate->observe_later precipitate_later_yes Precipitate Forms observe_later->precipitate_later_yes Yes precipitate_later_no Experiment Proceeds observe_later->precipitate_later_no No fresh_solutions Prepare Fresh Solutions Immediately Before Use precipitate_later_yes->fresh_solutions fresh_solutions->dilution

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

Experimental Workflow for Preparing this compound-Loaded PLGA Nanoparticles

G start Start organic_phase Dissolve this compound and PLGA in DCM start->organic_phase aqueous_phase Prepare Aqueous PVA Solution start->aqueous_phase emulsify Emulsify Organic Phase in Aqueous Phase (Homogenization/Sonication) organic_phase->emulsify aqueous_phase->emulsify evaporate Solvent Evaporation (Stirring) emulsify->evaporate collect Collect Nanoparticles (Centrifugation) evaporate->collect wash Wash Nanoparticles with Deionized Water collect->wash resuspend Resuspend in Buffer or Lyophilize wash->resuspend end End: Nanoparticle Suspension/Powder resuspend->end

Caption: Workflow for this compound-loaded PLGA nanoparticle synthesis.

Signaling Pathways Potentially Affected by Euphol

Euphol, the parent compound of this compound, has been shown to influence key signaling pathways involved in cell proliferation and survival. Although direct studies on this compound are limited, it is plausible that it may affect similar pathways.

G euphol Euphol erk ERK1/2 euphol->erk Activates bax BAX (Pro-apoptotic) erk->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) erk->bcl2 Downregulates caspase3 Caspase-3 bax->caspase3 Activates bcl2->caspase3 Inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathway influenced by euphol leading to apoptosis.

References

Technical Support Center: Analysis of Euphol Acetate by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of euphol (B7945317) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my euphol acetate analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In complex biological matrices like plasma or tissue extracts, endogenous components such as phospholipids, salts, and other small molecules can interfere with the ionization of this compound in the mass spectrometer's ion source.[1]

Q2: I am observing poor sensitivity and a low signal for my this compound peak. What could be the cause?

A2: Poor sensitivity for this compound can stem from several factors, with ion suppression being a primary suspect. High concentrations of salts or co-eluting matrix components can significantly suppress the ionization of this compound.[3] Additionally, suboptimal Mass Spectrometry (MS) parameters, such as incorrect precursor/product ion transitions or collision energies, can lead to a weak signal. It is crucial to ensure your LC-MS/MS method is properly optimized for this compound.

Q3: My results for this compound quantification are highly variable and not reproducible. Could this be due to matrix effects?

A3: Yes, inconsistent matrix effects are a common cause of poor precision in LC-MS analysis.[1] The extent of ion suppression or enhancement can vary between different samples, leading to high variability in the analytical results.[1] Inconsistent sample preparation is another major contributor to this issue. To mitigate this, it is essential to use a robust sample cleanup procedure and an appropriate internal standard.

Q4: What is an internal standard and why is it important for the analysis of this compound?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and quality controls at a constant concentration. For this compound, a stable isotope-labeled (SIL) version would be the ideal IS. The use of an IS is the most widely recognized technique to correct for matrix effects.[4][5][6] By calculating the ratio of the analyte signal to the IS signal, variations introduced during sample preparation and injection, as well as fluctuations in ionization efficiency, can be effectively compensated for, leading to more accurate and precise quantification.[1] If a SIL-IS for this compound is unavailable, a structurally similar compound, such as oleanic acid (as used for euphol analysis), could be considered after careful validation.[7][8]

Q5: How can I assess the extent of matrix effects in my this compound assay?

A5: The presence and magnitude of matrix effects can be evaluated using several methods. A common approach is the post-extraction spike method.[9] This involves comparing the response of this compound spiked into an extracted blank matrix to the response of this compound in a neat solution. A significant difference in the signal indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the MS source while a blank matrix extract is injected into the LC system. Any deviation in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate injection solventEnsure the injection solvent is weaker than or matches the initial mobile phase composition.[3]
Secondary interactions with the columnUse mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider a different column chemistry if tailing persists.[3]
Column contamination or deteriorationFlush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[3]
Inaccurate Quantification Matrix effects not fully compensatedImprove sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to reduce the matrix load.[1][11]
Use of an inappropriate calibration curvePrepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[1]
Interference from isomeric compoundsOptimize chromatographic conditions to achieve baseline separation of this compound from any interfering isomers.
Low Analyte Recovery Inefficient extraction from the sample matrixOptimize the sample preparation method. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents.
Analyte degradationEnsure the stability of this compound throughout the sample preparation and analysis process. This may involve controlling temperature and pH.[12]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample. Spike the same amount of this compound as in Set A into the final, dried extract before reconstitution.

    • Set C (Pre-Spiked Matrix): Spike the same amount of this compound as in Set A into the blank matrix before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • A Matrix Factor close to 1 indicates minimal matrix effect. A value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.

Table 1: Hypothetical Matrix Effect and Recovery Data for this compound in Human Plasma

Sample IDSet A (Neat) Peak AreaSet B (Post-Spiked) Peak AreaSet C (Pre-Spiked) Peak AreaMatrix FactorRecovery (%)
Low QC55,00038,50034,6500.7090
Mid QC275,000198,000180,1800.7291
High QC550,000401,500365,3650.7391
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to provide a cleaner extract compared to simple protein precipitation, thereby reducing matrix effects.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and vortex.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of water.[3]

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[3]

Protocol 3: LC-MS/MS Parameters for this compound Analysis

These parameters are a starting point and should be optimized for your specific instrument and application. These are based on methods for the related compound, euphol.[7][8]

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient tailored to elute this compound with good peak shape and separation from matrix components. For example: 0-1 min (30% B), 1-5 min (30-95% B), 5-6 min (95% B), 6.1-8 min (30% B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound. Based on euphol (m/z 427.4 -> 409.4), the transitions for this compound (M+H+ ≈ 469.4) would need to be optimized.

Visualizations

workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation Poor_Reproducibility Poor Reproducibility Post_Extraction_Spike Post-Extraction Spike Poor_Reproducibility->Post_Extraction_Spike Inaccurate_Quantification Inaccurate Quantification Inaccurate_Quantification->Post_Extraction_Spike Low_Sensitivity Low Sensitivity Post_Column_Infusion Post-Column Infusion Low_Sensitivity->Post_Column_Infusion Sample_Prep Optimize Sample Prep (SPE, LLE) Post_Extraction_Spike->Sample_Prep Matrix Effect > 15% Chromatography Optimize Chromatography Post_Column_Infusion->Chromatography Ion Suppression Zone Identified Validation Validate Method Sample_Prep->Validation Chromatography->Validation Internal_Standard Use Stable Isotope-Labeled IS Internal_Standard->Validation

Caption: Workflow for identifying and mitigating matrix effects.

logical_relationship ME Matrix Effect IS Ion Suppression ME->IS IE Ion Enhancement ME->IE Accuracy Accuracy IS->Accuracy decreases Precision Precision IS->Precision decreases Sensitivity Sensitivity IS->Sensitivity decreases IE->Accuracy decreases IE->Precision decreases

Caption: Impact of matrix effects on analytical parameters.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Properties of Euphol and Euphol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the cytotoxic potential of natural compounds is a critical step in identifying novel anticancer agents. This guide provides a detailed comparison of the cytotoxic effects of two closely related triterpenoids: euphol (B7945317) and euphol acetate (B1210297). While extensive data is available for euphol, demonstrating its potent anti-cancer properties across a wide range of cell lines, research on the specific cytotoxic activity of euphol acetate is notably limited. This guide will present the comprehensive cytotoxic profile of euphol, supported by experimental data and detailed protocols, and will address the current knowledge gap regarding this compound.

Quantitative Cytotoxicity Data

Euphol has demonstrated significant cytotoxic effects against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined in numerous studies. The data below summarizes the IC50 values of euphol in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
Pancreatic CarcinomaPancreatic Cancer6.84[1][2][3]
Esophageal Squamous Cell CarcinomaEsophageal Cancer11.08[1][2][3]
PC-3Prostate Cancer21.33
K-562Leukemia34.44[4]
C6Glioblastoma38.84
T47DBreast Cancer38.89[1][5]
U87 MGGlioblastoma59.97
HRT-18Colorectal Cancer70.8
Various Cancer Cell Lines15 Different Tumor Types1.41 - 38.89[1][2][3][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of euphol. These protocols can be adapted for the assessment of other compounds, including this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Euphol stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of euphol in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the existing medium and add 100 µL of the euphol dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

Materials:

  • Target cancer cell lines

  • Euphol

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of euphol for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

Signaling Pathways and Mechanisms of Action

Euphol exerts its cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

ERK1/2 and PI3K/Akt Signaling Pathways

Euphol has been shown to influence the MAP Kinase/ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[7] In some cancer cell lines, such as U87 MG glioblastoma cells, euphol induces apoptosis by inhibiting the phosphorylation of both Erk1/2 and Akt.[7] Conversely, in C6 glioblastoma cells, euphol-induced apoptosis is associated with a sustained activation of Erk1/2.[7]

cluster_0 Euphol's Impact on Cell Survival Pathways Euphol Euphol PI3K PI3K Euphol->PI3K Inhibits ERK ERK Euphol->ERK Modulates Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation

Caption: Euphol modulates the PI3K/Akt and ERK signaling pathways.

Induction of Apoptosis

Euphol has been demonstrated to induce apoptosis in various cancer cells. In human gastric cancer cells, for instance, euphol upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein Bcl-2.[8] This shift in the BAX/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[8]

cluster_1 Euphol-Induced Apoptotic Pathway Euphol Euphol Bcl2 Bcl-2 (Anti-apoptotic) Euphol->Bcl2 Downregulates Bax BAX (Pro-apoptotic) Euphol->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Euphol induces apoptosis via the mitochondrial pathway.

Conclusion

The available scientific evidence strongly supports the potent cytotoxic and pro-apoptotic activities of euphol against a wide array of cancer cell lines. Its mechanisms of action involve the modulation of critical signaling pathways such as ERK1/2 and PI3K/Akt, and the induction of the intrinsic apoptotic cascade. For researchers in oncology and drug discovery, euphol represents a promising natural compound for further investigation and development as a potential anti-cancer therapeutic.

In stark contrast, the cytotoxic properties of this compound remain largely uncharacterized. The lack of available IC50 data and mechanistic studies for this compound presents a significant knowledge gap. Therefore, future research should be directed towards systematically evaluating the cytotoxic profile of this compound and comparing it directly with that of euphol. Such studies would be invaluable in determining whether the acetylation of euphol alters its anti-cancer efficacy and could potentially lead to the development of a more potent derivative. Until such data becomes available, euphol stands as the more extensively validated cytotoxic agent of the two.

References

Euphol Acetate in Oncology: A Comparative Analysis of Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, triterpenoids have demonstrated significant promise. This guide provides a comparative analysis of the anti-cancer activity of euphol (B7945317) acetate (B1210297) and other notable triterpenoid (B12794562) acetates, offering researchers, scientists, and drug development professionals a data-driven overview of their potential.

Comparative Cytotoxicity of Triterpenoid Acetates

The in vitro cytotoxic activity of euphol and other triterpenoids has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. It is important to note that while the focus is on acetylated forms, much of the publicly available data pertains to the parent compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Euphol Pancreatic Carcinoma6.84[1]
Esophageal Squamous Cell Carcinoma11.08[1]
Glioblastoma (U87 MG)28.24
Glioblastoma (U251)23.32
Glioblastoma (GAMG)8.473
Leukemia (K-562)34.44[2]
Breast Cancer (T47D)38.89[1]
Betulinic Acid Ovarian Cancer (A2780)44.47[3]
Breast Cancer (MCF-7)4.8 - 25.7[4]
Lupeol (B1675499) Breast Cancer (MCF-7)80[5]
Tirucallane Triterpenoid (Compound 5 from Amoora dasyclada) Human Liver Cancer (SMMC-7721)0.00841 (µM/ml)[6]
3α-acetoxy-24,25,26,27-tetranortirucalla-7-ene-23(21)-lactone Human Lung Cancer (AGZY 83-a)> 10 (µg/ml)[6]
Human Liver Cancer (SMMC-7721)> 10 (µg/ml)[6]

Mechanisms of Anti-Cancer Action

Euphol and related triterpenoids exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

Euphol has been shown to induce apoptosis by modulating the expression of key regulatory proteins. In gastric cancer cells, euphol treatment leads to the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2. This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. The MAPK/ERK signaling pathway appears to play a crucial role in this process, as inhibition of ERK1/2 activation can reverse the pro-apoptotic effects of euphol.[7]

Euphol Euphol ERK ERK1/2 Euphol->ERK Activates Bcl2 Bcl-2 ERK->Bcl2 Downregulates Bax Bax ERK->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Euphol-induced apoptosis signaling pathway.

Cell Cycle Arrest

Euphol has also been observed to arrest cancer cells in the G1 phase of the cell cycle, thereby inhibiting their proliferation.[8][9] This is achieved by modulating the expression of key cell cycle regulatory proteins. Studies have shown that euphol treatment can decrease the expression of cyclin D1 and down-regulate the phosphorylation of the retinoblastoma (Rb) protein.[8] Concurrently, euphol can increase the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27, which act as brakes on cell cycle progression.[8][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid acetate (e.g., euphol acetate) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the desired concentrations of the triterpenoid acetate for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

cluster_workflow Cell Cycle Analysis Workflow A 1. Cell Treatment with Triterpenoid Acetate B 2. Cell Harvesting (Trypsinization) A->B C 3. Fixation in Ice-Cold Ethanol B->C D 4. Staining with Propidium Iodide & RNase A C->D E 5. Flow Cytometry Analysis D->E F 6. Data Analysis (Cell Cycle Phases) E->F

Experimental workflow for cell cycle analysis.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of apoptosis-related proteins.

  • Protein Extraction: Treat cells with the triterpenoid acetate, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and other triterpenoid acetates represent a promising class of natural compounds with potent anti-cancer activities. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines highlights their therapeutic potential. Further research, particularly direct comparative studies of acetylated derivatives and in vivo efficacy assessments, is warranted to fully elucidate their clinical utility in oncology. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of these natural compounds into effective cancer therapies.

References

A Comparative Guide to the Cross-Validation of Euphol Acetate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of phytochemicals, the accurate quantification of euphol (B7945317) acetate (B1210297) is paramount for ensuring the quality and consistency of research outcomes. Euphol acetate, a prominent triterpene found in various plant species, particularly of the Euphorbia genus, is often investigated for its potential biological activities. This guide provides a comparative overview of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to a lack of direct comparative studies on validated methods exclusively for this compound, this guide presents a cross-validation framework based on established methods for euphol and other structurally similar triterpene acetates. The presented data serves as a representative comparison to aid researchers in selecting the most appropriate method for their specific analytical needs.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and GC-MS for the quantification of triterpenoids, including euphol and its acetate form, is summarized below. These tables highlight key validation parameters for each method, offering a clear comparison to facilitate the selection of the most suitable technique.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Quantification

Validation ParameterRepresentative Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Accuracy (Recovery %)95 - 105%
Precision (RSD %)< 5%

Table 2: Comparison of GC-MS Method Validation Parameters for Triterpenoid Quantification

Validation ParameterRepresentative Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (Recovery %)90 - 110%
Precision (RSD %)< 10%

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below. These protocols are representative and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is Acetonitrile:Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (from plant material):

  • Extraction: Extract a known weight of powdered plant material with a suitable solvent such as methanol or ethyl acetate using sonication or Soxhlet extraction.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound, especially at low concentrations. Derivatization is often necessary to improve the volatility of triterpenoids for GC analysis.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 200 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.

2. Derivatization:

  • Evaporate a known amount of the sample extract or standard solution to dryness under a stream of nitrogen.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • Heat the mixture at 70 °C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) ether derivative of any free hydroxyl groups.

3. Preparation of Standard Solutions:

  • Prepare a primary stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Prepare a series of working standard solutions and derivatize them using the same procedure as for the samples.

4. Sample Preparation (from plant material):

  • Perform an initial extraction as described for the HPLC method.

  • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Derivatize the cleaned-up extract.

5. Analysis:

  • Inject the derivatized standards and samples into the GC-MS system.

  • Identify the this compound-TMS derivative peak based on its retention time and mass spectrum.

  • Create a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.

  • Calculate the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Method Validation Report robustness->validation_report routine_use Routine Method Application validation_report->routine_use

Caption: General workflow for analytical method validation.

Experimental_Workflow sample_prep Sample Preparation (Extraction, Cleanup) derivatization Derivatization (for GC-MS) sample_prep->derivatization If required hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition gcms_analysis->data_acquisition data_processing Data Processing (Peak Integration, Calibration) data_acquisition->data_processing quantification Quantification of This compound data_processing->quantification

Caption: Experimental workflow for this compound quantification.

A Comparative Analysis of the Anti-Inflammatory Activities of Euphol Acetate and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of euphol (B7945317) acetate (B1210297), a naturally derived tetracyclic triterpene, and dexamethasone (B1670325), a potent synthetic glucocorticoid. The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols utilized for these assessments.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous diseases. While corticosteroids like dexamethasone are mainstays in anti-inflammatory therapy, their long-term use is associated with significant adverse effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles. Euphol acetate, derived from the sap of Euphorbia species, has emerged as a promising candidate with demonstrated anti-inflammatory properties. This guide aims to provide an objective, data-driven comparison of these two compounds to aid researchers in the field of inflammation and drug discovery.

Mechanisms of Action

The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.

This compound: The anti-inflammatory action of euphol (the parent compound of this compound) is primarily attributed to its ability to modulate key signaling cascades involved in the inflammatory response. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Additionally, euphol has been reported to interfere with the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) pathways, which are also crucial in mediating inflammatory responses.[1][3][4]

Dexamethasone: As a glucocorticoid, dexamethasone exerts its potent anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[5][6] Upon ligand binding, the GR translocates to the nucleus where it modulates gene expression through several mechanisms. One major mechanism is the transrepression of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1), thereby inhibiting the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[7][8][9][10][11] Dexamethasone can also upregulate the expression of anti-inflammatory proteins.

Comparative Efficacy: In Vivo Models

The anti-inflammatory potency of this compound and dexamethasone has been evaluated in various preclinical models of acute inflammation. The carrageenan-induced paw edema model in rodents is a widely used assay to assess the efficacy of anti-inflammatory drugs. Another common model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice, which mimics acute skin inflammation.

While direct comparative studies under identical experimental conditions are limited, the following tables summarize available data from various sources to provide an estimation of their relative potency.

Table 1: Comparison in Carrageenan-Induced Paw Edema Model

CompoundSpeciesAdministration RouteDose% Inhibition of EdemaReference
This compound MouseTopical-Significant[12]
Dexamethasone RatLocal Injection1 µg>60% at 3h[13]
Dexamethasone RatIntraperitoneal10 mg/kgSignificant[14]

Note: The lack of standardized dosing and administration routes makes a direct comparison of potency challenging. The data indicates that both compounds are effective in this model.

Table 2: Comparison in TPA-Induced Ear Edema Model

CompoundSpeciesAdministration RouteDoseEffectReference
Euphol MouseTopical0.2 - 1.0 mg/earID50[15]
Dexamethasone MouseTopical0.03 mg/earED50[16]
Dexamethasone MouseTopical0.25 ± 0.03 µg/20µlED50[17]

ID50: 50% Inhibitory Dose; ED50: 50% Effective Dose. The data suggests that dexamethasone is potent at lower doses in this topical inflammation model.

Comparative Efficacy: In Vitro Cytokine Inhibition

The inhibition of pro-inflammatory cytokine production is a key mechanism of anti-inflammatory drugs. The following table summarizes the effects of euphol and dexamethasone on the secretion of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Table 3: Comparison of In Vitro Cytokine Inhibition

CompoundCell TypeStimulusCytokineIC50 / % InhibitionReference
Euphol --TNF-α, IL-6-
Dexamethasone Human Mononuclear CellsLPSTNF-α, IL-6Dose-dependent inhibition[18]
Dexamethasone Human Retinal PericytesTNF-α, IL-1βMultiple CytokinesIC50: 2-6 nM for several mediators[19]
Dexamethasone Human Lung Epithelial CellsPMA/LPSTNF-α, IL-6Significant inhibition[9]
Dexamethasone Spiral Ligament FibrocytesTNF-αIL-6Significant inhibition[20]
Dexamethasone Human Muscle PrecursorsTNF-α, LPSIL-6Inhibition at high concentrations[21]

IC50: Half-maximal inhibitory concentration; LPS: Lipopolysaccharide; PMA: Phorbol (B1677699) 12-myristate 13-acetate. Dexamethasone consistently demonstrates potent inhibition of various pro-inflammatory cytokines across different cell types.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

G This compound Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Inflammatory Receptor PKC PKC Receptor->PKC Inflammatory Stimulus MAPK MAPK/ERK PKC->MAPK IκBα IκBα MAPK->IκBα Phosphorylation NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive Inhibition NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active Translocation Euphol This compound Euphol->PKC Inhibition Euphol->MAPK Inhibition Euphol->IκBα Prevents Degradation DNA DNA NFκB_active->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription

Caption: this compound's Mechanism of Action.

Caption: Dexamethasone's Mechanism of Action.

G Workflow for Carrageenan-Induced Paw Edema Assay start Start acclimatize Animal Acclimatization (e.g., Rats or Mice) start->acclimatize grouping Grouping of Animals (Control, Vehicle, Test Compounds) acclimatize->grouping measurement Measure Paw Volume/ Thickness at Time 0 grouping->measurement pretreatment Pre-treatment with Test Compound or Vehicle (e.g., oral, i.p., topical) carrageenan Subplantar Injection of Carrageenan (e.g., 1%) in Hind Paw pretreatment->carrageenan time_points Measure Paw Volume/ Thickness at Regular Intervals (e.g., 1, 2, 3, 4, 5h) carrageenan->time_points measurement->pretreatment euthanasia Euthanasia and Tissue Collection (Optional) time_points->euthanasia analysis Data Analysis: Calculate % Inhibition of Edema euthanasia->analysis end End analysis->end

Caption: Carrageenan-Induced Paw Edema Workflow.

G Workflow for TPA-Induced Ear Edema Assay start Start acclimatize Animal Acclimatization (e.g., Mice) start->acclimatize grouping Grouping of Animals (Control, Vehicle, Test Compounds) acclimatize->grouping pretreatment Topical Application of Test Compound or Vehicle to Mouse Ear grouping->pretreatment tpa_application Topical Application of TPA to the Same Ear pretreatment->tpa_application incubation Incubation Period (e.g., 4-6 hours) tpa_application->incubation measurement Measure Ear Thickness or Punch Biopsy Weight incubation->measurement analysis Data Analysis: Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Caption: TPA-Induced Ear Edema Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for the key assays mentioned.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of compounds.[22][23][24][25]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Control group (no treatment)

    • Vehicle group (receives the vehicle used to dissolve the test compounds)

    • Test compound groups (receive different doses of this compound or dexamethasone)

    • Positive control group (receives a standard anti-inflammatory drug, e.g., indomethacin)

  • Procedure:

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • Animals are pre-treated with the vehicle, test compounds, or standard drug via the desired route (e.g., oral gavage, intraperitoneal injection) typically 30-60 minutes before carrageenan injection.

    • A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at specified time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

TPA-Induced Ear Edema in Mice

This model is used to evaluate the anti-inflammatory effects of compounds on acute skin inflammation.[15][26][27][28]

  • Animals: Male Swiss or ICR mice (20-25 g) are used.

  • Grouping: Similar to the paw edema model, mice are divided into control, vehicle, test compound, and positive control groups.

  • Procedure:

    • The test compound or vehicle is applied topically to both the inner and outer surfaces of the right ear (e.g., 20 µL total volume).

    • After a short interval (e.g., 30 minutes), 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent (e.g., acetone) is applied to the same ear.

    • After a specified period (e.g., 4-6 hours), the mice are euthanized.

    • A standard-sized circular section is punched from both the treated (right) and untreated (left) ears, and the biopsies are weighed.

  • Data Analysis: The edematous response is measured as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated as: % Inhibition = [(A - B) / A] x 100 Where A is the mean edema in the control group, and B is the mean edema in the treated group.

In Vitro Cytokine Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.

  • Cells: Peripheral blood mononuclear cells (PBMCs), macrophage cell lines (e.g., RAW 264.7), or other relevant cell types are used.

  • Procedure:

    • Cells are cultured in appropriate media and seeded in multi-well plates.

    • The cells are pre-incubated with various concentrations of the test compound (this compound or dexamethasone) for a specific period (e.g., 1-2 hours).

    • Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of cytokine production is calculated for each concentration of the test compound. The IC50 value (the concentration that causes 50% inhibition) can be determined by plotting the percentage inhibition against the log of the compound concentration.

Conclusion

Both this compound and dexamethasone demonstrate significant anti-inflammatory properties through distinct molecular mechanisms. Dexamethasone, a well-established glucocorticoid, exhibits high potency in inhibiting inflammatory responses, largely through the glucocorticoid receptor-mediated transrepression of pro-inflammatory transcription factors. This compound, a natural triterpenoid, also shows promise as an anti-inflammatory agent by targeting key inflammatory signaling pathways, including NF-κB and MAPK.

While the available data suggests that dexamethasone is more potent on a molar basis, particularly in topical applications, this compound represents a valuable lead compound for the development of new anti-inflammatory therapies, potentially with a more favorable side-effect profile. Further head-to-head comparative studies with standardized protocols are warranted to definitively establish the relative potency and therapeutic potential of this compound in comparison to dexamethasone. This guide provides a foundational framework for researchers to design and interpret such studies in the ongoing search for safer and more effective anti-inflammatory drugs.

References

Synergistic effects of euphol acetate with known chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. Euphol (B7945317) acetate, a tetracyclic triterpene alcohol derived from the sap of plants like Euphorbia tirucalli, has emerged as a promising candidate for synergistic combination with conventional chemotherapy drugs. Preclinical studies have demonstrated that euphol not only possesses intrinsic cytotoxic properties against various cancer cell lines but also acts as a potent sensitizer (B1316253) to standard chemotherapeutic agents, potentially allowing for lower, more tolerable doses.[1] This guide provides a comprehensive comparison of euphol acetate's synergistic effects with known chemotherapy drugs, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Interactions

The synergy between euphol and chemotherapy drugs has been quantified using the Combination Index (CI), a widely accepted method based on the Chou-Talalay principle, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the IC50 values of euphol in various cancer cell lines and the reported synergistic effects with different chemotherapeutic agents.

Table 1: Cytotoxic Activity (IC50) of Euphol in Human Cancer Cell Lines

Cancer TypeCell Line(s)IC50 of Euphol (µM)
Glioblastoma8 out of 12 glioma cell linesNot Specified
Pancreatic CancerMia-Pa-Ca-2, PANC-1, BxPC-38.46 (Mia-Pa-Ca-2)
Esophageal CancerKYSE-510, KYSE-450, KYSE-15011.08 (mean)

Note: IC50 values represent the concentration of a drug that inhibits 50% of cell growth.

Table 2: Synergistic Effects of Euphol in Combination with Chemotherapy Drugs

Cancer TypeCell LinesChemotherapeutic AgentCombination Index (CI)Dose Reduction Index (DRI)
Glioblastoma8 out of 12 glioma cell linesTemozolomide (B1682018)< 1 (synergistic); Mean CI: 0.48-0.96Not Reported
Pancreatic CancerMia-PaCa-2, PANC-1, BxPC-3Gemcitabine (B846)SynergisticNot Reported
Esophageal CancerKYSE-510, KYSE-450, KYSE-150Paclitaxel0.37–0.55Not Reported

Note: Dose Reduction Index (DRI) values are not yet publicly available in the reviewed literature.

Underlying Molecular Mechanisms of Synergy

The synergistic effects of euphol with chemotherapy are attributed to its ability to modulate key signaling pathways involved in cancer cell survival, proliferation, and resistance.

1. Induction of Autophagy in Glioblastoma: In glioblastoma cells, euphol has been shown to induce autophagy-associated cell death, a mechanism that sensitizes these cells to the cytotoxic effects of temozolomide.[2][3] The combination of euphol and temozolomide leads to an increased expression of the autophagy marker LC3-II.[1] This suggests that euphol primes the cancer cells for temozolomide-induced apoptosis by initiating a self-degradative process.

Euphol Euphol Autophagy Induction of Autophagy (LC3-II ↑) Euphol->Autophagy induces Glioblastoma_Cell Glioblastoma Cell Temozolomide Temozolomide Apoptosis Enhanced Apoptosis Temozolomide->Apoptosis induces Autophagy->Apoptosis sensitizes to

Euphol-induced autophagy sensitizes glioblastoma to temozolomide.

2. Modulation of PI3K/Akt and ERK1/2 Signaling: Euphol has been observed to influence the PI3K/Akt and ERK1/2 signaling pathways, which are critical for cancer cell proliferation and survival. In some cancer cell types, euphol inhibits these pro-survival pathways, thereby preventing the development of chemoresistance. For instance, gemcitabine treatment in pancreatic cancer can lead to the activation of ERK and STAT3, contributing to resistance. Euphol may counteract this by inhibiting these pathways, thus enhancing gemcitabine's efficacy.

Euphol Euphol PI3K_Akt PI3K/Akt Pathway Euphol->PI3K_Akt inhibits ERK1_2 ERK1/2 Pathway Euphol->ERK1_2 inhibits Cancer_Cell Cancer Cell Chemotherapy Chemotherapy (e.g., Gemcitabine) Cell_Survival Cell Survival & Proliferation Chemotherapy->Cell_Survival inhibits PI3K_Akt->Cell_Survival promotes ERK1_2->Cell_Survival promotes Apoptosis Enhanced Apoptosis

Euphol modulates PI3K/Akt and ERK1/2 pathways to enhance chemotherapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are key experimental protocols used to assess the synergistic effects of euphol with chemotherapy.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of euphol and conventional chemotherapy, both alone and in combination.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Drug Treatment: Treat the cells with varying concentrations of euphol, the chemotherapeutic agent, and their combination for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. The Combination Index (CI) can be calculated using software like CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with euphol, the chemotherapeutic agent, or their combination for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.[4]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1][4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.[1]

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways affected by the combination treatment.

  • Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., LC3, p-Akt, p-ERK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. Then, incubate with the appropriate HRP-conjugated secondary antibody.[4]

  • Detection and Analysis: Detect protein bands using a chemiluminescent substrate and quantify the band intensities, normalizing to a loading control like β-actin.[4]

start Start: Cancer Cell Culture treatment Treatment: Euphol +/- Chemotherapy start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein synergy_analysis Synergy Analysis (e.g., CI Calculation) viability->synergy_analysis mechanism_elucidation Mechanism Elucidation apoptosis->mechanism_elucidation protein->mechanism_elucidation end End: Data Interpretation synergy_analysis->end mechanism_elucidation->end

References

A Head-to-Head Comparison of Euphol Acetate and Lupeol Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two promising triterpenoid (B12794562) acetates: euphol (B7945317) acetate (B1210297) and lupeol (B1675499) acetate. Aimed at researchers, scientists, and drug development professionals, this document collates available experimental data to offer an objective overview of their anti-inflammatory and anti-cancer properties. While direct head-to-head studies are limited, this guide synthesizes findings from various studies to facilitate a comparative understanding.

At a Glance: Euphol Acetate vs. Lupeol Acetate

FeatureThis compoundLupeol Acetate
Chemical Class Tetracyclic Triterpene Acetate (Euphane-type)Pentacyclic Triterpene Acetate (Lupane-type)
Primary Source Euphorbia speciesVarious plants, including Cnidoscolus tehuacanensis
Key Biological Activities Anti-inflammatory, Anti-cancerAnti-inflammatory, Anti-cancer, Leishmanicidal
Known Anti-inflammatory Mechanism Inhibition of PKC/ERK/NF-κB signaling pathwayDownregulation of pro-inflammatory cytokines (TNF-α, IL-1β), COX-2 inhibition, potential involvement of opioid system
Known Anti-cancer Mechanism Induction of apoptosis, cell cycle arrest, modulation of ERK signalingPrimarily studied as the parent compound lupeol, which induces apoptosis and inhibits cancer cell proliferation

Anti-Cancer Activity: A Comparative Look at Cytotoxicity

Quantitative data on the cytotoxic effects of euphol and lupeol derivatives against various human cancer cell lines have been reported. It is important to note that much of the available data is for the parent compounds, euphol and lupeol, rather than their acetate forms.

Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Euphol and Lupeol

Cancer Cell LineEuphol IC50 (µM)[1]Lupeol IC50 (µM)
Breast Cancer
MCF-718.76[2]42.55[3], 80
MDA-MB-2319.08[2]62.24[3]
T47D38.89[2]-
Colon Cancer
SW4805.79[2]-
HCT155.47[2]-
Esophageal Cancer
Squamous Cell Carcinoma11.08[1]-
Gastric Cancer
CS12--
Glioma
U87-MG28.24-
U37330.48-
Leukemia
K-56234.44-
Pancreatic Cancer
Pancreatic Carcinoma6.84[1]-
Prostate Cancer
PC-3--

Note: The IC50 values are collated from different studies and may not be directly comparable due to variations in experimental conditions. The data for this compound's direct cytotoxicity is limited; the table primarily reflects data for euphol.

Anti-inflammatory Activity: In Vivo Efficacy

Both this compound and lupeol acetate have demonstrated significant anti-inflammatory effects in preclinical models. The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a common assay for evaluating topical anti-inflammatory activity.

Table 2: Comparative Anti-inflammatory Activity in TPA-Induced Mouse Ear Edema

Compound50% Inhibitory Dose (ID50)Reference
Euphol0.2-1.0 mg/ear[4]
Lupeol AcetateED50 = 1.76 mg/ear

The carrageenan-induced paw edema model is another widely used assay to assess systemic anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of Lupeol Acetate in Carrageenan-Induced Paw Edema

Dose (mg/kg)Inhibition of Edema (%) at 5h
2033.05
5033.62
10043.3
15040.22
25051.25

Mechanistic Insights: Signaling Pathways

The anti-inflammatory and anti-cancer effects of this compound and lupeol acetate are mediated through the modulation of distinct signaling pathways.

This compound's Mechanism of Action

Euphol has been shown to exert its anti-inflammatory effects by inhibiting the Protein Kinase C (PKC)/Extracellular signal-regulated kinase (ERK)/NF-κB pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators. In cancer cells, euphol induces apoptosis and cell cycle arrest, with evidence pointing to the modulation of the ERK1/2 signaling pathway.[5]

euphol_pathway cluster_stimulus Inflammatory Stimulus (e.g., TPA) cluster_cell Cell TPA TPA PKC PKC TPA->PKC ERK ERK1/2 PKC->ERK NFkB NF-κB ERK->NFkB ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2) NFkB->ProInflammatory Euphol This compound Euphol->PKC Euphol->ERK Euphol->NFkB

This compound's Inhibition of the PKC/ERK/NF-κB Pathway
Lupeol Acetate's Mechanism of Action

Lupeol acetate demonstrates its anti-inflammatory properties by down-regulating the expression of key pro-inflammatory cytokines, including TNF-α and IL-1β.[6] It is also known to inhibit the activity of cyclooxygenase-2 (COX-2). Furthermore, studies on its parent compound, lupeol, indicate that it inhibits the NF-κB signaling pathway.[7][8]

lupeol_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cell LPS LPS NFkB NF-κB LPS->NFkB COX2 COX-2 LPS->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Lupeol Lupeol Acetate Lupeol->NFkB Lupeol->COX2

Lupeol Acetate's Inhibition of NF-κB and COX-2

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

TPA-Induced Mouse Ear Edema Assay

This assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.

tpa_workflow start Start acclimatize Acclimatize Male ICR Mice start->acclimatize group Randomly Group Animals acclimatize->group apply_compound Topically Apply Test Compound (e.g., this compound in vehicle) to Right Ear group->apply_compound apply_tpa 30 min Later: Apply TPA (1.7 nmol) to Inner and Outer Surface of Right Ear apply_compound->apply_tpa wait Wait for 4-6 Hours apply_tpa->wait measure Measure Ear Thickness of Both Ears (e.g., using a digital micrometer) wait->measure calculate Calculate Edema Inhibition: % Inhibition = [1 - (Treated Edema / Control Edema)] x 100 measure->calculate end End calculate->end

Workflow for TPA-Induced Mouse Ear Edema Assay

Protocol Details:

  • Animals: Male ICR mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Groups: Animals are randomly divided into control and treatment groups.

  • Compound Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the right ear. The left ear serves as a control.

  • Inflammation Induction: After 30 minutes, 12-O-tetradecanoylphorbol-13-acetate (TPA), typically at a dose of 1.7 nmol, is applied to the same ear to induce inflammation.

  • Edema Measurement: After a set period (e.g., 4-6 hours), the thickness of both ears is measured.

  • Data Analysis: The degree of edema is calculated as the difference in thickness between the right and left ears. The percentage of inhibition is determined by comparing the edema in the treated group to the control group.

Carrageenan-Induced Paw Edema Assay

This model is used to assess the systemic anti-inflammatory effects of a compound.

Protocol Details:

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week.

  • Groups: Animals are divided into control, positive control (e.g., indomethacin), and test compound groups.

  • Compound Administration: The test compound is administered, typically orally or intraperitoneally, at various doses.

  • Inflammation Induction: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Edema Measurement: Paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

mtt_workflow start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells incubate1 Incubate for 24 Hours seed_cells->incubate1 add_compound Add Varying Concentrations of Test Compound (e.g., this compound) incubate1->add_compound incubate2 Incubate for a Defined Period (e.g., 48-72 hours) add_compound->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4 Hours add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) to Dissolve Formazan (B1609692) Crystals incubate3->add_solubilizer read_absorbance Measure Absorbance at ~570 nm using a Microplate Reader add_solubilizer->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Cytotoxicity Assay

Protocol Details:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Conclusion

Both this compound and lupeol acetate exhibit promising anti-inflammatory and anti-cancer properties. Euphol appears to have a broad spectrum of cytotoxic activity against various cancer cell lines, with a well-defined anti-inflammatory mechanism involving the PKC/ERK/NF-κB pathway. Lupeol acetate shows potent anti-inflammatory effects through the downregulation of pro-inflammatory cytokines and COX-2 inhibition. While the available data suggests both are valuable candidates for further drug development, direct comparative studies are warranted to definitively establish their relative potency and therapeutic potential. This guide serves as a foundational resource to inform such future investigations.

References

In-Vitro and In-Vivo Correlation of Euphol Acetate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Euphol (B7945317) acetate (B1210297), a tetracyclic triterpene, is a derivative of euphol, a compound found in the latex of plants from the Euphorbia genus. While euphol has been the subject of numerous studies investigating its anti-inflammatory and anti-cancer properties, specific research on euphol acetate is limited. This guide provides a comparative overview of the in-vitro and in-vivo activities of euphol, which is used here as a surrogate to infer the potential activities of this compound due to the close structural similarity. The addition of an acetate group may influence the compound's solubility, stability, and pharmacokinetic profile, potentially leading to variations in efficacy and potency.

Data Presentation

The following tables summarize the quantitative data from in-vitro and in-vivo studies on euphol. This data provides a basis for understanding the potential biological activities of this compound.

Table 1: In-Vitro Cytotoxicity of Euphol Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Pancreatic CarcinomaPancreatic Cancer6.84[1][2]
Esophageal Squamous CellEsophageal Cancer11.08[1][2]
GAMGAdult Glioma8.473 ± 1.911[3]
RES186Pediatric Glioma16.7 ± 3.722[3]
SW1783Adult Glioma19.62 ± 1.422[3]
NHANormal Astrocytes21.06 ± 4.157[3]
U251Adult Glioma23.32 ± 2.177[3]
SW1088Adult Glioma27.41 ± 1.87[3]
U87-MGAdult Glioma28.24 ± 0.232[3]
U373Adult Glioma30.48 ± 3.514[3]
SNB19Adult Glioma34.41 ± 0.943[3]

IC50 values represent the concentration of euphol required to inhibit the growth of 50% of the cancer cells.

Table 2: In-Vivo Anti-Inflammatory Activity of Euphol

Animal ModelDisease ModelTreatment and DosageKey FindingsReference
MiceDSS-induced colitis30 mg/kg, p.o.Reduced macroscopic damage and prevented colon length reduction.
MiceTPA-induced skin inflammation0.2 mg/ear, topicalInhibited inflammation.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for euphol are provided below. These protocols can serve as a foundation for designing studies on this compound.

In-Vitro Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Euphol is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in the cell culture medium to various concentrations. The cells are treated with these concentrations for 72 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for a period that allows for the conversion of the MTS reagent into a formazan (B1609692) product by viable cells. The absorbance is then measured using a microplate reader at a specific wavelength (typically 490 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the euphol concentration.[5][6]

In-Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Colitis: Colitis is induced by administering DSS in the drinking water for a specified number of days.

  • Treatment: Euphol is administered orally (p.o.) at a specific dose (e.g., 30 mg/kg) daily for the duration of the experiment. A vehicle control group receives the vehicle (e.g., 5% Tween 80 in saline) only.

  • Assessment of Colitis: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.

  • Histological Analysis: At the end of the experiment, the colons are removed, and the length is measured. Tissue samples are collected for histological analysis to assess the extent of inflammation and tissue damage.

Signaling Pathways and Mechanisms of Action

Euphol has been shown to modulate several key signaling pathways involved in cancer and inflammation. Diagrams illustrating these pathways are provided below.

euphol_signaling_pathways cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects euphol1 Euphol pi3k PI3K euphol1->pi3k erk ERK euphol1->erk apoptosis Apoptosis euphol1->apoptosis akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation erk->proliferation motility Cell Motility erk->motility euphol2 Euphol nfkb NF-κB euphol2->nfkb inflammatory_mediators Inflammatory Mediators nfkb->inflammatory_mediators

Caption: Signaling pathways modulated by euphol in cancer and inflammation.

experimental_workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cell_culture Cancer Cell Lines treatment_invitro This compound Treatment cell_culture->treatment_invitro cytotoxicity_assay Cytotoxicity Assays (MTS, MTT) treatment_invitro->cytotoxicity_assay data_analysis_invitro IC50 Determination cytotoxicity_assay->data_analysis_invitro correlation In-Vitro/In-Vivo Correlation data_analysis_invitro->correlation animal_model Animal Models (e.g., Colitis) treatment_invivo This compound Administration animal_model->treatment_invivo monitoring Disease Activity Monitoring treatment_invivo->monitoring analysis Histological & Biochemical Analysis monitoring->analysis analysis->correlation

Caption: General experimental workflow for assessing this compound activity.

Correlation and Conclusion

The extensive in-vitro data on euphol's cytotoxicity against a broad range of cancer cell lines suggests a strong potential for anti-cancer activity.[1][2] This is further supported by in-vivo studies demonstrating its ability to inhibit tumor growth and reduce inflammation, which often contributes to cancer progression. The correlation between the in-vitro and in-vivo findings for euphol is promising. For instance, the concentrations of euphol that induce cytotoxicity in-vitro are within a range that can be achieved and show efficacy in animal models.

For this compound, it is reasonable to hypothesize a similar correlation. The acetate group may enhance its lipophilicity, potentially improving its absorption and bioavailability in-vivo. However, this could also alter its interaction with target molecules, possibly affecting its in-vitro potency. Therefore, direct experimental evidence is crucial.

Future research should focus on conducting parallel in-vitro and in-vivo studies on this compound to establish a definitive correlation. This would involve determining its IC50 values against various cancer cell lines and evaluating its efficacy in relevant animal models of cancer and inflammation. Such studies will be essential for validating the therapeutic potential of this compound and guiding its further development as a potential drug candidate.

References

Independent Verification of Published Euphol Acetate Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Euphol (B7945317) Acetate (B1210297): Direct research on the biological activities of euphol acetate is limited. This guide focuses on its parent compound, euphol, a well-studied tetracyclic triterpene alcohol with significant therapeutic potential. The data presented here for euphol may provide insights into the potential activities of this compound, assuming the acetate group does not drastically alter its pharmacological properties.

Anti-inflammatory Activity of Euphol

Euphol has demonstrated potent anti-inflammatory effects in preclinical studies.[1][2] Its activity is often evaluated in comparison to other triterpenoids and standard anti-inflammatory drugs.

Comparative Anti-inflammatory Efficacy:

Compound50% Inhibitory Dose (ID50) on TPA-Induced Mouse Ear EdemaReference
Euphol 0.2-1.0 mg/ear[3]
LupeolComparable to euphol[4]
Indomethacin (standard NSAID)838 nM/ear[5]
Other Tetracyclic Triterpenoids87.1–1087 nM/ear[5]

Experimental Protocol: 12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema

This widely used in vivo model mimics acute inflammation and is employed to assess the anti-inflammatory potential of test compounds.[4]

  • Animals: Male ICR mice are typically used for this assay.

  • Inflammation Induction: A solution of TPA in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of the mice.[3]

  • Treatment: The test compound (e.g., euphol) or vehicle is applied topically to the ear 30 minutes before TPA application.[3]

  • Measurement: Ear thickness is measured before and 6 hours after TPA treatment to determine the extent of edema.[3]

  • Data Analysis: The 50% inhibitory dose (ID50), the dose required to reduce TPA-induced edema by 50%, is calculated from the dose-response curve.[4]

Signaling Pathway: Euphol's Anti-inflammatory Action

Euphol exerts its anti-inflammatory effects by modulating key signaling pathways, including the protein kinase C (PKC)/extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways.[4]

euphol_anti_inflammatory_pathway TPA TPA PKC PKC TPA->PKC activates ERK ERK PKC->ERK activates NFkB NF-κB ERK->NFkB activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2) NFkB->Pro_inflammatory_Mediators induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Euphol Euphol Euphol->PKC Euphol->ERK Euphol->NFkB

Euphol's inhibition of the PKC/ERK/NF-κB signaling pathway.

Anti-cancer Activity of Euphol

Euphol has shown a broad spectrum of cytotoxic activity against various human cancer cell lines.[6] Its efficacy is often compared to standard chemotherapeutic agents.

Comparative Cytotoxicity of Euphol:

Cell LineTumor TypeEuphol IC50 (µM)Comparator DrugComparator IC50 (µM)Reference
Pancreatic CarcinomaPancreatic Cancer6.84GemcitabineSynergistic effect with euphol[6]
Esophageal Squamous CellEsophageal Cancer11.08PaclitaxelSynergistic effect with euphol[6]
Adult Glioma (U87-MG)Glioblastoma28.24Temozolomide746.76[7]
Adult Glioma (GAMG)Glioblastoma8.47Temozolomide97.00[7]
Prostate Cancer (PC-3)Prostate CancerCytotoxic effect observed--[8]
Colon Cancer (HCT15)Colon Cancer5.47--[9]
MelanomaMelanomaCytotoxic effect observed--[6]

Experimental Protocol: Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of euphol (or a vehicle control, typically DMSO) for 72 hours.

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

  • Incubation: The plate is incubated to allow for the conversion of MTS into a formazan (B1609692) product by viable cells.

  • Absorbance Reading: The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Signaling Pathways: Euphol's Anti-cancer Mechanisms

Euphol's anti-cancer effects are mediated through the modulation of several key signaling pathways, leading to apoptosis, inhibition of proliferation, and reduced cell motility.[8][10] These pathways include the MAP Kinase/ERK1/2 and PI3K/AKT signaling cascades.[8]

euphol_anti_cancer_pathways cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK_cancer ERK MEK->ERK_cancer Proliferation_Motility Proliferation & Motility ERK_cancer->Proliferation_Motility Euphol Euphol Euphol->Akt Euphol->ERK_cancer Caspase_Activation Caspase 3/7 Activation Euphol->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Euphol's modulation of cancer cell signaling pathways.

Conclusion

The available scientific literature strongly supports the anti-inflammatory and anti-cancer properties of euphol. It demonstrates efficacy comparable to or, in some cases, exceeding that of other natural compounds and even some standard therapeutic agents in preclinical models. Its mechanism of action involves the modulation of key signaling pathways implicated in inflammation and cancer progression. While direct evidence for the biological activities of this compound is currently lacking, the extensive research on euphol provides a solid foundation for inferring its potential therapeutic effects. Further investigation is warranted to determine if this compound retains or possesses enhanced pharmacological properties compared to its parent compound.

References

A Comparative Guide to the Efficacy of Euphol Acetate's Core Moiety, Euphol, Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide evaluates the efficacy of euphol (B7945317), the core tetracyclic triterpene alcohol of euphol acetate (B1210297). Currently, there is a significant lack of published data on the specific biological activity of euphol acetate itself.[1] Given that euphol is the active moiety responsible for the widely reported anti-inflammatory and anti-cancer properties, its performance is presented here as a proxy to benchmark the potential of this compound class.[1]

This document provides an objective comparison of euphol's performance against current industry-standard therapeutics in preclinical models of cancer and inflammation. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility and transparent comparison.

Part 1: Anti-Cancer Efficacy

Euphol has demonstrated broad-spectrum cytotoxic activity across a large panel of human cancer cell lines.[2][3][4][5] Its efficacy is most pronounced in pancreatic and esophageal cancers, where it shows promise compared to standard chemotherapeutic agents.[2][3][4]

Data Presentation: In Vitro Cytotoxicity

The following tables compare the half-maximal inhibitory concentration (IC50) of euphol with standard-of-care chemotherapy agents in relevant cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Comparative Cytotoxicity in Pancreatic Cancer Cell Lines

Compound Cell Line Mean IC50 (µM) Industry Standard
Euphol Pancreatic Carcinoma (General) 6.84[2][3][4] No
Euphol PANC-1 ~25-30 (Estimated from graph)[1] No
Gemcitabine PANC-1 136.8[6][7] Yes
Gemcitabine MiaPaCa-2 7.7[6][7] Yes

| Gemcitabine | AsPC-1 | 568.4[6] | Yes |

Table 2: Comparative Cytotoxicity in Esophageal Cancer Cell Lines

Compound Cell Line Mean IC50 (µM) Industry Standard
Euphol Esophageal Squamous Cell (General) 11.08[2][3][4] No
Cisplatin KYSE-30 0.934[8] Yes

| Paclitaxel | KYSE-30 | 0.217[8] | Yes |

Mechanism of Action: Modulation of Cancer Signaling Pathways

Euphol exerts its anti-cancer effects through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. This is achieved by modulating key intracellular signaling pathways critical for cancer cell survival and growth. The diagram below illustrates euphol's impact on the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.

GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Euphol Euphol Euphol->PI3K Euphol->ERK Euphol->Apoptosis cluster_Nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TPA, LPS) PKC PKC Stimuli->PKC IKK IKK Complex PKC->IKK NFKB_I NF-κB IκBα IKK->NFKB_I Phosphorylation of IκBα NFKB_A NF-κB (Active) NFKB_I->NFKB_A IκBα Degradation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFKB_A->Genes Translocation Nucleus Nucleus Inflammation Inflammation Genes->Inflammation Euphol Euphol Euphol->IKK Inhibition

References

Safety Operating Guide

Proper Disposal of Euphol Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of euphol (B7945317) acetate (B1210297), this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management and available data on triterpenoids, in the absence of a specific Safety Data Sheet (SDS) for euphol acetate.

Hazard Assessment and Waste Classification

Due to the biological activity of its parent compound, this compound should be considered a potentially toxic substance. Furthermore, some triterpenoids have been identified as having a high potential for adverse effects in aquatic environments[6]. Therefore, this compound waste should be classified as hazardous chemical waste. It is crucial to prevent its release into the sanitary sewer system or general solid waste.

Quantitative Data Summary

While no specific toxicity data for this compound was found, the following table summarizes the available information on related compounds to inform a conservative approach to its handling and disposal.

Compound/SubstanceCAS NumberMolecular FormulaRelevant DataSource
This compound13879-04-4C₃₂H₅₂O₂Purity: ≥95%[7]
Euphol514-47-6C₃₀H₅₀OCytotoxic to various cancer cell lines (IC₅₀ range: 1.41–38.89 µM)[2][5]
Triterpenoid-rich extract of bamboo shavingsNot ApplicableMixtureOral Maximum Tolerated Dose > 10 g/kg (rats and mice); No mutagenicity observed.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the proper disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

2. Waste Segregation:

  • Solid Waste:

    • Place any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials into a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • If this compound is in a solvent, collect the solution in a compatible, sealed, and labeled hazardous waste container.

    • The container must be appropriate for the solvent used (e.g., a glass container for organic solvents).

    • Do not mix incompatible waste streams.

3. Waste Container Management:

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the solvent if applicable.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste accumulation.

  • Storage:

    • Keep waste containers securely closed when not in use.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment (e.g., a spill tray) is used to prevent spills.

    • Store away from heat, direct sunlight, and incompatible chemicals.

4. Disposal Request and Pickup:

  • Follow your institution's specific procedures for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not attempt to dispose of this compound waste down the drain or in regular trash.

5. Spill Management:

  • In the event of a small spill:

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

EupholAcetateDisposal start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid spill Spill Occurs start->spill Accidental solid_waste Solid Waste Container (Labeled Hazardous) is_solid->solid_waste Solid liquid_waste Liquid Waste Container (Labeled Hazardous, Solvent Compatible) is_solid->liquid_waste Liquid store_waste Store in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste small_spill Small Spill Cleanup spill->small_spill Small large_spill Large Spill (Evacuate & Call EHS) spill->large_spill Large collect_waste Collect Contaminated Materials small_spill->collect_waste collect_waste->solid_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

This guidance is intended to supplement, not replace, your institution's specific chemical hygiene and hazardous waste management plans. Always consult your institution's EHS department for specific disposal requirements and regulations.

References

Essential Safety and Logistical Information for Handling Euphol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Euphol (B7945317) acetate (B1210297) is a triterpenoid (B12794562) compound isolated from Euphorbia species.[1] While detailed hazard information is not available, compounds of this nature should be handled with care in a laboratory setting. The following sections provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a conservative approach to PPE is recommended to minimize exposure. Standard laboratory PPE should be considered the minimum requirement.[2]

Protection Type Recommended Equipment Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for procedures with a high risk of splashing.[2][3]Protects eyes and face from accidental splashes of Euphol acetate solutions.
Hand Protection Nitrile gloves are recommended for incidental contact. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[2]Prevents skin contact with the compound. Glove integrity should be checked before each use.
Body Protection A standard laboratory coat is required. Ensure it is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working with larger quantities, a risk assessment should be performed to determine if respiratory protection is needed.Minimizes inhalation of any airborne particles or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Procedure Guideline
Receiving and Storage Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area, away from incompatible materials. Long-term storage at -20°C is recommended.[4]
Preparation of Solutions Handle the solid compound in a chemical fume hood to avoid inhalation of dust. This compound is soluble in ethanol, methanol, DMF, and DMSO.[4][5]
General Handling Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Spill Procedure For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as chemical waste. For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste and disposed of in accordance with institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for chemical waste.
Liquid Waste Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container. Do not pour down the drain.
Empty Containers Rinse empty containers that held this compound three times with a suitable solvent. Collect the rinsate as liquid chemical waste. Deface the label on the empty container before disposal in regular trash or recycling, as per institutional policy.[6]

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from preparation to disposal.

G prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use a tared weigh boat - Handle solid carefully prep->weigh dissolve Dissolution - Add appropriate solvent (e.g., DMSO, Ethanol) weigh->dissolve experiment Experimental Use - Follow specific protocol - Maintain containment dissolve->experiment decon Decontamination - Clean work surfaces - Remove PPE correctly experiment->decon waste Waste Collection - Segregate solid and liquid waste - Label containers clearly experiment->waste decon->waste dispose Disposal - Follow institutional EHS guidelines waste->dispose

Caption: Logical workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.